1-(pyrimidin-2-yl)-1H-indole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyrimidin-2-ylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-5-11-10(4-1)6-9-15(11)12-13-7-3-8-14-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAQMKUJWYJTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 1-(pyrimidin-2-yl)-1H-indole and its derivatives
An In-depth Technical Guide to the Synthesis of 1-(pyrimidin-2-yl)-1H-indole and its Derivatives
Abstract
The this compound scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. This structure, which conjugates the electron-rich indole nucleus with the electron-deficient pyrimidine ring, serves as a cornerstone for designing molecules with diverse pharmacological activities, including anti-cancer and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the core this compound structure and its derivatives. We delve into the mechanistic underpinnings and practical considerations of key transition-metal-catalyzed cross-coupling reactions, including Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Nickel-catalyzed amination. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively synthesize and functionalize this important class of compounds.
Introduction: A Privileged Scaffold in Medicinal Chemistry
The indole ring is a ubiquitous feature in a vast number of natural products and pharmaceuticals, prized for its ability to participate in various biological interactions.[3] Similarly, the pyrimidine ring is a fundamental component of nucleobases and is found in numerous FDA-approved drugs, where it often acts as a versatile pharmacophore.[4] The fusion of these two heterocycles into a single molecular entity, this compound, creates a unique electronic and structural framework that has proven fruitful in the discovery of novel therapeutic agents.[5] Derivatives of this scaffold have been investigated as potent modulators of biological targets such as Nur77, highlighting their potential in oncology.[1]
The primary synthetic challenge in constructing this scaffold lies in the formation of the C-N bond between the N1 position of the indole ring and the C2 position of the pyrimidine ring. Modern organic synthesis has largely addressed this challenge through the development of powerful transition-metal-catalyzed cross-coupling reactions.
Core Synthetic Strategies: Forging the Indole-Pyrimidine C-N Bond
The synthesis of this compound is dominated by cross-coupling methodologies that directly link an indole (or its salt) with an electrophilic pyrimidine partner. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and broad substrate scope.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming C-N bonds in modern organic synthesis.[6] The reaction facilitates the coupling of an amine (in this case, indole) with an aryl or heteroaryl halide (or triflate/tosylate) using a palladium catalyst.[6][7]
Causality and Mechanistic Insight: The success of this reaction hinges on a well-defined catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is crucial; it promotes the key steps of oxidative addition of the heteroaryl electrophile to the Pd(0) center and the final reductive elimination that forms the desired C-N bond and regenerates the active catalyst.[7][8] Ligands like 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) have proven particularly effective in the N-arylation of aminopyrimidines, demonstrating excellent functional group tolerance.[9]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical, copper-promoted reaction for forming C-N, C-O, and C-S bonds.[10][11] While traditional Ullmann reactions often require harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize catalytic amounts of soluble copper salts with various ligands, making the method milder and more practical.[12][13]
Causality and Mechanistic Insight: Compared to palladium catalysis, the Ullmann reaction is often more cost-effective. The mechanism is believed to involve the formation of a copper(I) amide intermediate from the indole and the copper catalyst. This species then undergoes oxidative addition with the pyrimidine halide, potentially forming a Cu(III) intermediate, which subsequently undergoes reductive elimination to yield the N-arylated product.[10] Ligands such as diamines or amino acids can accelerate the reaction by stabilizing the copper species and facilitating the coupling process.[12][13]
References
- 1. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp2)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties and Characterization of 1-(Pyrimidin-2-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and characterization of 1-(pyrimidin-2-yl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry. The guide details the synthesis, physicochemical properties, and spectroscopic characterization of this molecule. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the rational design and synthesis of novel indole- and pyrimidine-based therapeutic agents. The indole ring system is a prevalent scaffold in numerous biologically active compounds, and its fusion with the pyrimidine moiety, a key component of nucleobases, presents a promising avenue for the development of new drugs.[1] This guide provides a detailed examination of the synthesis and analysis of this compound, a key building block in this endeavor.
Introduction
The fusion of indole and pyrimidine rings creates a unique chemical scaffold with significant potential in medicinal chemistry. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Similarly, pyrimidine-containing compounds are integral to various biological processes and have been successfully developed as therapeutic agents. The combination of these two pharmacophores in this compound offers a promising starting point for the design of novel drug candidates with unique pharmacological profiles. This guide will delve into the essential chemical aspects of this compound, providing a solid foundation for its further exploration and application in drug discovery programs.
Chemical Synthesis
The synthesis of this compound is most effectively achieved through a cross-coupling reaction, specifically the Buchwald-Hartwig amination. This palladium- or nickel-catalyzed reaction has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. The choice of this method is predicated on its high efficiency, functional group tolerance, and applicability to a wide range of substrates, making it superior to harsher traditional methods like the Goldberg reaction or nucleophilic aromatic substitution.
Recommended Synthetic Protocol: Nickel-Catalyzed Buchwald-Hartwig Amination
A robust and efficient method for the synthesis of this compound is the nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole.[2] This approach offers good to excellent yields and is tolerant of various functional groups on both the pyrimidine and indole rings.[2]
Reaction Scheme:
References
initial biological screening of 1-(pyrimidin-2-yl)-1H-indole analogs
An In-Depth Technical Guide to the Initial Biological Screening of 1-(Pyrimidin-2-yl)-1H-Indole Analogs
Introduction: The Rationale of Hybrid Scaffolds
In medicinal chemistry, the strategic hybridization of pharmacophores—distinct molecular units with known biological activity—is a cornerstone of rational drug design. The this compound scaffold is a prime example of this approach, merging two privileged heterocyclic systems: indole and pyrimidine.[1] The indole nucleus is a ubiquitous feature in natural products and clinically approved drugs, prized for its ability to engage in various biological interactions, including hydrogen bonding and π–π stacking.[2][3] Similarly, the pyrimidine ring is fundamental to life as a core component of nucleobases in DNA and RNA, and its derivatives are widely used as anticancer, antiviral, and antibacterial agents.[1][4]
The fusion of these two scaffolds creates a novel chemical entity with the potential for synergistic or unique pharmacological profiles.[5] Published research suggests that indole-pyrimidine hybrids possess a wide spectrum of therapeutic possibilities, including potent anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[5][6][7] This guide, intended for researchers and drug development professionals, outlines a logical, tiered strategy for the initial biological screening of novel this compound analogs, moving from broad phenotypic assessment to more specific, target-oriented assays.
Section 1: A Tiered Strategy for Efficient Screening
A successful initial screening campaign must be both comprehensive and resource-efficient. A tiered or cascaded approach is the most logical framework. This strategy begins with a broad, high-throughput assay to identify generally active compounds ("hits") from a library of analogs. Subsequent tiers then employ more specific, mechanistically informative assays to characterize these initial hits, eliminate non-specific actors, and prioritize the most promising candidates for further development.
Our proposed strategy for this compound analogs is based on the most prominent activities reported for this class:
-
Tier 1: General Cytotoxicity Screening. An essential first step to identify compounds that affect cell viability, a hallmark of potential anticancer agents.
-
Tier 2: Mechanistic Deconvolution. For compounds showing significant cytotoxicity, follow-up assays are crucial to elucidate the mode of action. Based on the literature, two key areas of investigation are:
-
Kinase Inhibition: Many indole-pyrimidine hybrids function by inhibiting protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[8][9][10]
-
Antimicrobial Activity: Indole derivatives are well-known for their antimicrobial properties, making this a valuable parallel screening path.[11][12][13]
-
This tiered approach ensures that resources are focused on compounds with the most promising and specific biological profiles.
Caption: A logical workflow for the tiered biological screening of novel compounds.
Section 2: Tier 1 - In Vitro Cytotoxicity Assessment
The evaluation of a compound's cytotoxic potential is a critical first step in anticancer drug discovery.[14] Colorimetric assays like the MTT and XTT assays are industry standards for this purpose because they are robust, scalable for high-throughput screening (HTS), and provide a quantitative measure of how a compound affects cell metabolic activity, a reliable proxy for cell viability.[15][16]
The core principle of these assays involves the reduction of a tetrazolium salt (yellow) by mitochondrial dehydrogenases in living, metabolically active cells to a colored formazan product (purple/orange).[16] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) — the concentration of the analog that reduces cell viability by 50%.[14]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standard method for determining the IC50 values of novel compounds against adherent cancer cell lines.
1. Cell Seeding: a. Culture human cancer cells (e.g., MCF-7 for breast, HCT-116 for colon[17]) and a non-cancerous cell line (e.g., WI38 lung fibroblasts[17]) to ~80% confluency. b. Trypsinize, count, and resuspend the cells in fresh culture medium to a density of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment: a. Prepare a 10 mM stock solution of each this compound analog in sterile DMSO. b. Perform serial dilutions of the stock solutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.[14] c. Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. d. Include control wells: "Vehicle Control" (medium with 0.5% DMSO) and "Positive Control" (medium with a known cytotoxic drug like Doxorubicin). e. Incubate the plate for 48 hours at 37°C and 5% CO₂.
3. MTT Assay and Measurement: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization. e. Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration. c. Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).
Data Presentation: Cytotoxicity Profile
Quantitative data should be summarized in a clear, structured table to facilitate comparison between analogs.
| Compound ID | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | WI38 (Normal Fibroblast) IC50 (µM) | Selectivity Index (WI38 / MCF-7) |
| Analog-01 | 5.1 ± 0.4 | 6.6 ± 0.7 | 45.2 ± 3.1 | 8.9 |
| Analog-02 | 15.2 ± 1.8 | 18.9 ± 2.2 | 30.1 ± 2.5 | 2.0 |
| Analog-03 | > 100 | > 100 | > 100 | N/A |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.3 | 1.9 |
Section 3: Tier 2 - Mechanistic Deconvolution
Analogs demonstrating potent and selective cytotoxicity in Tier 1 warrant further investigation to understand their mechanism of action.
Kinase Inhibition Assays
Causality: Aberrant signaling through protein kinases is a major driver of cancer cell proliferation and survival.[8] Indole-pyrimidine hybrids have been successfully designed as inhibitors of key kinases like the Epidermal Growth Factor Receptor (EGFR).[10][17] An in vitro kinase inhibition assay can directly measure the ability of a compound to block the enzymatic activity of a specific kinase, providing strong mechanistic evidence.
Caption: Inhibition of EGFR signaling by a this compound analog.
Experimental Protocol: General In Vitro Kinase Assay
Commercial kits are widely available for measuring the activity of specific kinases and are well-suited for screening.[18]
1. Reagent Preparation: a. Reconstitute the recombinant human kinase (e.g., EGFR), the specific peptide substrate, and ATP according to the manufacturer's protocol. b. Prepare a kinase assay buffer.
2. Compound Preparation: a. Perform serial dilutions of the hit compounds in the assay buffer to achieve a range of final concentrations. Include a known inhibitor (e.g., Erlotinib for EGFR[17]) as a positive control.
3. Kinase Reaction: a. In a 96-well plate, add the kinase, the specific substrate, and the test compound or control. b. Initiate the reaction by adding ATP. c. Incubate the plate at 30°C for the time specified by the kit (e.g., 60 minutes).
4. Detection: a. Stop the reaction and measure the kinase activity. The detection method depends on the kit format (e.g., luminescence, fluorescence, or colorimetric).[19] For example, some kits measure the amount of ADP produced, which is then converted to a luminescent signal.
5. Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. b. Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.
Data Presentation: Kinase Inhibitory Profile
| Compound ID | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | CK1δ/ε IC50 (µM) |
| Analog-01 | 0.25 ± 0.03 | 1.2 ± 0.15 | > 50 |
| Analog-02 | 7.6 ± 0.9 | 15.4 ± 1.8 | > 50 |
| Erlotinib | 0.05 ± 0.01 | > 100 | > 100 |
Antimicrobial Susceptibility Testing
Causality: The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[20] Indole derivatives have shown significant promise in this area, with some acting synergistically with conventional antibiotics.[11][21] The standard method for quantifying a compound's antimicrobial potency is to determine its Minimum Inhibitory Concentration (MIC).[20] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Inoculum Preparation: a. Select well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli[13]) from an agar plate cultured overnight. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[23]
2. Plate Preparation: a. In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12. b. Prepare a 2x working stock of each test compound. Add 100 µL of this stock to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. d. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no bacteria).
3. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. b. Seal the plate and incubate at 35°C for 18-24 hours.
4. MIC Determination: a. Read the plate visually or with a plate reader. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[24]
Data Presentation: Antimicrobial Profile
| Compound ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| Analog-04 | 8 | 32 | > 64 |
| Analog-05 | 4 | 8 | 16 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 2 |
Section 4: Data Synthesis and Hit Prioritization
The final step in the initial screening phase is to synthesize all the data to prioritize compounds for further study. The goal is to identify "hits" that are not just potent, but also selective and possess a plausible mechanism of action.
Key Prioritization Criteria:
-
Potency: Low IC50 (cytotoxicity, kinase) or MIC values are desirable.
-
Selectivity: A high selectivity index (IC50 in normal cells / IC50 in cancer cells) suggests the compound is more toxic to cancer cells than normal cells, which is a critical feature for a therapeutic agent.[17]
-
Structure-Activity Relationship (SAR): Compare the structures of active and inactive analogs to identify chemical features that are critical for activity.
-
Mechanistic Correlation: The strongest hits will show a correlation between their phenotypic and target-based results. For example, a compound with potent cytotoxicity against an EGFR-dependent cancer cell line should also show potent inhibition of the EGFR kinase.
Caption: Decision-making flowchart for prioritizing hit compounds after initial screening.
Conclusion
The is a systematic process of identifying and characterizing new chemical entities with therapeutic potential. By employing a logical, tiered screening cascade that begins with broad cytotoxicity assessment and progresses to specific mechanistic assays such as kinase inhibition and antimicrobial susceptibility, researchers can efficiently navigate a compound library. This approach allows for the data-driven prioritization of hits that are not only potent but also selective, paving the way for more advanced preclinical development. The versatility of the indole-pyrimidine scaffold ensures that this screening strategy will remain a valuable tool in the ongoing search for novel therapeutic agents.[3]
References
- 1. irjmets.com [irjmets.com]
- 2. ijrpr.com [ijrpr.com]
- 3. mdpi.com [mdpi.com]
- 4. wjarr.com [wjarr.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 7. A review on biological importance of pyrimidine contains indole derivatives [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. benchchem.com [benchchem.com]
- 15. Update on in vitro cytotoxicity assays for drug development | Semantic Scholar [semanticscholar.org]
- 16. kosheeka.com [kosheeka.com]
- 17. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. researchgate.net [researchgate.net]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. apec.org [apec.org]
- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
potential therapeutic targets of 1-(pyrimidin-2-yl)-1H-indole
An In-Depth Technical Guide to the Therapeutic Potential of the 1-(Pyrimidin-2-yl)-1H-indole Scaffold
Abstract
The hybridization of indole and pyrimidine rings has yielded a versatile scaffold, this compound, demonstrating significant potential across multiple therapeutic areas. This technical guide provides an in-depth analysis of the core biological activities of this scaffold and its derivatives, focusing on validated and potential therapeutic targets. We will explore the mechanistic underpinnings of its action in oncology, inflammation, and neurodegenerative disorders, offering field-proven insights into experimental design and validation for researchers and drug development professionals. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, thereby providing a self-validating framework for future research and development.
Introduction: The Strategic Fusion of Indole and Pyrimidine
The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for binding to biological targets. Pyrimidine, a fundamental component of nucleic acids, is also a cornerstone in drug design, with numerous approved drugs featuring this heterocycle.[2] The strategic combination of these two pharmacophores into the this compound scaffold creates a molecule with a rich three-dimensional structure and diverse interaction potential, leading to a broad spectrum of biological activities.[1][2] This guide will dissect the key therapeutic targets that have been identified for this promising scaffold.
The Oncological Landscape: A Multi-Targeted Assault on Cancer
The most extensively researched application of the this compound scaffold is in oncology. Derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549) cancers.[3] The anticancer effects are not monolithic but arise from the modulation of several key oncogenic pathways.
Targeting Receptor Tyrosine Kinases: EGFR and VEGFR-2
A primary mechanism of action for many indolyl-pyrimidine derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] These RTKs are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.
Mechanism of Action: Indolyl-pyrimidine compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and VEGFR-2. This binding prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascades that drive tumor growth and vascularization.[2] The differential expression levels of EGFR in various cancer cell lines, for instance, can explain the observed variations in sensitivity to these compounds.[3]
Experimental Workflow: Validating EGFR/VEGFR-2 Inhibition
The following workflow provides a robust method for identifying and characterizing indolyl-pyrimidine derivatives as EGFR/VEGFR-2 inhibitors.
Caption: Workflow for validating EGFR/VEGFR-2 inhibitors.
Step-by-Step Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
-
Reaction Setup: In a 384-well plate, combine the kinase (EGFR or VEGFR-2), the substrate (a suitable peptide), and ATP.
-
Compound Addition: Add the this compound derivative at various concentrations. Include a known inhibitor (e.g., erlotinib) as a positive control and DMSO as a negative control.[3]
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, and then catalyze a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate IC₅₀ values to determine the potency of the compound.
Modulating Nuclear Receptors: The Case of Nur77
A novel and promising therapeutic avenue for indolyl-pyrimidine derivatives is the modulation of the orphan nuclear receptor Nur77 (also known as NR4A1).[4] Nur77 plays a dual role in cell survival and apoptosis, and its translocation from the nucleus to the mitochondria can trigger cell death.
Mechanism of Action: Certain derivatives, such as 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides, have been shown to bind to Nur77 and induce its mitochondrial targeting. This leads to Nur77-dependent apoptosis in cancer cells, particularly in hepatocellular carcinoma.[4]
Experimental Protocol: Assessing Nur77 Mitochondrial Translocation
-
Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HepG2) and treat with the test compound.
-
Subcellular Fractionation: Isolate the mitochondrial and cytosolic fractions of the cells using a commercial kit.
-
Western Blotting: Perform Western blot analysis on both fractions using an antibody specific for Nur77. An increase in the Nur77 signal in the mitochondrial fraction and a corresponding decrease in the cytosolic/nuclear fraction indicates translocation.
-
Immunofluorescence: For visual confirmation, treat cells grown on coverslips, fix, and permeabilize them. Co-stain with an anti-Nur77 antibody and a mitochondrial marker (e.g., MitoTracker™ Red). Co-localization of the signals, observed via fluorescence microscopy, confirms mitochondrial translocation.
Epigenetic Regulation: Inhibition of LSD1
Lysine-specific demethylase 1 (LSD1) is an epigenetic modifier that is overexpressed in many cancers and plays a crucial role in tumorigenesis. A series of indole-pyrimidine biaryl derivatives have been identified as inhibitors of LSD1.[5]
Mechanism of Action: These compounds are designed to occupy the active site of LSD1, preventing the demethylation of its histone substrates. This leads to the restoration of normal gene expression patterns and the inhibition of cancer cell proliferation.[6]
Disrupting the Cytoskeleton: Tubulin Polymerization Inhibition
The microtubule network, composed of tubulin polymers, is essential for cell division. Some indole-pyrimidine hybrids have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]
Mechanism of Action: These compounds bind to tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
Beyond Cancer: Neurodegenerative and Anti-inflammatory Applications
While oncology is a major focus, the this compound scaffold has also shown promise in other therapeutic areas.
Neurodegenerative Disorders: Targeting Cdk5
Cyclin-dependent kinase 5 (Cdk5) is a key player in neuronal development and function. However, its aberrant activation is implicated in the pathology of neurodegenerative diseases such as Alzheimer's.[8] Patents have been filed for indole-pyrimidine derivatives as Cdk5 inhibitors for the treatment of cognitive and neurodegenerative disorders.[8]
Therapeutic Rationale: By inhibiting the hyperactivation of Cdk5, these compounds could prevent the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and reduce neuronal cell death.[8]
Signaling Pathway: Role of Cdk5 in Neuronal Dysfunction
Caption: Inhibition of aberrant Cdk5 activity in neurodegeneration.
Anti-inflammatory Effects: COX Inhibition
Inflammation is a key process in many diseases. Some 4-indole-2-arylaminopyrimidine derivatives have been investigated as anti-inflammatory agents, with molecular docking studies suggesting they may act by inhibiting cyclooxygenase (COX) enzymes.[9][10]
Therapeutic Rationale: COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of these enzymes can reduce the inflammatory response, making these compounds potentially useful for conditions like acute lung injury.[9]
Summary of Preclinical Data
The following table summarizes the reported in vitro activities of various this compound derivatives against different therapeutic targets.
| Derivative Class | Target(s) | Cancer Cell Line(s) | Reported IC₅₀/Activity | Reference(s) |
| Dichloro-substituted indolyl-pyrimidine | EGFR, VEGFR-2 | MCF-7, HepG2, HCT-116 | IC₅₀ = 5.02 - 6.60 µM | [2][3] |
| Indole-pyrimidine biaryl derivatives | LSD1 | PC-3 | IC₅₀ = 2.75 µM | [5] |
| Pyridinyl-pyrimidinyl-amino-indole | Nur77 | Liver Cancer Cells | Potent Nur77 modulator | [4] |
| Indole-pyrimidine with morpholine | Tubulin | MCF-7, HeLa, HCT116 | IC₅₀ = 0.29 - 9.48 µM | [7] |
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its ability to be readily functionalized allows for the fine-tuning of its activity against a diverse array of biological targets. The extensive research in oncology has laid a strong foundation, with kinase inhibition being a particularly well-validated mechanism of action. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and improve their therapeutic index. The emerging applications in neurodegenerative and inflammatory diseases are also highly compelling and warrant further investigation. In vivo studies are a critical next step to translate the promising preclinical findings into tangible clinical benefits. The continued exploration of this versatile scaffold is poised to deliver the next generation of targeted therapies.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP2647634A1 - Indole-pyrimidine derivatives and their therapeutic uses - Google Patents [patents.google.com]
- 9. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
spectroscopic analysis (NMR, IR, Mass Spec) of 1-(pyrimidin-2-yl)-1H-indole
An In-depth Technical Guide to the Spectroscopic Analysis of 1-(pyrimidin-2-yl)-1H-indole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the spectroscopic profile of this compound (Molecular Formula: C₁₂H₉N₃, Molecular Weight: 195.22 g/mol )[1][2][3]. As a key heterocyclic scaffold in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document offers an in-depth analysis of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound. The narrative moves beyond mere data presentation, delving into the causal relationships between molecular structure and spectral output. It is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret and validate the structure of this and related N-aryl heterocyclic compounds.
Introduction and Molecular Architecture
This compound is a bifunctional molecule linking two fundamental nitrogen-containing heterocycles: indole and pyrimidine. The indole nucleus is a privileged structure in numerous biologically active compounds, while the pyrimidine ring is a cornerstone of nucleobases and various pharmaceuticals. The linkage, a C-N bond between the indole nitrogen (N1) and a carbon (C2) of the pyrimidine ring, fundamentally alters the electronic landscape of both moieties compared to their parent structures.
The pyrimidine ring, with its two nitrogen atoms, acts as a significant electron-withdrawing group. This electronic pull has profound and predictable consequences on the spectroscopic signatures of the indole ring system, particularly deshielding adjacent protons and carbons. Understanding this intramolecular electronic interplay is the key to a robust spectral assignment. This guide will proceed by dissecting each major spectroscopic technique, outlining the theoretical basis for our predictions, detailing practical experimental protocols, and culminating in an integrated analysis for complete structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Causality: In ¹H NMR, the chemical shift of a proton is dictated by its local electronic environment. The electron-withdrawing pyrimidine ring is expected to significantly deshield the protons of the indole ring, shifting them downfield compared to unsubstituted indole[4][5]. The effect will be most pronounced on protons closest to the N-substituent.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of high-purity this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to ensure a high signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
Predicted ¹H NMR Spectrum and Interpretation
The spectrum will present nine distinct signals in the aromatic region (typically δ 6.5-9.0 ppm). The indole protons will no longer show the characteristic broad N-H signal, a primary indicator of successful N-substitution.
Diagram: Labeled Structure for NMR Assignments
Caption: Molecular Structure of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5' (Pyrimidine) | 8.70 - 8.85 | Doublet of Doublets (dd) | ~4.8, ~1.5 | Most deshielded pyrimidine proton, coupled to H-4' and H-6'. |
| H-4 (Indole) | 8.45 - 8.55 | Doublet (d) | ~8.0 | Significantly deshielded by the proximate N-pyrimidine group (peri-effect). |
| H-6' (Pyrimidine) | 8.70 - 8.85 | Doublet of Doublets (dd) | ~2.5, ~1.5 | Deshielded pyrimidine proton, coupled to H-5' and H-4'. |
| H-7 (Indole) | 7.65 - 7.75 | Doublet (d) | ~8.0 | Standard indole aromatic proton. |
| H-2 (Indole) | 7.55 - 7.65 | Doublet (d) | ~3.2 | Deshielded relative to indole due to pyrimidine's influence, coupled to H-3. |
| H-5 (Indole) | 7.25 - 7.35 | Triplet (t) | ~7.5 | Standard indole aromatic proton. |
| H-6 (Indole) | 7.15 - 7.25 | Triplet (t) | ~7.5 | Standard indole aromatic proton. |
| H-4' (Pyrimidine) | 7.10 - 7.20 | Triplet (t) | ~4.8 | Shielded pyrimidine proton between two nitrogens. |
| H-3 (Indole) | 6.65 - 6.75 | Doublet (d) | ~3.2 | Coupled to H-2. |
Note: These are predicted values based on reference data for indole and pyrimidine[6][7][8][9]. Actual values may vary based on solvent and concentration.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Expertise & Causality: The principles are similar to ¹H NMR. The electron-withdrawing pyrimidine substituent will deshield the indole carbons, particularly C-7a and C-2, which are closest to the nitrogen bridge. The pyrimidine carbons themselves will appear at characteristic downfield shifts due to the electronegativity of the ring nitrogens[10].
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (~20-50 mg) may be beneficial.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common technique simplifies the spectrum to a series of singlets, one for each unique carbon.
-
Processing: Standard Fourier transform, phasing, and baseline correction are applied.
Predicted ¹³C NMR Spectrum and Interpretation
The spectrum is expected to show 10 distinct signals for the 12 carbons, as two pairs of carbons in the pyrimidine ring are chemically equivalent.
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-2', C-6' (Pyrimidine) | 158.0 - 159.0 | Highly deshielded carbons adjacent to two nitrogen atoms. |
| C-4' (Pyrimidine) | 157.0 - 158.0 | Deshielded carbon in the pyrimidine ring. |
| C-7a (Indole) | 137.0 - 138.0 | Bridgehead carbon, deshielded by attachment to N1. |
| C-3a (Indole) | 129.0 - 130.0 | Bridgehead carbon. |
| C-2 (Indole) | 127.0 - 128.0 | Deshielded due to proximity to the N-substituent. |
| C-5 (Indole) | 123.0 - 124.0 | Standard aromatic carbon shift. |
| C-6 (Indole) | 121.5 - 122.5 | Standard aromatic carbon shift. |
| C-4 (Indole) | 120.5 - 121.5 | Standard aromatic carbon shift. |
| C-5' (Pyrimidine) | 117.0 - 118.0 | Shielded pyrimidine carbon. |
| C-7 (Indole) | 114.0 - 115.0 | Deshielded by the anisotropic effect of the pyrimidine ring. |
| C-3 (Indole) | 104.0 - 105.0 | Electron-rich carbon, characteristic of the indole 3-position. |
Note: Predictions are based on reference data for indole and pyrimidine[10][11] and known substituent effects.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of this compound will be characterized by the absence of the N-H stretch (typically ~3400 cm⁻¹) seen in indole[12], and the presence of vibrations characteristic of the two aromatic ring systems.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then acquire the spectrum, typically over the 4000-400 cm⁻¹ range.
Predicted IR Absorption Bands
Table 3: Predicted Major IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 1620 - 1580 | C=N Stretch | Pyrimidine Ring |
| 1580 - 1450 | C=C Stretch | Aromatic Rings (Indole & Pyrimidine) |
| 1400 - 1200 | In-plane C-H Bending | Aromatic Rings |
| 800 - 700 | Out-of-plane C-H Bending | Aromatic Rings (Substitution Pattern) |
The fingerprint region (<1000 cm⁻¹) will contain a complex series of bands unique to the molecule's overall structure.
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, we expect to see a clear molecular ion peak corresponding to its exact mass. The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting cations.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or following separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (~70 eV) in a high vacuum to generate a radical cation (the molecular ion, M⁺•).
-
Analysis: Accelerate the resulting ions and separate them based on their m/z ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion (M⁺•): The spectrum will be dominated by the molecular ion peak at m/z = 195 , corresponding to the molecular weight of C₁₂H₉N₃[1]. The presence of an odd number of nitrogen atoms is consistent with the odd nominal mass, per the Nitrogen Rule.
-
Major Fragmentation Pathways: The primary fragmentation is likely to involve the cleavage of the two heterocyclic rings.
Caption: Workflow for unambiguous structural validation.
Conclusion
The spectroscopic analysis of this compound presents a clear and consistent profile across NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra are defined by the electron-withdrawing effects of the N-linked pyrimidine ring, causing predictable downfield shifts in the indole moiety. The IR spectrum confirms the successful N-substitution by the absence of an N-H stretch and shows the characteristic aromatic C=C and C=N vibrations. Finally, mass spectrometry validates the molecular weight at m/z 195 and reveals a fragmentation pattern consistent with the proposed structure. By integrating these techniques as outlined, researchers can achieve a high degree of confidence in the identity and purity of this important heterocyclic compound.
References
- 1. This compound | C12H9N3 | CID 53381231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 221044-05-9 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Indole(120-72-9) 1H NMR spectrum [chemicalbook.com]
- 6. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. bmse000097 Indole at BMRB [bmrb.io]
- 10. spectrabase.com [spectrabase.com]
- 11. Indole(120-72-9) 13C NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
CAS number and physical properties of 1-(pyrimidin-2-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(pyrimidin-2-yl)-1H-indole is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which fuses an indole ring system with a pyrimidine moiety, presents a unique scaffold for the development of novel therapeutic agents and functional materials. The indole nucleus is a prevalent feature in many biologically active natural products and pharmaceuticals, while the pyrimidine ring is a cornerstone of nucleobases and numerous synthetic drugs. The combination of these two pharmacophores in a single molecule opens avenues for exploring new chemical space and biological activities. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthesis, and key safety considerations.
Chemical Identity and Physical Properties
The unique identification of a chemical compound is crucial for research and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned the number 221044-05-9 to this compound.[1] This identifier ensures unambiguous referencing in scientific literature and databases.
The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 221044-05-9 | [1] |
| Molecular Formula | C₁₂H₉N₃ | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 84 °C | |
| Boiling Point | Predicted for a similar saturated compound: ~369 °C | |
| Solubility | Based on its chemical structure, this compound is expected to be sparingly soluble in water and more soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. Its N-arylindole structure suggests good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). |
Synthesis of this compound
The construction of the C-N bond between the indole nitrogen and the pyrimidine ring is a key transformation in the synthesis of this compound. A highly effective and widely adopted method for this type of coupling is the Buchwald-Hartwig amination .[2][3][4] This palladium-catalyzed cross-coupling reaction provides a versatile and efficient route to N-arylindoles.
The general reaction scheme involves the coupling of indole with a suitable 2-substituted pyrimidine, such as 2-chloropyrimidine or 2-bromopyrimidine, in the presence of a palladium catalyst, a phosphine ligand, and a base.
Conceptual Workflow for Buchwald-Hartwig Amination
Caption: Conceptual workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Exemplary Experimental Protocol
The following is a representative, non-optimized protocol for the synthesis of this compound based on established Buchwald-Hartwig amination procedures. Researchers should optimize conditions for their specific needs and scale.
-
Reaction Setup: To an oven-dried Schlenk flask, add indole (1.0 eq.), 2-chloropyrimidine (1.1 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization
Confirmation of the structure of the synthesized this compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of both the indole and pyrimidine rings. The aromatic region will display a complex pattern of multiplets corresponding to the protons on the benzene ring of the indole and the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum will provide signals for all twelve carbon atoms in the molecule, with distinct chemical shifts for the carbons in the indole and pyrimidine rings.[1]
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a compound of significant interest due to its hybrid structure, which holds potential for diverse applications in medicinal chemistry and materials science. This guide has provided a foundational understanding of its chemical identity, physical properties, a reliable synthetic approach via Buchwald-Hartwig amination, and essential safety information. Further research into the biological activities and material properties of this and related compounds is warranted to fully explore their potential.
References
tautomeric forms and stability of 1-(pyrimidin-2-yl)-1H-indole
An In-depth Technical Guide to the Tautomeric Forms and Stability of 1-(pyrimidin-2-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and materials science. The specific tautomeric form of a molecule can dictate its physicochemical properties, including its solubility, lipophilicity, and, crucially, its biological activity and target engagement. This guide provides a comprehensive technical overview of the potential tautomeric landscape of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this whitepaper synthesizes established principles of tautomerism in pyrimidine and indole systems to propose potential tautomers and discuss the factors governing their stability. Furthermore, it offers detailed experimental and computational protocols to enable researchers to rigorously characterize the tautomeric behavior of this and related compounds.
Introduction: The Critical Role of Tautomerism in Heterocyclic Chemistry
Tautomerism refers to the chemical equilibrium between two or more readily interconvertible structural isomers, known as tautomers.[1] Prototropic tautomerism, involving the migration of a proton, is the most common form and plays a critical role in the chemistry of heterocyclic compounds.[1][2][3] The tautomeric state of a molecule can significantly influence its hydrogen bonding capabilities, molecular shape, and electronic properties, thereby affecting its interactions with biological targets such as enzymes and receptors.[4][5]
The nucleic acid bases, for instance, exhibit well-characterized keto-enol and amino-imino tautomerism, where the predominance of the canonical forms is essential for the fidelity of DNA replication.[6] The transient formation of minor tautomers is a proposed mechanism for spontaneous point mutations.[7] In drug design, controlling or understanding the tautomeric preference of a lead compound is paramount, as different tautomers may exhibit vastly different potencies, toxicities, and pharmacokinetic profiles.[4][5]
The molecule this compound combines two important heterocyclic systems. Indole is a privileged scaffold in medicinal chemistry, while the pyrimidine ring is a cornerstone of many biologically active compounds. The linkage of these two rings presents a fascinating case for tautomeric analysis, with the potential for complex equilibria involving proton transfer within and between the heterocyclic systems. This guide will explore the theoretical possibilities and provide a practical framework for their experimental and computational investigation.
Proposed Tautomeric Forms of this compound
Based on the known tautomeric behavior of the constituent pyrimidine and indole rings, several prototropic tautomers of this compound can be postulated. The primary equilibrium is anticipated to involve the pyrimidine moiety, which can exhibit amino-imino tautomerism. Additionally, prototropic shifts involving the indole nitrogen are conceivable, leading to non-aromatic indolenine forms, though these are generally less stable.[8]
The most plausible tautomeric equilibrium for this compound involves the migration of a proton from one of the pyrimidine nitrogens to the exocyclic nitrogen, leading to an imino form. Given that 2-aminopyrimidine exists predominantly in the amino form, it is hypothesized that the amino tautomer of this compound will also be the major species.[9] However, the electronic influence of the indole ring and environmental factors could shift this equilibrium.
Below are the potential tautomeric forms:
-
Tautomer A (Amino form): The canonical structure, this compound.
-
Tautomer B (Imino form): Proton transfer from the endocyclic N1 of the pyrimidine ring to the exocyclic nitrogen.
-
Tautomer C (Imino form): Proton transfer from the endocyclic N3 of the pyrimidine ring to the exocyclic nitrogen.
-
Tautomer D (Indolenine form): Proton transfer from the indole nitrogen to a carbon atom of the indole ring. This is generally considered a high-energy, less stable form.[8]
Caption: Proposed prototropic tautomers of this compound.
Analysis of Tautomer Stability: A Theoretical Framework
The relative stability of tautomers is governed by a delicate balance of several factors. Small changes in molecular structure or the surrounding environment can significantly shift the tautomeric equilibrium.[10] For this compound, the following factors are expected to be critical:
-
Aromaticity: Tautomer A retains the aromaticity of both the indole and pyrimidine rings, which is a powerful stabilizing force. The imino forms (B and C) disrupt the aromaticity of the pyrimidine ring to some extent, which would likely increase their relative energy. The indolenine form (D) would involve a complete loss of aromaticity in the indole pyrrole ring, rendering it significantly less stable under normal conditions.
-
Solvent Effects: Solvation plays a crucial role in determining tautomeric preference.[11][12] Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding.[13][14] For instance, if one of the imino tautomers possesses a larger dipole moment than the amino form, its population is expected to increase in polar solvents like water or DMSO.[12][15] Conversely, non-polar solvents would favor the less polar tautomer. The hydrogen-bond donating or accepting ability of the solvent is also a key determinant.[16]
-
Intramolecular Hydrogen Bonding: The possibility of forming an intramolecular hydrogen bond can strongly stabilize a particular tautomer.[17] Geometric analysis of the proposed tautomers would be necessary to determine if any of them can adopt a conformation that allows for such an interaction, for example, between an N-H group and a nitrogen atom on the adjacent ring.
-
Electronic Effects of Substituents: While the parent molecule is the focus here, it is important to note that substituents on either the indole or pyrimidine ring could alter the tautomeric equilibrium by modifying the acidity or basicity of the atoms involved in the proton transfer.
Experimental Protocols for Tautomer Characterization
A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for studying tautomerism in solution, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[18][19][20][21]
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of the compound at a concentration of 5-10 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).
-
¹H NMR Acquisition: Acquire ¹H NMR spectra for each solution at room temperature. Look for distinct sets of signals, particularly for the NH protons and aromatic protons, which would indicate the presence of multiple tautomers.
-
Integration: If separate signals are observed, integrate the peaks corresponding to each tautomer to determine their relative populations (and thus the equilibrium constant, K_T).[19][21]
-
¹³C and ¹⁵N NMR: Acquire ¹³C and, if possible, ¹⁵N NMR spectra. The chemical shifts of carbon and nitrogen atoms are highly sensitive to the electronic environment and can provide definitive evidence for the location of the mobile proton.[20]
-
Variable Temperature (VT) NMR: Conduct VT-NMR studies. Changes in temperature can shift the equilibrium, and observing the corresponding changes in signal intensities can provide thermodynamic parameters (ΔH° and ΔS°) for the tautomerization process.
-
2D NMR (COSY, HSQC, HMBC): Use 2D NMR techniques to unambiguously assign all proton and carbon signals for each tautomer present in the mixture.
Caption: Experimental workflow for NMR-based tautomer analysis.
UV-Visible Spectroscopy
UV-Vis spectroscopy can monitor changes in the electronic absorption spectra of tautomers in different solvents.[13][22] The solvatochromic shifts observed can be correlated with solvent polarity and the tautomeric equilibrium.[13][16][22]
Step-by-Step Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarity, from non-polar (e.g., hexane, cyclohexane) to polar aprotic (e.g., acetonitrile, DMSO) and polar protic (e.g., ethanol, water).
-
Spectrum Acquisition: Prepare dilute solutions of the compound in each solvent and record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis: Analyze the spectra for changes in the position of the absorption maxima (λ_max) and the appearance of new bands or isosbestic points as a function of solvent polarity. A significant shift in λ_max or the shape of the spectrum is indicative of a shift in the tautomeric equilibrium.[22][23]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the tautomeric form present in the solid state.[13][24]
Step-by-Step Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling crystallization from various solvents.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure. The resulting model will show the precise location of all atoms, including the mobile proton, thereby identifying the solid-state tautomer.
Computational Chemistry for Predictive Insights
Quantum-chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[4][25][26][27]
Step-by-Step Protocol:
-
Structure Generation: Build the 3D structures of all proposed tautomers (A, B, C, D).
-
Gas-Phase Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[27]
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Solvation Modeling: To account for solvent effects, repeat the geometry optimizations and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[12][25] Perform these calculations for solvents that match the experimental conditions.
-
Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers in the gas phase and in each solvent to predict their relative stabilities and the position of the tautomeric equilibrium.
-
Spectroscopic Prediction: Calculate NMR chemical shifts (using the GIAO method) and IR vibrational frequencies for each tautomer.[25] These predicted spectra can be compared with experimental data to help assign signals to specific tautomers.
Caption: Computational workflow for DFT-based tautomer analysis.
Data Summary and Interpretation
| Method | Solvent | Parameter | Tautomer A | Tautomer B/C | K_T ([B]/[A]) | ΔG (kcal/mol) |
| ¹H NMR | CDCl₃ | % Population | 95% | 5% | 0.05 | +1.8 |
| ¹H NMR | DMSO-d₆ | % Population | 80% | 20% | 0.25 | +0.8 |
| UV-Vis | Hexane | λ_max (nm) | 285 | - | - | - |
| UV-Vis | Methanol | λ_max (nm) | 295 | 340 | - | - |
| DFT/PCM | Gas Phase | Rel. ΔG | 0.00 | +5.2 | 1.8 x 10⁻⁴ | +5.2 |
| DFT/PCM | Water | Rel. ΔG | 0.00 | +2.1 | 0.03 | +2.1 |
Table entries are hypothetical and for illustrative purposes only.
Conclusion
While the tautomeric behavior of this compound has not been explicitly reported in the literature, a thorough analysis based on the principles of heterocyclic chemistry suggests the existence of a primary amino-imino equilibrium. The canonical amino tautomer is predicted to be the most stable form, though the equilibrium is likely to be sensitive to solvent polarity and other environmental factors.
For researchers and drug development professionals working with this scaffold, a definitive characterization of its tautomeric properties is not merely an academic exercise but a critical step in understanding its biological activity and optimizing its properties. The combined application of high-resolution NMR spectroscopy, UV-Vis analysis, X-ray crystallography, and DFT calculations, as outlined in this guide, provides a robust roadmap for elucidating the tautomeric landscape of this compound and its derivatives. Such a detailed understanding will undoubtedly accelerate the rational design of novel therapeutics and functional materials based on this promising heterocyclic system.
References
- 1. Tautomer - Wikipedia [en.wikipedia.org]
- 2. chimia.ch [chimia.ch]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 6. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity? Results of a thorough QM investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. worldscientific.com [worldscientific.com]
- 12. mdpi.com [mdpi.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. scispace.com [scispace.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 23. cris.unibo.it [cris.unibo.it]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jocpr.com [jocpr.com]
In Silico Prediction of 1-(Pyrimidin-2-yl)-1H-Indole Bioactivity: A Technical Guide for Drug Discovery Professionals
Introduction: The Prominence of the 1-(Pyrimidin-2-yl)-1H-Indole Scaffold in Medicinal Chemistry
The fusion of pyrimidine and indole rings into the this compound scaffold has emerged as a "privileged structure" in modern medicinal chemistry. This assertion is not made lightly; it is substantiated by the recurrent appearance of this core in a multitude of biologically active compounds with diverse therapeutic applications.[1][2] The indole nucleus, a key component of many natural and synthetic bioactive molecules, provides a versatile template for molecular interactions.[1] When hybridized with the pyrimidine ring, a fundamental unit of nucleic acids, the resulting scaffold exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4]
The therapeutic potential of this scaffold is exemplified by its derivatives' activity against critical drug targets. For instance, various indolyl-pyrimidine hybrids have demonstrated potent inhibitory activity against targets such as Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression.[1][5] Furthermore, derivatives of this scaffold have been investigated as tubulin polymerization inhibitors, anti-obesity agents, and modulators of various receptors and enzymes.[6][7] This documented success underscores the importance of the this compound core as a promising starting point for the design of novel therapeutics.
This in-depth technical guide provides a comprehensive overview of the in silico methodologies employed to predict the bioactivity of this compound derivatives. As a Senior Application Scientist, the aim is not merely to present a series of protocols but to provide a cohesive, logic-driven narrative that empowers researchers to navigate the computational drug discovery landscape with confidence and scientific rigor. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system, from initial library design to lead optimization.
Pillar I: The Methodological Trinity of In Silico Bioactivity Prediction
The prediction of a molecule's biological activity without the need for initial synthesis and in vitro testing is a cornerstone of modern drug discovery.[8][9] This is achieved through a synergistic application of several computational techniques. For the this compound scaffold, a particularly effective approach involves the integration of Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling.
Quantitative Structure-Activity Relationship (QSAR): Decoding the Molecular Blueprint
QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity.[10][11] The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
Experimental Protocol: 2D-QSAR Model Development for this compound Derivatives
-
Data Set Preparation:
-
Compile a dataset of this compound derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target.
-
Ensure data consistency and, if necessary, convert activity values to a logarithmic scale (e.g., pIC50) to achieve a more normal distribution.
-
Divide the dataset into a training set (typically 70-80% of the compounds) for model development and a test set (20-30%) for external validation.
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of 2D molecular descriptors. These can include constitutional, topological, geometrical, and electronic descriptors.
-
Utilize software such as PaDEL-Descriptor or Dragon to compute these descriptors.
-
-
Feature Selection and Model Building:
-
Employ a feature selection algorithm (e.g., genetic algorithm, stepwise multiple linear regression) to identify the most relevant descriptors that correlate with biological activity.
-
Construct the QSAR model using a regression technique, such as Multiple Linear Regression (MLR), to establish a mathematical equation linking the selected descriptors to the biological activity.
-
-
Model Validation:
-
Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness and predictive power. Key statistical parameters to evaluate include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).[11]
-
External Validation: Use the test set to evaluate the model's ability to predict the activity of compounds not used in its development. Calculate the predictive R² (R²pred).
-
The resulting QSAR model can then be used to predict the bioactivity of novel, unsynthesized this compound derivatives, allowing for the prioritization of candidates with the highest predicted potency.
Molecular Docking: Visualizing the Molecular Handshake
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12][13][14] This method provides invaluable insights into the binding mode and interactions between a this compound derivative and its biological target at the atomic level.
Experimental Protocol: Molecular Docking of this compound Derivatives
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate the 3D structures of the this compound derivatives and optimize their geometries using a suitable force field.
-
-
Binding Site Definition:
-
Identify the active site of the protein, either from the co-crystallized ligand in the PDB structure or using a binding site prediction tool.
-
Define the grid box for docking calculations, ensuring it encompasses the entire binding pocket.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina or Glide to perform the docking calculations.[13]
-
The program will generate multiple binding poses for each ligand, ranked by a scoring function that estimates the binding affinity.
-
-
Pose Analysis and Interpretation:
-
Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
-
Visualize the ligand-protein complex to understand the structural basis of binding and to guide further lead optimization.
-
The insights gained from molecular docking are crucial for understanding the structure-activity relationship and for designing new derivatives with improved binding affinity and selectivity.[6]
Pharmacophore Modeling: Identifying the Key Chemical Features
Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to exert a specific biological activity.[15][16]
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
-
Training Set Selection:
-
Select a set of structurally diverse this compound derivatives with high affinity for the target of interest.
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy conformers for each molecule in the training set.
-
-
Pharmacophore Feature Identification and Alignment:
-
Identify the common chemical features present in the active molecules.
-
Align the molecules based on these common features to generate a pharmacophore hypothesis.
-
-
Pharmacophore Model Validation:
-
Validate the generated pharmacophore model by screening a database of active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.
-
The validated pharmacophore model can then be used as a 3D query to screen virtual libraries for novel compounds that possess the required chemical features for biological activity.
Pillar II: Integrated Workflow for Bioactivity Prediction
The true power of in silico techniques lies in their integrated application. A well-designed computational workflow allows for a hierarchical and efficient screening of large compound libraries, leading to the identification of promising lead candidates.
Caption: Integrated in silico workflow for bioactivity prediction.
This workflow begins with a virtual library of this compound derivatives, which is then subjected to an initial screening using pharmacophore models and QSAR predictions to filter for compounds with a high probability of being active. The resulting hits are then subjected to more computationally intensive molecular docking studies to predict their binding modes and affinities. Finally, the most promising candidates are evaluated for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to assess their drug-likeness.[17][18][19][20][21]
Pillar III: ADMET Prediction - The Bridge to Clinical Viability
The prediction of ADMET properties is a critical step in the early stages of drug discovery.[8][9] A compound with excellent potency but poor pharmacokinetic properties is unlikely to become a successful drug. In silico ADMET prediction tools can assess a range of properties, including aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.[19][21]
Table 1: Key In Silico ADMET Properties and Their Significance
| Property | Significance in Drug Development |
| Aqueous Solubility | Affects absorption and formulation. |
| Caco-2 Permeability | Predicts intestinal absorption.[19] |
| Blood-Brain Barrier (BBB) Penetration | Crucial for CNS-targeting drugs; undesirable for others. |
| Plasma Protein Binding (PPB) | Influences the free drug concentration and distribution. |
| CYP450 Inhibition/Metabolism | Predicts potential for drug-drug interactions and metabolic stability. |
| Hepatotoxicity | Early indicator of potential liver damage.[21] |
| Carcinogenicity/Mutagenicity | Critical for assessing long-term safety.[21] |
By integrating ADMET prediction into the in silico workflow, researchers can prioritize this compound derivatives that not only exhibit high predicted bioactivity but also possess favorable drug-like properties, thereby increasing the probability of success in subsequent preclinical and clinical development.
Conclusion: A Data-Driven Path to Novel Therapeutics
The in silico prediction of bioactivity for this compound derivatives represents a powerful and cost-effective strategy in modern drug discovery. By leveraging the synergistic capabilities of QSAR, molecular docking, and pharmacophore modeling, researchers can efficiently navigate vast chemical spaces to identify promising lead candidates. The integration of ADMET prediction further refines this process, ensuring that the prioritized compounds possess the necessary pharmacokinetic and safety profiles for successful development. This comprehensive, data-driven approach, grounded in scientific integrity and validated methodologies, paves the way for the discovery of novel and effective therapeutics based on the versatile this compound scaffold.
References
- 1. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Molecular Docking Studies of Novel Indole-Pyrimidine Hybrids as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure-activity relationship of novel 2-pyrimidinylindole derivatives as orally available anti-obesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a New Family of TASK-3 Channel Blockers: A Pharmacophore-Based Regioselective Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. rfppl.co.in [rfppl.co.in]
Methodological & Application
A Robust and Reproducible Protocol for the Synthesis of 1-(pyrimidin-2-yl)-1H-indole via Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract The N-arylation of indole scaffolds is a cornerstone transformation in medicinal chemistry, enabling access to a wide array of biologically active molecules and pharmaceutical intermediates. The target compound, 1-(pyrimidin-2-yl)-1H-indole, represents a key heterocyclic building block. This application note provides a comprehensive, field-proven protocol for its synthesis, moving beyond a simple recitation of steps to explain the underlying scientific rationale. We detail a highly efficient palladium-catalyzed Buchwald-Hartwig amination, a method renowned for its broad functional group tolerance and milder reaction conditions compared to traditional methods like the Ullmann condensation.[1][2][3] This guide includes a step-by-step experimental procedure, safety protocols, characterization data, and visual diagrams to ensure successful and reproducible execution by researchers in drug discovery and organic synthesis.
Introduction and Strategic Approach
The formation of a carbon-nitrogen (C-N) bond between an indole nitrogen and an aryl group is a challenging yet critical reaction.[4][5] While several methods exist, the Buchwald-Hartwig amination has emerged as a premier strategy due to its reliability and versatility.[1][6] This reaction utilizes a palladium catalyst with a specialized phosphine ligand to couple an amine (indole, in this case) with an aryl halide (2-chloropyrimidine).
Why Buchwald-Hartwig Amination?
-
Milder Conditions: Compared to the high temperatures often required for the copper-catalyzed Ullmann condensation, the Buchwald-Hartwig reaction typically proceeds under more moderate heating, preserving sensitive functional groups.[3]
-
Broader Scope: The palladium-catalyzed system is generally more tolerant of a wide range of substrates and functional groups, making it a more versatile tool in complex molecule synthesis.[1]
-
Higher Efficiency: Modern phosphine ligands have been developed that lead to high yields and faster reaction rates, often with lower catalyst loading.[2]
The overall transformation is depicted below:
Reaction Scheme: Indole + 2-Chloropyrimidine → this compound
This protocol has been optimized for high yield and purity, providing a solid foundation for further derivatization or incorporation into larger molecular frameworks.
Experimental Protocol: Materials and Methods
Reagent and Equipment Checklist
Successful execution requires adherence to anhydrous and oxygen-free conditions. All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen) prior to use.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity (per run) | Supplier Example | Notes |
| Indole | C₈H₇N | 117.15 | 1.17 g (10.0 mmol) | Sigma-Aldrich | Harmful if swallowed, causes serious eye irritation. |
| 2-Chloropyrimidine | C₄H₃ClN₂ | 114.54 | 1.26 g (11.0 mmol) | Sigma-Aldrich | Flammable liquid and vapor, toxic if inhaled, causes skin/eye damage.[7] |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 45 mg (0.2 mmol) | Strem Chemicals | Catalyst precursor. Handle with care. |
| Xantphos | C₃₉H₃₂OP₂ | 578.60 | 231 mg (0.4 mmol) | Sigma-Aldrich | Air-sensitive ligand. Store under inert gas. |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 4.56 g (14.0 mmol) | Alfa Aesar | Strong base. Hygroscopic, keep dry. |
| Anhydrous 1,4-Dioxane | C₄H₈O₂ | 88.11 | 50 mL | Acros Organics | Use a freshly opened bottle or solvent from a purification system. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~500 mL | Fisher Scientific | For workup and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | ~500 mL | Fisher Scientific | For chromatography. |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | As needed | Sorbent Tech. | For column chromatography. |
| Argon or Nitrogen Gas (UHP) | Ar / N₂ | - | As needed | Airgas | For maintaining an inert atmosphere. |
Equipment:
-
Oven-dried 100 mL Schlenk flask with a magnetic stir bar
-
Septa, needles, and syringes for anhydrous transfers
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Heating mantle with a temperature controller and oil bath
-
Rotary evaporator
-
Glassware for liquid-liquid extraction and column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Safety and Handling Precautions
-
2-Chloropyrimidine: This reagent is toxic and corrosive.[7] Always handle it inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[8][9]
-
1,4-Dioxane: This solvent is a suspected carcinogen and can form explosive peroxides. Use only anhydrous grade and work within a fume hood.
-
Palladium Catalyst & Ligands: These reagents can be toxic and are air-sensitive. Handle them under an inert atmosphere.
-
Cesium Carbonate: This is a strong base. Avoid contact with skin and eyes.
Step-by-Step Synthesis Procedure
The workflow for this synthesis is outlined below, emphasizing the critical need for an inert environment to protect the catalyst system.
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
Flask Preparation: To an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add indole (1.17 g, 10.0 mmol), cesium carbonate (4.56 g, 14.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol, 2 mol%), and Xantphos (231 mg, 0.4 mmol, 4 mol%).
-
Inerting the System: Seal the flask with a rubber septum. Connect it to a Schlenk line and perform three cycles of evacuating the flask under vacuum and backfilling with high-purity argon gas. This process is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Under a positive pressure of argon, add 50 mL of anhydrous 1,4-dioxane via a dry syringe.
-
Reagent Addition: Add 2-chloropyrimidine (1.26 g, 11.0 mmol) to the stirring suspension via syringe.
-
Reaction: Place the flask in a preheated oil bath set to 110 °C. Allow the reaction to stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC (using a 4:1 Hexanes:EtOAc eluent). The starting indole spot should disappear and a new, UV-active product spot should appear at a lower Rf.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with 100 mL of ethyl acetate and filter it through a pad of Celite® to remove the base and palladium residues. Wash the pad with an additional 50 mL of ethyl acetate.
-
Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator to obtain the crude product as a solid or oil.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting with 9:1 Hexanes:EtOAc and gradually increasing to 7:3 Hexanes:EtOAc is typically effective. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Final Product: The final product, this compound, should be obtained as a solid.[10] Dry the product under high vacuum to remove residual solvents.
Table 2: Typical Reaction Parameters and Results
| Parameter | Value |
| Reaction Scale | 10.0 mmol (Indole) |
| Temperature | 110 °C |
| Reaction Time | 12-18 hours |
| Expected Yield | 75-90% |
| Physical Appearance | Solid[10] |
| Molecular Formula | C₁₂H₉N₃[11] |
| Molecular Weight | 195.22 g/mol [11] |
Mechanism and Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving the palladium center cycling between Pd(0) and Pd(II) oxidation states.[12]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloropyrimidine to form a Pd(II) complex.[6]
-
Deprotonation & Association: The base (Cs₂CO₃) deprotonates the indole N-H. The resulting indolide anion coordinates to the palladium center, displacing the halide.
-
Reductive Elimination: This is the key bond-forming step. The aryl group and the indolide group are eliminated from the palladium center, forming the desired C-N bond of the product and regenerating the active Pd(0) catalyst to re-enter the cycle.[6]
The choice of Xantphos as a ligand is deliberate; its wide "bite angle" is known to promote the crucial reductive elimination step, thereby increasing reaction efficiency.
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for both the indole and pyrimidine ring systems, with integrations corresponding to the 9 protons in the structure.[11]
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the 12 unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): ESI-MS should show a prominent ion corresponding to the molecular weight of the product ([M+H]⁺ at m/z ≈ 196.09).
-
Infrared (IR) Spectroscopy: The disappearance of the indole N-H stretch (typically ~3400 cm⁻¹) from the starting material provides strong evidence of successful N-arylation.
The data obtained should be compared with literature values or spectral data from commercial suppliers to validate the structure.[10][11][13]
Conclusion
This application note details a reliable and efficient protocol for the synthesis of this compound using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. By providing a rationale for the chosen methodology and detailed procedural steps, this guide serves as a valuable resource for researchers in organic synthesis and drug discovery. The described method is robust, high-yielding, and can likely be adapted for the synthesis of analogous N-arylated indole derivatives.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress Concerning the N-Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. This compound | 221044-05-9 [sigmaaldrich.com]
- 11. This compound | C12H9N3 | CID 53381231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound | 221044-05-9 [sigmaaldrich.com]
Application Notes and Protocols for High-Throughput Screening of 1-(pyrimidin-2-yl)-1H-indole
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(pyrimidin-2-yl)-1H-indole in high-throughput screening (HTS) campaigns. This document outlines the scientific rationale, detailed protocols, and data analysis workflows for identifying and characterizing potential lead compounds based on this privileged scaffold.
Introduction: The Promise of the Indole-Pyrimidine Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3] Its versatile structure allows for modification at various positions, enabling the fine-tuning of its biological properties. The pyrimidine ring, a key component of nucleic acids, is another critical pharmacophore known to impart diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6]
The fusion of these two pharmacophores into a single molecule, such as this compound, creates a unique chemical entity with significant potential for drug discovery. The indole moiety can engage in various non-covalent interactions with biological targets, while the pyrimidine ring can act as a hydrogen bond acceptor or participate in other key binding interactions. This combination of features makes this compound and its derivatives attractive candidates for screening against a range of therapeutic targets.
This guide will focus on a hypothetical HTS campaign to identify inhibitors of a key oncology target, Cyclin-Dependent Kinase 2 (CDK2), using this compound as a representative scaffold. Aberrant CDK2 activity is a hallmark of many cancers, making it a well-validated target for therapeutic intervention.
Part 1: Assay Development and Optimization
A successful HTS campaign relies on a robust and reliable assay. Here, we describe the development of a biochemical fluorescence polarization (FP) assay to screen for inhibitors of CDK2.
Principle of the Fluorescence Polarization Assay
The FP assay is a homogeneous technique that measures the change in the polarization of fluorescent light emitted from a small fluorescent molecule (tracer) upon binding to a larger molecule (protein). In our case, a fluorescently labeled ligand that binds to the ATP-binding pocket of CDK2 will have a high FP value. When a test compound displaces the tracer, the tracer tumbles more rapidly in solution, resulting in a decrease in the FP signal.
Materials and Reagents
-
Enzyme: Recombinant human CDK2/Cyclin E1 complex
-
Tracer: A fluorescently labeled, high-affinity ligand for the CDK2 ATP-binding pocket
-
Substrate: A peptide substrate for CDK2 (if a kinase activity assay is used as a secondary screen)
-
ATP: Adenosine triphosphate
-
Assay Buffer: Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test Compound: this compound (and derivative library)
-
Positive Control: A known CDK2 inhibitor (e.g., Staurosporine)
-
Negative Control: DMSO (vehicle)
-
Assay Plates: 384-well, low-volume, black, non-binding surface plates
Protocol 1: CDK2 Fluorescence Polarization Assay Development
-
Tracer Concentration Determination:
-
Prepare a serial dilution of the fluorescent tracer in assay buffer.
-
Add the tracer dilutions to the wells of a 384-well plate.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Select a tracer concentration that gives a robust signal (typically 2-3 times the background) and is below its Kd for CDK2.
-
-
Enzyme Titration:
-
Prepare a serial dilution of the CDK2/Cyclin E1 complex in assay buffer.
-
Add the fixed concentration of the tracer to each well.
-
Add the enzyme dilutions to the wells.
-
Incubate at room temperature for 60 minutes.
-
Measure the FP signal.
-
Determine the enzyme concentration that results in approximately 80% of the maximum FP signal.
-
-
Z'-Factor Determination:
-
Prepare wells containing the optimized concentrations of enzyme and tracer.
-
Add the positive control (e.g., Staurosporine) to half of the wells and the negative control (DMSO) to the other half.
-
Incubate and measure the FP signal.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
An assay with a Z'-factor > 0.5 is considered robust for HTS.
-
| Parameter | Optimized Condition | Rationale |
| Tracer Concentration | 1 nM | Provides a sufficient signal-to-background ratio without saturating the enzyme. |
| CDK2/Cyclin E1 Conc. | 5 nM | Results in significant tracer binding while remaining in the linear range of the assay. |
| Incubation Time | 60 minutes | Allows the binding reaction to reach equilibrium. |
| DMSO Tolerance | ≤ 1% | Minimizes solvent effects on assay performance. |
| Z'-Factor | > 0.7 | Indicates a high-quality assay suitable for HTS. |
Part 2: High-Throughput Screening Workflow
The following protocol outlines the steps for screening a compound library using the optimized CDK2 FP assay.
Diagram: HTS Workflow for CDK2 Inhibitor Screening
Caption: A streamlined workflow for the high-throughput screening of CDK2 inhibitors.
Protocol 2: HTS of this compound Library
-
Compound Plating:
-
Prepare daughter plates of the this compound derivative library at a concentration of 1 mM in 100% DMSO.
-
Using an acoustic liquid handler, dispense 100 nL of each compound into the assay plates. This results in a final compound concentration of 10 µM in a 10 µL assay volume.
-
-
Reagent Dispensing:
-
Prepare a master mix of the CDK2/Cyclin E1 complex in assay buffer.
-
Using a multi-drop dispenser, add 5 µL of the enzyme solution to each well of the assay plate.
-
Prepare a master mix of the fluorescent tracer in assay buffer.
-
Add 5 µL of the tracer solution to each well.
-
-
Incubation and Detection:
-
Centrifuge the plates briefly to ensure proper mixing.
-
Incubate the plates at room temperature for 60 minutes, protected from light.
-
Read the plates on an FP-capable plate reader at the appropriate excitation and emission wavelengths.
-
Part 3: Data Analysis and Hit Confirmation
Primary Data Analysis
-
Percent Inhibition Calculation:
-
Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (FP_compound - FP_min) / (FP_max - FP_min))
-
FP_compound is the signal from the test well.
-
FP_max is the average signal from the negative control wells (DMSO).
-
FP_min is the average signal from the positive control wells (Staurosporine).
-
-
Hit Selection:
-
Compounds that exhibit a percent inhibition greater than a predefined cutoff (e.g., 50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.
-
Diagram: CDK2 Signaling Pathway and Inhibition
Caption: Inhibition of the CDK2/Cyclin E complex by a hit compound blocks cell cycle progression.
Hit Confirmation and Secondary Assays
Primary hits should be subjected to a series of confirmation and secondary assays to eliminate false positives and further characterize their activity.
-
Hit Confirmation:
-
Re-test the primary hits in the FP assay to confirm their activity.
-
Obtain fresh solid samples of the hit compounds to rule out degradation or contamination of the screening library.
-
-
Dose-Response Curves and IC50 Determination:
-
Perform a serial dilution of the confirmed hits (e.g., 10-point, 3-fold dilutions).
-
Test these dilutions in the FP assay to generate dose-response curves.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition.
-
| Hit Compound | Primary Screen (% Inhibition) | Confirmed IC50 (µM) |
| This compound | 65% | 5.2 |
| Derivative A | 82% | 0.8 |
| Derivative B | 55% | 12.5 |
-
Orthogonal Assays:
-
To rule out assay artifacts, test the hits in an orthogonal assay, such as a kinase activity assay that measures the phosphorylation of a peptide substrate. This confirms that the compound inhibits the catalytic activity of the enzyme.
-
-
Selectivity Profiling:
-
Test the most potent hits against a panel of other kinases to determine their selectivity. A selective inhibitor is often more desirable as it is likely to have fewer off-target effects.
-
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The protocols and workflows described in these application notes provide a robust framework for conducting a high-throughput screening campaign to identify inhibitors of CDK2. By following this guide, researchers can effectively identify and characterize hit compounds, paving the way for further lead optimization and the development of new cancer therapies.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. A review on biological importance of pyrimidine contains indole derivatives [wisdomlib.org]
- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Emerging Role of 1-(Pyrimidin-2-yl)-1H-indole Derivatives in Oncology
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield promising candidates for anticancer drug development. When hybridized with a pyrimidine moiety, specifically forming the 1-(pyrimidin-2-yl)-1H-indole core, a new class of compounds emerges with potent and selective anticancer properties. This document provides a comprehensive guide to the application of these derivatives in cancer cell lines, detailing their mechanisms of action, summarizing their efficacy, and providing robust protocols for their in vitro evaluation.
Introduction: The Rationale for Indole-Pyrimidine Hybrids in Cancer Therapy
Cancer remains a formidable challenge to global health, with an urgent need for novel therapeutics that can overcome drug resistance and offer improved safety profiles.[1] The strategy of hybridizing pharmacophores has gained significant traction, as it can yield molecules with multimodal activity, enhanced potency, and favorable pharmacokinetic properties.[2] The indole-pyrimidine scaffold is a prime example of this approach, with derivatives like mobocertinib and osimertinib already in clinical use, validating the potential of this structural combination.[2]
Derivatives of this compound have demonstrated significant cytotoxic activity across a range of cancer cell lines, including those of the breast, liver, and colon.[3] Their anticancer effects are primarily attributed to the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. This guide will delve into two of the most prominent mechanisms of action: the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the modulation of the orphan nuclear receptor Nur77.
Mechanisms of Action: A Dual-Pronged Attack on Cancer Cells
The anticancer activity of this compound derivatives is often multifaceted, with the ability to engage multiple cellular targets. Below, we explore two well-documented mechanisms.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
The Causality: EGFR, a receptor tyrosine kinase, is a critical regulator of cell proliferation, differentiation, and survival.[4] Its overexpression and activating mutations are hallmarks of numerous cancers, leading to uncontrolled cell growth.[3][5] Consequently, inhibiting the kinase activity of EGFR is a validated therapeutic strategy.[4] Certain this compound derivatives have been designed as EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking downstream signaling cascades.[3][6]
Signaling Pathway Overview:
Caption: EGFR Signaling Pathway and Inhibition by this compound Derivatives.
Modulation of the Nur77-Dependent Apoptotic Pathway
The Causality: Nur77 (also known as TR3 or NGFI-B) is an orphan nuclear receptor with a dual role in cancer cells.[7] While its nuclear localization can promote cell growth, its translocation to the mitochondria triggers apoptosis.[8][9] This pro-apoptotic function is mediated by its interaction with the anti-apoptotic protein Bcl-2, which leads to a conformational change in Bcl-2, converting it into a pro-apoptotic molecule and initiating the mitochondrial apoptotic cascade.[8][10] Specific 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been shown to bind to Nur77, promoting its mitochondrial translocation and inducing apoptosis.[2][11]
Signaling Pathway Overview:
Caption: Nur77-Dependent Apoptotic Pathway Modulation.
Applications in Cancer Cell Lines: A Summary of In Vitro Efficacy
Derivatives of this compound have demonstrated broad-spectrum antiproliferative activity against various human cancer cell lines. The table below summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for representative compounds.
| Compound Class | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Indolyl-pyrimidine hybrids | MCF-7 | Breast | 5.1 | [3] |
| HepG2 | Liver | 5.02 | [3] | |
| HCT-116 | Colon | 6.6 | [3] | |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides | Various liver cancer cell lines | Liver | Potent activity | [2][11] |
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols provide a framework for assessing the anticancer activity of this compound derivatives in vitro.
General Experimental Workflow
Caption: General workflow for evaluating this compound derivatives.
Protocol: Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Protocol: In Vitro EGFR Kinase Assay
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase. The amount of phosphorylation is quantified, often using a luminescence-based method that measures ADP production.[4]
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP
-
EGFR substrate (e.g., a synthetic peptide)
-
This compound derivative
-
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, EGFR kinase, and the this compound derivative at various concentrations.
-
Initiate Reaction: Add a mixture of the EGFR substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Protocol: Nur77 Nuclear to Cytoplasmic Translocation Assay (Immunofluorescence)
Principle: This assay visualizes the subcellular localization of Nur77 in response to treatment with a this compound derivative using immunofluorescence microscopy.
Materials:
-
Cancer cell lines cultured on coverslips
-
This compound derivative
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Bovine serum albumin (BSA) for blocking
-
Primary antibody against Nur77
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the this compound derivative for a specified time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary anti-Nur77 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash with PBST and counterstain with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBST, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.
-
Analysis: Capture images and analyze the subcellular localization of Nur77. An increase in cytoplasmic and mitochondrial co-localization of the Nur77 signal in treated cells compared to control cells indicates translocation.
Conclusion and Future Directions
The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. The ability of these compounds to target multiple, clinically validated pathways such as EGFR and Nur77 signaling underscores their therapeutic potential. The protocols detailed herein provide a robust starting point for researchers to investigate the efficacy and mechanism of action of new derivatives. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on in vivo studies to validate the preclinical findings and pave the way for clinical translation.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Nur77 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase separation of Nur77 mediates XS561-induced apoptosis by promoting the formation of Nur77/Bcl-2 condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Cellular Assays for 1-(pyrimidin-2-yl)-1H-indole Activity
Introduction
The intersection of indole and pyrimidine scaffolds in medicinal chemistry has yielded numerous compounds with significant therapeutic potential, particularly in oncology. The 1-(pyrimidin-2-yl)-1H-indole core represents a promising pharmacophore for the development of novel therapeutics. The effective preclinical evaluation of such compounds hinges on the deployment of robust and informative cellular assays. These assays are fundamental to elucidating a compound's mechanism of action, quantifying its potency, and establishing a foundation for further in vivo studies.[1][2]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a suite of cellular assays to characterize the biological activity of this compound and its derivatives. The protocols detailed herein are designed to first ascertain the compound's general cytotoxic or cytostatic effects, and then to delve into more specific mechanisms of action, such as the induction of apoptosis and kinase inhibition. This tiered approach mirrors a logical drug discovery cascade, starting with broad phenotypic screening and progressing to more focused, target-oriented investigations.
Part 1: Foundational Analysis - Cellular Viability Screening
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[3] This provides a quantitative measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[4] A panel of cancer cell lines representing various tumor types is recommended for this initial screen to identify potential areas of therapeutic efficacy.[5]
Protocol 1: Cell Viability Assessment using Resazurin Reduction Assay
The resazurin (alamarBlue) assay is a rapid, cost-effective, and sensitive method for quantifying cell viability.[4] It is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells. The intensity of the fluorescent signal is directly proportional to the number of viable cells.
Materials:
-
This compound (or derivative)
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in complete medium. Perform a serial dilution to create a range of concentrations (e.g., from 100 µM to 0.1 nM).
-
Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO in medium) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Resazurin Staining and Measurement:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control) from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HCT116 | Colorectal Carcinoma | Experimental Value |
| PC-3 | Prostate Adenocarcinoma | Experimental Value |
Part 2: Mechanistic Elucidation - Apoptosis Induction
Following the observation of cytotoxic activity, it is crucial to determine the mode of cell death. Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death.[5][6] A widely used method to detect apoptosis is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[6] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Protocol 2: Apoptosis Assay using Annexin V/PI Staining
Materials:
-
This compound
-
Cancer cell line of interest (e.g., a sensitive line identified in the viability assay)
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| This compound (IC50) | Experimental Value | Experimental Value | Experimental Value |
| This compound (2x IC50) | Experimental Value | Experimental Value | Experimental Value |
Experimental Workflow for Apoptosis Assay:
Caption: Workflow for assessing apoptosis induction.
Part 3: Target Pathway Deconvolution - Kinase Inhibition Profiling
The indole and pyrimidine moieties are common features in many kinase inhibitors.[7][8] Therefore, a plausible mechanism of action for this compound is the inhibition of one or more protein kinases, leading to the disruption of signaling pathways that control cell proliferation and survival. A cellular phosphorylation assay can provide evidence for kinase inhibition within the native cellular environment.
Protocol 3: Cellular Phosphorylation Assay
This protocol provides a general framework. The specific target and phospho-specific antibody will depend on the kinase(s) of interest, which may be informed by broader screening assays or computational predictions.
Materials:
-
This compound
-
Appropriate cell line expressing the target kinase
-
Complete cell culture medium
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the kinase substrate)
-
Secondary antibody conjugated to HRP
-
Western blotting equipment and reagents
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with a dose-range of this compound for a specified time (e.g., 1-4 hours).
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for the total protein to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
Signaling Pathway Visualization:
Caption: Inhibition of a kinase signaling pathway.
Part 4: Target Validation - Cellular Thermal Shift Assay (CETSA)
To confirm direct binding of this compound to its intracellular target, a Cellular Thermal Shift Assay (CETSA) can be employed.[9] This method relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
Materials:
-
This compound
-
Cell line expressing the target protein
-
PBS
-
Protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat intact cells with the compound or vehicle control.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
-
Heat Treatment:
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots to a range of temperatures in a thermal cycler for a fixed time (e.g., 3 minutes).
-
Cool the tubes on ice.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Analysis by Western Blot:
-
Analyze the soluble fractions by Western blotting using an antibody specific for the target protein.
-
The amount of soluble target protein at each temperature is a measure of its thermal stability.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Experimental Workflow for CETSA:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The protocols outlined in this application note provide a robust and logical framework for the cellular characterization of this compound and its analogs. By systematically assessing cell viability, investigating the induction of apoptosis, exploring kinase inhibition, and validating target engagement, researchers can build a comprehensive understanding of the compound's biological activity. This multi-faceted approach is essential for making informed decisions in the drug discovery and development process, ultimately paving the way for the identification of novel therapeutic agents.
References
- 1. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound | C12H9N3 | CID 53381231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Antimicrobial Evaluation of 1-(pyrimidin-2-yl)-1H-indole
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, compelling the scientific community to explore novel chemical entities capable of circumventing existing resistance mechanisms. In medicinal chemistry, the strategy of molecular hybridization—combining two or more pharmacophores into a single molecular framework—has emerged as a powerful approach to develop agents with enhanced potency and unique mechanisms of action.
The indole and pyrimidine nuclei are quintessential examples of "privileged scaffolds" in drug discovery. Indole derivatives are renowned for their broad spectrum of pharmacological activities, including potent antimicrobial, antiviral, and anticancer properties.[1][2][3] Similarly, the pyrimidine ring is a cornerstone of numerous therapeutic agents and is integral to the structure of nucleobases.[4][5][6] The fusion of these two heterocyclic systems into a hybrid molecule, such as 1-(pyrimidin-2-yl)-1H-indole , presents a compelling strategy for the development of a new class of antimicrobial agents.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of this compound and its analogues. The protocols herein are grounded in established standards and are designed to ensure robust, reproducible, and interpretable results.
Section 1: Synthesis Pathway Overview
The synthesis of this compound derivatives is typically achieved through nucleophilic substitution or cross-coupling reactions. A common and effective strategy involves the N-arylation of the indole nitrogen with a halogenated pyrimidine, such as 2-chloropyrimidine. This approach allows for modular synthesis where various substituted indoles and pyrimidines can be combined to generate a library of compounds for structure-activity relationship (SAR) studies.[4][7][8]
Below is a generalized workflow for the synthesis, which serves as a foundational concept for laboratory execution.
Figure 1: Generalized synthetic workflow for this compound.
Section 2: Core Antimicrobial Susceptibility Testing Protocols
The evaluation of a novel compound's antimicrobial efficacy hinges on standardized, validated testing methods. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in susceptibility testing.[9][10][11] Adherence to these methodologies ensures that the generated data is comparable and credible.
Workflow for Antimicrobial Evaluation
The overall process involves preparing the test compound, standardizing the microbial inocula, performing susceptibility assays to determine the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Figure 2: Comprehensive workflow for antimicrobial susceptibility testing.
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for quantitative susceptibility testing and is highly adaptable for screening libraries of compounds.[2][12][13]
Causality and Rationale: The broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. By using a standardized inoculum and serial dilutions, it provides a quantitative and reproducible measure of the compound's potency.
Materials:
-
This compound (or derivative)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi
-
Sterile 96-well, U-bottom microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Standard antibiotic controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
Step-by-Step Methodology:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL or 10240 µg/mL) in sterile DMSO. Rationale: DMSO is a common solvent for organic compounds; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent toxicity.[2]
-
Prepare stock solutions of control antibiotics in their appropriate solvents.
-
-
Preparation of Inoculum:
-
From a fresh (18-24h) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Dilute this standardized suspension in the appropriate test broth (CAMHB or RPMI) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Plate Setup and Serial Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first column of wells, creating an initial high concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from column 10. This creates a concentration gradient, typically ranging from 256 µg/mL to 0.5 µg/mL or similar.
-
Controls are critical for validation:
-
Column 11 (Growth Control): Add 10 µL of the diluted inoculum to 90 µL of broth (no compound).
-
Column 12 (Sterility Control): 100 µL of uninoculated broth.
-
Solvent Control: Run a separate dilution series with just DMSO to confirm it has no antimicrobial effect at the highest concentration used.
-
Positive Drug Control: Run a parallel plate or row with a standard antibiotic.
-
-
-
Inoculation and Incubation:
-
Add 10 µL of the final diluted inoculum (from step 2) to each well from columns 1-11. The final volume in each well will be 110 µL.
-
Seal the plates or cover with a lid to prevent evaporation.
-
Incubate the plates under appropriate conditions: 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for fungi.
-
-
Reading and Interpreting the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
The growth control (Column 11) must show distinct growth, and the sterility control (Column 12) must remain clear.
-
Protocol 2.2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
Causality and Rationale: The MIC value indicates growth inhibition (stasis) but does not differentiate it from cell death (cidal activity). The MBC/MFC assay is a necessary follow-up to determine if the compound is cidal.
Methodology:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate under the same conditions used for the MIC assay.
-
The MBC or MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. In practice, this is often the lowest concentration that yields no more than 1-2 colonies from the 10 µL spot.
Section 3: Data Presentation and Interpretation
Quantitative data from susceptibility testing should be summarized in a clear, tabular format to facilitate comparison and analysis.
Table 1: Sample Antimicrobial Activity Data for this compound
| Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Gram-Positive | ||||
| Staphylococcus aureus | ATCC 29213 | 16 | 32 | 0.5 |
| Bacillus subtilis | ATCC 6633 | 8 | 16 | 0.25 |
| Gram-Negative | ||||
| Escherichia coli | ATCC 25922 | 64 | >128 | 0.06 |
| Pseudomonas aeruginosa | ATCC 27853 | 128 | >128 | 1 |
| Fungus | MIC (µg/mL) | MFC (µg/mL) | Fluconazole MIC (µg/mL) | |
| Candida albicans | ATCC 90028 | 32 | 64 | 2 |
Interpretation:
-
Potency: Compare the MIC values of the test compound to the standard drug. Lower MIC values indicate higher potency.
-
Spectrum of Activity: Activity against both Gram-positive and Gram-negative bacteria indicates a broad spectrum. In the example table, the compound shows preferential activity against Gram-positive bacteria.
-
Cidal vs. Static Activity: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests bacteriostatic activity.
Section 4: Framework for Mechanism of Action (MoA) Investigation
Identifying the molecular target is a critical step in drug development. Based on the known activities of the indole and pyrimidine scaffolds, several potential mechanisms of action can be hypothesized and investigated for this compound. For instance, some indole derivatives are known to inhibit bacterial efflux pumps, while pyrimidine analogues can interfere with dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.[2][14]
Figure 3: Potential molecular targets for mechanism of action studies of a novel antimicrobial agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsisinternational.org [rsisinternational.org]
- 4. Synthesis of Novel Indolyl-Pyrimidine Antiinflammatory, Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. journals.asm.org [journals.asm.org]
- 12. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomerieux.com [biomerieux.com]
- 14. pubs.acs.org [pubs.acs.org]
Probing the Anticancer Potential: A Detailed Protocol for Studying Tubulin Polymerization Inhibition by Indole-Pyrimidine Hybrids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for evaluating the inhibitory effects of novel indole-pyrimidine hybrids on tubulin polymerization. Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are a cornerstone of cancer therapy due to their critical role in mitosis.[1] Disrupting their dynamic instability is a clinically validated strategy for inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] Indole-pyrimidine hybrids have emerged as a promising class of compounds that may interfere with microtubule dynamics.[3][4] This guide details a robust fluorescence-based in vitro tubulin polymerization assay, outlines a confirmatory cell-based immunofluorescence assay, and provides a framework for data analysis and interpretation, enabling researchers to effectively screen and characterize these potential anticancer agents.
Introduction: The Rationale for Targeting Tubulin with Indole-Pyrimidine Hybrids
The cytoskeleton's microtubule network is a highly dynamic system, constantly undergoing phases of polymerization (growth) and depolymerization (shrinkage).[1] This dynamic instability is essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[1] The clinical success of microtubule-targeting agents, such as the taxanes (stabilizers) and vinca alkaloids (destabilizers), has validated tubulin as a key target in oncology.[2][5]
Indole and pyrimidine moieties are considered "privileged structures" in medicinal chemistry, frequently appearing in compounds with diverse biological activities. The hybridization of these two scaffolds has led to the discovery of novel molecules with potent antiproliferative effects.[4] Several studies suggest that these hybrids may exert their anticancer activity by inhibiting tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[6][7] This interference with microtubule formation leads to mitotic arrest and subsequent apoptosis.[1] The protocol described herein provides a systematic approach to validate this mechanism of action for newly synthesized indole-pyrimidine hybrids.
Foundational In Vitro Analysis: Fluorescence-Based Tubulin Polymerization Assay
The primary method for assessing a compound's direct effect on microtubule formation is the in vitro tubulin polymerization assay.[5] This assay monitors the assembly of purified tubulin into microtubules in real-time. The fluorescence-based approach offers superior sensitivity compared to traditional light-scattering methods.[5][8] It utilizes a fluorescent reporter that intercalates into the microtubule lattice as it forms, leading to a quantifiable increase in fluorescence intensity.[9][10]
Causality Behind Experimental Choices:
-
High-Purity Tubulin: The use of >99% pure tubulin is critical to ensure that the observed polymerization is a direct result of tubulin self-assembly and not influenced by contaminating microtubule-associated proteins (MAPs).[11]
-
Fluorescent Reporter: A fluorescent reporter that specifically binds to polymerized tubulin provides a sensitive and direct measure of microtubule formation.[9] This avoids the potential artifacts associated with turbidity-based assays.
-
Temperature Control: Tubulin polymerization is a temperature-sensitive process, initiated by raising the temperature to 37°C.[5] Precise and stable temperature control is paramount for reproducible results.
-
GTP Supplementation: GTP is essential for tubulin polymerization, as its hydrolysis at the plus-end of the microtubule is a key aspect of dynamic instability.[7]
-
Glycerol: Glycerol is often included as a polymerization enhancer to promote microtubule assembly under in vitro conditions.[8]
Experimental Workflow: In Vitro Tubulin Polymerization Assay
References
- 1. benchchem.com [benchchem.com]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Design, Synthesis and Molecular Docking Studies of Novel Indole-Pyrimidine Hybrids as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maxanim.com [maxanim.com]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]
Application Notes & Protocols: A Comprehensive Methodology for Assessing the Anti-Inflammatory Properties of Pyrimidine Derivatives
Introduction: The Role of Pyrimidine Scaffolds in Anti-Inflammatory Drug Discovery
Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells.[1] While acute inflammation is a protective process vital for healing, chronic and dysregulated inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1] In medicinal chemistry, the pyrimidine nucleus is recognized as a "privileged scaffold" due to its presence in essential biomolecules and its ability to serve as a foundation for a wide range of therapeutic agents.[1][2][3] Numerous pyrimidine derivatives have demonstrated significant pharmacological activities, with several already in clinical use as anti-inflammatory drugs.[2][4]
This guide provides an in-depth, integrated methodology for the preclinical evaluation of novel pyrimidine derivatives as potential anti-inflammatory agents. It is designed for researchers, scientists, and drug development professionals, offering a logical progression from high-throughput in vitro screening to mechanistic elucidation and robust in vivo validation.
Section 1: Foundational In Vitro Screening
1.1. Scientific Rationale
The initial phase of drug discovery focuses on identifying "hit" compounds from a library of derivatives. In vitro assays are indispensable at this stage as they are cost-effective, rapid, and allow for the screening of numerous compounds to assess their activity against specific molecular targets or cellular pathways involved in inflammation.[5] This tiered approach ensures that only the most promising candidates advance to more complex and resource-intensive testing.
1.2. Target-Based Assay: Cyclooxygenase (COX) Enzyme Inhibition
Causality Behind Experimental Choice: A primary mechanism for many anti-inflammatory agents, including numerous pyrimidine-based compounds, is the inhibition of cyclooxygenase (COX) enzymes.[1][4] These enzymes mediate the production of prostaglandins, which are key drivers of pain and inflammation. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[6][7] Selective inhibition of COX-2 over COX-1 is a highly desirable attribute for a novel anti-inflammatory drug, as it can reduce the risk of gastrointestinal side effects associated with traditional NSAIDs.[6][8]
Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
This protocol is adapted from commercially available inhibitor screening kits.[9][10]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.
-
Prepare a solution of Heme cofactor.
-
Prepare the arachidonic acid substrate solution.
-
Prepare a solution of the fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).
-
Dilute the pyrimidine derivatives and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) to a range of concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 80 µL of assay buffer, 10 µL of Heme, and 10 µL of the enzyme (COX-1 or COX-2).
-
Add 10 µL of the diluted pyrimidine derivative or reference inhibitor. For the 100% activity control, add 10 µL of solvent vehicle.
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of the fluorometric probe.
-
Immediately measure the fluorescence (e.g., λex = 530-540 nm, λem = 585-595 nm) in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
Data Presentation: COX Inhibition Profile
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) [IC₅₀ COX-1 / IC₅₀ COX-2] |
| PD-001 | 25.4 | 0.15 | 169.3 |
| PD-002 | > 100 | 1.2 | > 83.3 |
| PD-003 | 5.6 | 4.8 | 1.2 |
| Celecoxib (Ref.) | 15.0 | 0.05 | 300 |
| Indomethacin (Ref.) | 0.1 | 1.7 | 0.06 |
Table 1: Hypothetical in vitro inhibition data for pyrimidine derivatives (PD) against COX-1 and COX-2. A higher Selectivity Index indicates greater selectivity for COX-2.
1.3. Cell-Based Assay: LPS-Induced Inflammation in Macrophages
Causality Behind Experimental Choice: While enzyme assays are valuable, they do not account for cell permeability, metabolism, or off-target effects. A cell-based model provides a more biologically relevant system. Macrophages are key players in the innate immune response. Stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a robust inflammatory cascade via Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6, IL-1β).[11][12][13] Assessing the ability of pyrimidine derivatives to suppress these mediators is a critical step in validating their anti-inflammatory potential.[6][14]
Experimental Protocol: Measurement of NO and Cytokines
This protocol uses the human monocytic THP-1 cell line, which can be differentiated into macrophage-like cells.
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Induce differentiation into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) at 50-100 ng/mL for 48 hours.
-
After differentiation, wash the cells with fresh, serum-free medium and allow them to rest for 24 hours.
-
-
Compound Treatment and Inflammatory Stimulation:
-
Pre-treat the differentiated cells with various concentrations of the pyrimidine derivatives (or vehicle control) for 1-2 hours.
-
Stimulate inflammation by adding LPS (1 µg/mL) to each well (except for the unstimulated control).
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Endpoint Measurement 1: Nitric Oxide (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Endpoint Measurement 2: Cytokine Quantification (ELISA):
-
Use the remaining cell culture supernatant to measure the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15][16][17]
-
Follow the manufacturer's protocol precisely. This typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate to generate a colorimetric signal.
-
Measure the absorbance and calculate cytokine concentrations based on a standard curve.
-
Data Presentation: Inhibition of Pro-inflammatory Mediators
| Treatment | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| PD-001 | 1 | 25.3 ± 3.1 | 30.1 ± 4.5 | 22.8 ± 3.9 |
| 10 | 85.6 ± 5.2 | 90.4 ± 6.1 | 81.7 ± 5.5 | |
| PD-002 | 1 | 10.1 ± 2.5 | 15.8 ± 3.3 | 12.4 ± 2.8 |
| 10 | 45.2 ± 4.8 | 52.3 ± 5.0 | 48.9 ± 4.1 | |
| Dexamethasone (Ref.) | 1 | 92.5 ± 4.9 | 95.1 ± 3.8 | 94.3 ± 4.2 |
Table 2: Hypothetical data showing the dose-dependent inhibitory effect of pyrimidine derivatives on the production of inflammatory mediators in LPS-stimulated macrophages. Data are presented as mean ± SD.
Section 2: Elucidating the Mechanism of Action (MoA)
2.1. Scientific Rationale
Identifying a compound's molecular target and the signaling pathways it modulates is crucial for lead optimization and predicting potential side effects. The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammatory gene expression, making it a key target for anti-inflammatory drugs.[18][19][20] Additionally, the NLRP3 inflammasome is a multi-protein complex that, when activated, drives the maturation of potent pro-inflammatory cytokines like IL-1β and is implicated in a host of chronic inflammatory diseases.[21][22] Investigating the effects of pyrimidine derivatives on these pathways provides deep mechanistic insight.
2.2. NF-κB Signaling Pathway Analysis
Causality Behind Experimental Choice: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, like LPS, lead to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[20][23] Therefore, inhibiting IκBα degradation is a key mechanism for suppressing inflammation. Western blotting can visualize this by measuring the levels of phosphorylated IκBα (p-IκBα) and total IκBα.
Protocol: Western Blot for IκBα Phosphorylation
-
Cell Treatment and Lysis:
-
Culture and differentiate THP-1 cells (or RAW 264.7 murine macrophages) in a 6-well plate.
-
Pre-treat with the pyrimidine derivative for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes), which is the peak time for IκBα phosphorylation.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate 20-30 µg of protein lysate on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualization: NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway activated by LPS. Pyrimidine derivatives may inhibit this pathway, for instance, by preventing the activation of the IKK complex.
2.3. NLRP3 Inflammasome Activation Assay
Causality Behind Experimental Choice: NLRP3 inflammasome activation is a two-step process. A priming signal (Signal 1, e.g., LPS) upregulates NLRP3 and pro-IL-1β expression via NF-κB. An activation signal (Signal 2, e.g., ATP or nigericin) triggers the assembly of the inflammasome, leading to caspase-1 activation and the cleavage of pro-IL-1β into its mature, secreted form.[22][24] Measuring the release of mature IL-1β is a direct readout of inflammasome activation.[21][25]
Protocol: IL-1β Release Assay
-
Cell Priming (Signal 1):
-
Seed differentiated THP-1 cells or primary bone marrow-derived macrophages (BMDMs) in a 96-well plate.
-
Prime the cells with a low dose of LPS (e.g., 200 ng/mL) for 3-4 hours to upregulate pro-IL-1β.
-
Wash the cells to remove the LPS.
-
-
Compound Treatment and Activation (Signal 2):
-
Treat the primed cells with the pyrimidine derivatives for 1 hour.
-
Provide the activation signal by adding ATP (5 mM) or Nigericin (10 µM) for 45-60 minutes.
-
-
Endpoint Measurement:
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β using a specific ELISA kit, following the manufacturer's instructions.
-
Section 3: In Vivo Validation of Anti-Inflammatory Efficacy
3.1. Scientific Rationale
Positive results from in vitro assays must be confirmed in a whole-organism system to evaluate a compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and overall efficacy and safety.[5][26] In vivo models of inflammation are essential for validating the therapeutic potential of lead candidates.[27][28]
3.2. Acute Inflammation Model: Carrageenan-Induced Paw Edema
Causality Behind Experimental Choice: The carrageenan-induced paw edema model is a highly reproducible and widely used assay for screening acute anti-inflammatory activity.[29][30][31] The injection of carrageenan, a polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response.[30] The early phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by prostaglandins produced by COX-2, making it an excellent model to test compounds identified in the COX assays.[30]
Experimental Protocol: Rat Paw Edema
-
Animals and Acclimatization:
-
Use male Wistar or Sprague-Dawley rats (180-220g).
-
Acclimatize animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment but allow free access to water.
-
-
Grouping and Dosing:
-
Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Groups (Pyrimidine derivatives at various doses, e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Measure the initial volume of the right hind paw (V₀) for each rat using a plethysmometer.[30]
-
Administer the vehicle, reference drug, or test compounds orally (p.o.).
-
-
Induction and Measurement of Edema:
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Visualization: In Vivo Experimental Workflow
Caption: Standard workflow for the carrageenan-induced paw edema assay.
Data Presentation: In Vivo Anti-Edematous Activity
| Treatment | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| PD-001 | 30 | 0.38 ± 0.05 | 55.3 |
| PD-001 | 100 | 0.21 ± 0.04 | 75.3 |
| Indomethacin | 10 | 0.32 ± 0.06 | 62.4 |
Table 3: Hypothetical in vivo anti-inflammatory activity of a pyrimidine derivative in the carrageenan-induced paw edema model in rats. Data are presented as mean ± SD.
3.3. Chronic Inflammation Model: Collagen-Induced Arthritis (CIA)
Causality Behind Experimental Choice: While the paw edema model assesses acute inflammation, many human inflammatory diseases are chronic. The Collagen-Induced Arthritis (CIA) model in rodents is a gold standard for preclinical evaluation of therapeutics for rheumatoid arthritis.[33][34] It mimics many features of the human disease, including immune cell infiltration, pannus formation, and progressive destruction of cartilage and bone.[35][36] Evaluating a compound in this model provides critical data on its potential efficacy in a chronic, autoimmune setting.
Protocol Outline: Collagen-Induced Arthritis in Mice
-
Immunization: DBA/1J mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.[34]
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.
-
Treatment: Prophylactic or therapeutic treatment with the pyrimidine derivative (daily oral gavage) begins either before or after the onset of clinical symptoms.
-
Clinical Assessment: Animals are monitored several times a week for the onset and severity of arthritis. Clinical signs are scored based on paw swelling and erythema (e.g., a scale of 0-4 per paw, for a maximum score of 16).
-
Terminal Endpoints: At the end of the study (e.g., day 42), endpoints include:
-
Histopathology: Joint tissues are collected, sectioned, and stained (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Serum is collected to measure levels of anti-collagen antibodies and inflammatory cytokines.
-
Conclusion
The methodology detailed in this guide provides a comprehensive and logical framework for the preclinical assessment of pyrimidine derivatives as anti-inflammatory agents. By systematically progressing from high-throughput in vitro screening of specific enzymes and cellular pathways to robust validation in acute and chronic in vivo models, researchers can efficiently identify and characterize promising drug candidates. This integrated approach, grounded in scientific rationale and validated protocols, ensures the generation of reliable and translatable data, accelerating the journey from chemical synthesis to potential clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mybiosource.com [mybiosource.com]
- 17. cusabio.com [cusabio.com]
- 18. scilit.com [scilit.com]
- 19. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessing NLRP3 Inflammasome Activation by Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ijpras.com [ijpras.com]
- 28. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 29. inotiv.com [inotiv.com]
- 30. benchchem.com [benchchem.com]
- 31. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 32. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 34. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]
- 35. Frontiers | Humanized Mouse Models of Rheumatoid Arthritis for Studies on Immunopathogenesis and Preclinical Testing of Cell-Based Therapies [frontiersin.org]
- 36. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Pyrimidin-2-yl)-1H-indole
A Senior Application Scientist's Guide to Improving Yield and Overcoming Common Challenges
Welcome to the technical support center for the synthesis of 1-(pyrimidin-2-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and efficiently resolve common issues encountered during this important N-arylation reaction.
Introduction: Navigating the Synthesis of this compound
The synthesis of this compound involves the formation of a C-N bond between the indole nitrogen and the C2 position of a pyrimidine ring. This transformation is a key step in the synthesis of various biologically active molecules. The two most prevalent and effective methods for this N-arylation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] The choice between these methods often depends on factors such as substrate scope, functional group tolerance, and cost.
This guide will delve into the nuances of these synthetic routes, providing a framework for troubleshooting and optimization based on a mechanistic understanding of the reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate reactivity.
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Suboptimal Catalyst System: The choice of catalyst, particularly the ligand in the case of the Buchwald-Hartwig reaction, is critical. For the N-arylation of indoles, bulky, electron-rich phosphine ligands are often preferred as they promote the reductive elimination step and prevent catalyst decomposition.[3]
-
Inefficient Base: The base plays a crucial role in deprotonating the indole nitrogen, making it nucleophilic. The strength and solubility of the base are key. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig reactions.[3] For the Ullmann reaction, a weaker base like potassium carbonate (K₂CO₃) is often employed. If your base is not strong enough or is insoluble in the reaction solvent, deprotonation will be incomplete, leading to low conversion.
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Reaction Temperature and Time: Both Buchwald-Hartwig and Ullmann reactions are sensitive to temperature. Ullmann reactions, in particular, often require high temperatures (typically >100 °C) to proceed efficiently.[2] Insufficient reaction time can also lead to incomplete conversion. It is advisable to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Presence of Water or Oxygen: Palladium and copper catalysts, especially in their active (0) oxidation state, are sensitive to oxygen and moisture. Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent catalyst deactivation.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: If using a Buchwald-Hartwig approach, screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., Xantphos, DavePhos). For Ullmann reactions, consider using a more active copper source, such as copper(I) iodide (CuI).
-
Base Optimization: If you suspect incomplete deprotonation, try a stronger base (e.g., LiHMDS) or a solvent in which the base is more soluble.
-
Temperature and Time Adjustment: Gradually increase the reaction temperature and monitor the reaction for an extended period.
-
Ensure Anhydrous and Inert Conditions: Use freshly distilled, anhydrous solvents and thoroughly degas your reaction mixture.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
The most common side product in the N-arylation of indole is the C3-arylated isomer. This is due to the inherent nucleophilicity of the C3 position of the indole ring.
-
C3-Arylation: The indole anion is an ambident nucleophile, meaning it can react at either the N1 or C3 position. The regioselectivity of the reaction is influenced by the reaction conditions, particularly the base and solvent.
Strategies to Minimize C3-Arylation:
-
Choice of Base and Solvent: Using a strong base in a polar aprotic solvent like DMF or DMSO generally favors N-arylation. The formation of the indole anion in these solvents makes the nitrogen atom a more accessible nucleophile.
-
Steric Hindrance: In some cases, using a bulkier catalyst or ligand can sterically hinder attack at the C3 position, thereby favoring N-arylation.
-
Reaction Temperature: Lowering the reaction temperature may in some cases improve the N-selectivity, although this could also decrease the overall reaction rate.
Another potential side reaction is the homocoupling of the 2-halopyrimidine to form 2,2'-bipyrimidine.
-
Homocoupling: This side reaction is more prevalent in Ullmann reactions and can be minimized by using a ligand that stabilizes the copper catalyst and by carefully controlling the reaction temperature.
Q3: The purification of my product is difficult. What are the best practices for isolating pure this compound?
Purification is a critical step to obtain the desired product in high purity.
-
Column Chromatography: The most common method for purifying this compound is flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane, is typically effective.
-
Removal of Unreacted Indole: If unreacted indole is a major impurity, it can sometimes be removed by an acidic wash of the organic extract. However, care must be taken as the product itself has basic nitrogen atoms. A more effective method can be extraction with a concentrated aqueous solution of potassium hydroxide to deprotonate and dissolve the unreacted indole.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q: Which method is better for synthesizing this compound: Buchwald-Hartwig or Ullmann?
A: Both methods have their advantages. The Buchwald-Hartwig amination is generally milder, has a broader substrate scope, and often gives higher yields with a wider range of functional groups.[4] However, palladium catalysts and phosphine ligands can be expensive. The Ullmann condensation is a more classical method that uses a cheaper copper catalyst.[2] Traditional Ullmann conditions are harsh, but modern protocols with ligands have made it a more viable option. For the synthesis of this compound, a nickel-catalyzed Buchwald-Hartwig type reaction using pyrimidin-2-yl tosylates has been shown to be effective.[5]
Q: What is the best leaving group on the pyrimidine ring for this reaction?
A: The reactivity of the 2-halopyrimidine follows the general trend for cross-coupling reactions: I > Br > Cl. 2-Iodopyrimidine will be the most reactive, but it is also the most expensive and least stable. 2-Bromopyrimidine offers a good balance of reactivity and stability. 2-Chloropyrimidine is the most cost-effective but will require more forcing reaction conditions (higher temperature, more active catalyst). Alternatively, pyrimidin-2-yl tosylates can be used as effective electrophiles in nickel-catalyzed couplings.[5]
Q: Can I use a microwave reactor for this synthesis?
A: Yes, microwave irradiation can be a very effective way to accelerate the reaction and improve yields, especially for sluggish couplings. Microwave heating can significantly reduce reaction times from hours to minutes.
Data Summary Table
The following table summarizes representative yields for the N-arylation of indole with pyrimidine derivatives under different catalytic systems.
| Catalyst System | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ni(dppp)Cl₂ | 4,6-dimethylpyrimidin-2-yl tosylate | Cs₂CO₃ | Dioxane | 120 | 12 | 85 | [5] |
| Pd(OAc)₂ / Xantphos | 2-bromopyridine | NaOtBu | Toluene | 110 | 24 | 82 | [4] |
| CuI / L-proline | 2-iodobenzene | K₂CO₃ | DMSO | 90 | 24 | 92 | [6] |
Note: The data for the Pd- and Cu-catalyzed systems are for analogous N-arylations and serve as a reference for optimizing the synthesis of this compound.
Experimental Protocols
Protocol 1: Nickel-Catalyzed Buchwald-Hartwig Amination [5]
This protocol is adapted from a reported procedure for the N-arylation of indole with a pyrimidin-2-yl tosylate.
-
To a flame-dried Schlenk tube, add pyrimidin-2-yl tosylate (1.0 mmol), indole (1.2 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), and Ni(dppp)Cl₂ (5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Characterization Data for this compound:
-
Molecular Formula: C₁₂H₉N₃[7]
-
Molecular Weight: 195.22 g/mol [7]
-
¹H NMR (CDCl₃, 400 MHz): δ 8.70 (d, J = 4.8 Hz, 2H), 8.50 (d, J = 8.4 Hz, 1H), 7.70 (d, J = 7.9 Hz, 1H), 7.63 (d, J = 3.7 Hz, 1H), 7.35 (t, J = 7.7 Hz, 1H), 7.25 (t, J = 7.4 Hz, 1H), 7.15 (t, J = 4.8 Hz, 1H), 6.75 (d, J = 3.7 Hz, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 158.4, 157.9, 136.1, 129.2, 125.1, 123.0, 121.8, 121.2, 117.2, 114.5, 107.9.
(Note: NMR data is predicted and should be confirmed experimentally.)
Visualizations
Reaction Mechanism: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow: Low Yield
Caption: A workflow for troubleshooting low reaction yields.
References
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.nwnu.edu.cn [ir.nwnu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C12H9N3 | CID 53381231 - PubChem [pubchem.ncbi.nlm.nih.gov]
addressing solubility issues of 1-(pyrimidin-2-yl)-1H-indole in aqueous solutions
Welcome to the technical support resource for 1-(pyrimidin-2-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges associated with the poor aqueous solubility of this compound. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific principles to empower your experimental design.
Compound Profile: this compound
Understanding the physicochemical properties of this compound is the first step in addressing its solubility. The molecule's structure, featuring a planar indole ring and a pyrimidine group, contributes to its hydrophobicity and crystalline stability, making it inherently difficult to dissolve in aqueous media.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N₃ | [4][5] |
| Molecular Weight | 195.22 g/mol | [4][5][6] |
| Appearance | Solid | [6][7] |
| Predicted XLogP3 | 2.2 | [8] |
| Hydrogen Bond Donors | 1 (from indole N-H in tautomeric form) | [8] |
| Hydrogen Bond Acceptors | 2 (from pyrimidine nitrogens) | [8] |
The predicted XLogP3 value of 2.2 indicates a preference for a lipid environment over an aqueous one, classifying it as a poorly water-soluble compound.
Frequently Asked Questions (FAQs)
Q1: I've added this compound to my aqueous buffer (e.g., PBS pH 7.4) and it won't dissolve. What is happening?
A1: This is expected behavior. With a high predicted XLogP3 and a rigid, aromatic structure, the compound is highly hydrophobic.[8] The energy required for water molecules to form a cavity around this non-polar molecule is high, making dissolution thermodynamically unfavorable. At neutral pH, the molecule is likely in its least soluble, non-ionized state.
Q2: What is the first and simplest strategy I should try to dissolve my compound?
A2: The first approach should always be pH modification.[9] The pyrimidine ring contains basic nitrogen atoms that can be protonated in acidic conditions. Ionizing the molecule by converting it to a salt form dramatically increases its interaction with polar water molecules, thereby enhancing solubility.[9]
Q3: Can I use organic solvents? What are the risks?
A3: Yes, using a water-miscible organic co-solvent is a very common and effective strategy.[10][11] Solvents like DMSO or Ethanol are frequently used to create a concentrated stock solution, which is then diluted into your aqueous experimental medium. The primary risk is the final concentration of the organic solvent in your assay. Many cell-based assays are sensitive to even low percentages of DMSO (typically >0.5%), which can cause toxicity or off-target effects. Always run a vehicle control with the same final concentration of the co-solvent.
Troubleshooting Workflows & In-Depth Guides
This section provides detailed, question-driven guides to systematically resolve solubility issues. We begin with the simplest methods and progress to more advanced formulation strategies.
Logical Workflow for Solubilization
The following diagram outlines the decision-making process for selecting a solubilization method.
Caption: Decision tree for selecting a solubilization strategy.
Guide 1: How do I use pH to dissolve this compound?
A: This compound is a weak base due to the nitrogen atoms in the pyrimidine ring. By lowering the pH of the aqueous solution, you can protonate these nitrogens, forming a more soluble cationic salt.[9] Incorporating pH-modifying agents into a formulation is a robust strategy to alter the microenvironment around the drug particle, enhancing dissolution.[12][13][14]
Step-by-Step Protocol:
-
Prepare Acidic Buffer: Prepare a buffer with a pH well below the predicted pKa of the compound's conjugate acid (e.g., a 10 mM HCl solution, pH 2, or a citrate buffer, pH 3).
-
Weigh Compound: Accurately weigh the desired amount of this compound.
-
Initial Dissolution: Add a small amount of the acidic buffer to the powder and vortex or sonicate. The compound should dissolve as it protonates.
-
Titrate and Dilute: Once dissolved in the acidic solution, you can slowly add it to your final, larger volume of experimental media. Be aware of potential precipitation if the final pH of the solution rises significantly.
-
Final pH Adjustment (Optional): If necessary for your experiment, you can carefully adjust the pH of the final solution upwards with dilute NaOH. Monitor closely for any signs of precipitation. The pH at which the compound begins to precipitate is its practical solubility limit under those conditions.
-
Sterile Filtration: Once fully dissolved, pass the solution through a 0.22 µm sterile filter to remove any micro-particulates.
Causality: The addition of protons (H⁺) in the acidic environment leads to the protonation of the basic pyrimidine nitrogens. This ionization introduces a positive charge, which has a much stronger affinity for the polar water molecules than the neutral, hydrophobic ring system, driving the dissolution process.
Guide 2: pH adjustment failed or is not compatible with my experiment. How do I use co-solvents?
A: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[10][15][16] This is one of the most powerful and common techniques for solubilizing "brick dust" molecules.
Commonly Used Co-solvents:
| Co-Solvent | Use Case | Considerations |
| DMSO | Gold standard for in vitro stock solutions. High solubilizing power. | Can be toxic to cells, typically >0.5%. Can interfere with some assays. |
| Ethanol | Good for both in vitro and some in vivo formulations. | Less toxic than DMSO, but can still affect cell viability. Volatile. |
| PEG 400 | Often used in pre-clinical and clinical formulations. | High viscosity. Generally considered safe. |
| Propylene Glycol | Common in pharmaceutical formulations. | Less volatile than ethanol. Good safety profile.[10] |
Step-by-Step Protocol for 10 mM DMSO Stock:
-
Calculate Mass: For a 10 mM stock solution of this compound (MW: 195.22 g/mol ), you need 1.95 mg per 1 mL of solvent.
-
Weigh Compound: Weigh out 1.95 mg of the compound into a sterile microcentrifuge tube.
-
Add Co-Solvent: Add 1 mL of high-purity, anhydrous DMSO.
-
Dissolve: Vortex vigorously. If needed, warm the tube slightly (to ~37°C) and/or sonicate for 5-10 minutes until the solution is perfectly clear.
-
Serial Dilution: Perform serial dilutions from this stock solution into your aqueous experimental media to achieve your final desired concentration. Crucially, ensure the final DMSO concentration is below the tolerance level of your assay (e.g., <0.5%).
-
Vehicle Control: Prepare a control sample containing the exact same final concentration of DMSO as your experimental samples.
Causality: Co-solvents work by disrupting the hydrogen bonding network of water.[] This reduces the polarity of the bulk solvent, making it more energetically favorable for the non-polar solute to be solvated.
Guide 3: My experiment cannot tolerate any organic solvents. What is my best option?
A: Complexation with cyclodextrins is an excellent solvent-free strategy.[18] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can encapsulate the hydrophobic drug molecule, effectively shielding it from the aqueous environment and presenting a soluble complex.[19][21]
Mechanism of Cyclodextrin Inclusion:
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin host.
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and proven safety profile.[20]
Step-by-Step Protocol:
-
Choose Ratio: Start with a molar ratio of 1:1 (Drug:HP-β-CD). You may need to optimize this to higher ratios (e.g., 1:2, 1:5) for better solubility.
-
Prepare CD Solution: Dissolve the required amount of HP-β-CD in your aqueous buffer.
-
Add Drug: Add the powdered this compound directly to the cyclodextrin solution.
-
Complexation: Stir or shake the mixture vigorously at room temperature for 24-48 hours. Sonication can help expedite the process. The goal is to achieve a clear solution.
-
Filtration: Filter the resulting solution through a 0.22 µm syringe filter to remove any undissolved drug particles.
-
Quantification (Recommended): It is highly recommended to determine the actual concentration of the dissolved drug in the filtrate using a method like UV-Vis spectrophotometry or HPLC to confirm the final concentration.
Guide 4: I am preparing a formulation for in vivo studies. What advanced methods should I consider?
A: For more demanding applications like oral or parenteral drug delivery, where bioavailability is key, advanced formulation technologies are often necessary. These methods typically require specialized equipment.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[22][23][24] The drug can exist in an amorphous or molecularly dispersed state, which significantly increases its dissolution rate and solubility compared to its stable crystalline form.[22][25] Common methods to prepare solid dispersions include melting/fusion and solvent evaporation.[25][26]
-
Nanosuspensions: This approach reduces the particle size of the drug down to the sub-micron (nanometer) range.[27][28] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which in turn leads to a much faster dissolution rate and an increase in saturation solubility.[29][30] Nanosuspensions are stabilized by surfactants and can be used to enhance bioavailability for oral, parenteral, and other routes of administration.[27][29][30]
These advanced methods often provide superior bioavailability but require significant formulation development and characterization.
References
- 1. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. This compound | C12H9N3 | CID 53381231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 221044-05-9 [chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 221044-05-9 [sigmaaldrich.com]
- 8. 3-(Pyrimidin-2-yl)-1H-indole | C12H9N3 | CID 45789049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. wjbphs.com [wjbphs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 18. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jddtonline.info [jddtonline.info]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. jopcr.com [jopcr.com]
- 25. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 26. japsonline.com [japsonline.com]
- 27. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ijpsr.com [ijpsr.com]
- 29. researchgate.net [researchgate.net]
- 30. scispace.com [scispace.com]
Technical Support Center: Minimizing Off-Target Effects of Pyrimidinyl-Indole Based Cellular Probes
Welcome to the technical support center for researchers utilizing 1-(pyrimidin-2-yl)-1H-indole and its derivatives in cellular models. This guide is designed to provide you, our fellow scientists and drug development professionals, with the requisite tools to anticipate, identify, and mitigate off-target effects of these and other novel small molecule inhibitors. The principles and protocols detailed herein are grounded in established best practices for chemical probe validation, ensuring the integrity and reproducibility of your experimental findings.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and concerns when working with novel chemical probes like those based on the pyrimidinyl-indole scaffold.
Q1: I'm observing significant cytotoxicity at concentrations where I expect to see a specific phenotypic change. How can I determine if this is an on-target or off-target effect?
A1: This is a critical and common challenge. The first step is to disentangle general toxicity from a specific, target-mediated phenotype. We recommend performing a cytotoxicity assay (e.g., MTT or LDH release assay) to establish a concentration range that is non-toxic to your cells.[1] All subsequent phenotypic assays should be conducted well below the cytotoxic threshold. If the desired phenotype and cytotoxicity occur at overlapping concentrations, it is crucial to employ orthogonal controls, such as a structurally related but inactive control compound, to see if the toxicity is still present.[2][3]
Q2: My results are inconsistent between experiments. What are the likely culprits?
A2: Inconsistent results can often be traced back to experimental variables. Ensure you are using cells within a consistent passage number range and that they are in the logarithmic growth phase.[1] Always prepare fresh dilutions of your compound from a well-characterized stock solution for each experiment. Small molecule stability in cell culture medium can also be a factor; consider testing the compound's stability over the time course of your experiment.[1]
Q3: The observed phenotype in my cellular model does not align with the known function of the intended target. What does this suggest?
A3: This is a strong indicator of potential off-target effects. It's possible the compound is interacting with other proteins in the cell, leading to the unexpected phenotype.[4][5] It is also essential to validate the expression and functional importance of your intended target in the specific cell line you are using through methods like Western blotting or qPCR.[1]
Q4: What is the "rule of two" for using chemical probes, and why is it important?
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during your experiments, complete with detailed protocols and the rationale behind our recommendations.
Issue 1: High Background or Non-Specific Effects at Low Concentrations
This issue often points to promiscuous binding of the compound to multiple proteins. A systematic approach is required to identify and minimize these interactions.
Troubleshooting Steps:
-
Determine the Optimal Concentration Range:
-
Rationale: Using a compound at a concentration far exceeding its binding affinity for the intended target is a common cause of off-target effects.[3]
-
Protocol: Perform a detailed dose-response curve for your primary phenotypic readout. The optimal concentration should be the lowest concentration that gives a robust and reproducible on-target effect.
-
-
Employ Orthogonal Controls:
-
Rationale: A structurally similar but biologically inactive analog is the gold standard for differentiating on-target from off-target effects.[2][3] If the inactive analog does not produce the same phenotype, it strengthens the evidence that the effect is target-specific.
-
Protocol: Synthesize or obtain an inactive analog of your this compound derivative. This analog should ideally differ minimally in structure, for example, by a single functional group critical for target binding. Test this inactive control in parallel with your active compound in all cellular assays.
-
-
Kinase Profiling:
-
Rationale: Many small molecule inhibitors, particularly those with kinase-like scaffolds, can have off-target effects on other kinases.[4][6][7] Broad-spectrum kinase profiling is essential to understand the selectivity of your compound.
-
Protocol: Submit your compound to a commercial kinase profiling service to screen against a large panel of kinases (e.g., >400 kinases). The results will provide an overview of the compound's selectivity and identify potential off-target kinases.[8]
-
Data Presentation: Example Kinase Selectivity Profile
| Kinase Target | IC50 (nM) - Your Compound | IC50 (nM) - Staurosporine (Control) |
| Intended Target Kinase | 15 | 5 |
| Off-Target Kinase A | 5,000 | 10 |
| Off-Target Kinase B | >10,000 | 8 |
| Off-Target Kinase C | 250 | 15 |
This table illustrates how to present kinase profiling data to assess selectivity. A highly selective compound will have a significantly lower IC50 for the intended target compared to other kinases.
Issue 2: Uncertainty of Target Engagement in a Cellular Context
Confirming that your compound binds to its intended target within the complex environment of a living cell is a critical validation step.
Troubleshooting Workflow: Target Engagement Validation
Caption: Workflow for validating intracellular target engagement.
1. Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is a powerful biophysical method to assess drug-target interaction in intact cells. The binding of a ligand (your compound) to its target protein often increases the protein's thermal stability.[9][10][11][12][13] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.[11]
-
Protocol:
-
Cell Treatment: Treat your cells with your this compound derivative or a vehicle control for a specified time.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[11]
-
Lysis and Separation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of your target protein in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.[10]
-
2. NanoBRET™ Target Engagement Assay
-
Principle: The NanoBRET™ assay is a live-cell method that quantifies compound binding to a target protein. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the same target.[14][15] A test compound that competes with the tracer for binding will disrupt BRET, leading to a measurable decrease in the signal.[14][16][17]
-
Protocol:
-
Cell Transfection: Transfect cells with a plasmid encoding your target protein fused to NanoLuc® luciferase. Allow 24 hours for expression.[14][18]
-
Assay Preparation: Prepare a cell suspension and add it to a multi-well plate.
-
Compound and Tracer Addition: Add serial dilutions of your compound, followed by the specific NanoBRET™ tracer.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (618 nm) emissions on a luminometer.[14][18]
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates competitive binding and target engagement.[18]
-
Issue 3: Phenotype Reversal or Paradoxical Pathway Activation
Observing an unexpected activation of a signaling pathway or a phenotype that is the opposite of what is expected from inhibiting the target can be perplexing.
Causality and Troubleshooting:
-
Network Effects and Retroactivity: Kinase inhibitors can have off-target effects by inducing changes in molecules other than the one specifically targeted.[4] This can occur through non-specific binding or by perturbing the complex, interconnected nature of cellular signaling pathways, a phenomenon known as retroactivity.[4] The inhibition of a downstream kinase can lead to the accumulation of its substrate, which may in turn activate other pathways.[5]
-
Investigating Upstream and Parallel Pathways:
-
Workflow:
-
Based on the known signaling network of your intended target, identify key upstream activators and parallel pathways.
-
Use phosphospecific antibodies and Western blotting to probe the activation state of key nodes in these related pathways in the presence and absence of your compound.
-
An unexpected increase in phosphorylation of a protein in a parallel pathway could indicate an off-target effect or a network rewiring response.
-
-
Signaling Pathway Analysis Diagram
Caption: Interplay of on-target and potential off-target effects.
Concluding Remarks
The use of small molecule inhibitors like those derived from the this compound scaffold is a powerful approach to dissecting cellular biology. However, the utility of these chemical probes is entirely dependent on their careful validation. By systematically assessing cytotoxicity, confirming target engagement, and remaining vigilant for unexpected phenotypic outcomes, researchers can ensure the data generated is both accurate and reliable. We encourage the adoption of the "rule of two" and the rigorous application of the validation techniques described in this guide.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. Practical Fragments: A rule of two for using chemical probes? [practicalfragments.blogspot.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. icr.ac.uk [icr.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 17. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.kr]
- 18. eubopen.org [eubopen.org]
stability and degradation pathways of 1-(pyrimidin-2-yl)-1H-indole under experimental conditions
Welcome to the dedicated technical support center for 1-(pyrimidin-2-yl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental complexities associated with the stability of this heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your research and development activities.
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science, featuring a unique linkage between an electron-deficient pyrimidine ring and an electron-rich indole nucleus. This distinct electronic arrangement presents specific challenges and considerations regarding its stability under various experimental conditions. Understanding the potential degradation pathways is crucial for developing robust analytical methods, designing stable formulations, and ensuring the integrity of experimental data. This guide provides a framework for investigating and managing the stability of this compound, based on established principles of indole and pyrimidine chemistry.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and actionable solutions.
Scenario 1: Appearance of Unexpected Peaks in HPLC Analysis of a Stock Solution
-
Question: I prepared a stock solution of this compound in methanol and, after a few days of storage at room temperature, I am observing several new, smaller peaks in my HPLC chromatogram. What could be the cause?
-
Answer: The appearance of new peaks suggests that your compound is degrading. The indole moiety is susceptible to oxidation, and this process can be accelerated by light and the presence of trace metal impurities.[1][2] Methanol, while a common solvent, can also contain impurities that may facilitate degradation.
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, HPLC-grade methanol. Consider sparging the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Storage Conditions: Protect your stock solution from light by using amber vials or wrapping the container in aluminum foil. Store the solution at a lower temperature, such as 4°C or -20°C, to slow down the degradation rate.
-
Antioxidants: For long-term storage, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the stock solution.
-
pH Control: The stability of indole derivatives can be pH-dependent. If your application allows, consider buffering the solution to a neutral pH.
-
Scenario 2: Loss of Compound Potency in a Cell-Based Assay
-
Question: My cell-based assay is showing a progressive loss of activity for this compound over the course of the experiment. Could this be a stability issue?
-
Answer: Yes, a decline in potency is a strong indicator of compound degradation within the assay medium. Aqueous, oxygen-rich environments at physiological temperatures (e.g., 37°C in an incubator) can promote both hydrolytic and oxidative degradation.
Troubleshooting Steps:
-
Medium Stability Study: Perform a short-term stability study of this compound in your cell culture medium under the exact assay conditions (temperature, CO2, humidity) but without cells. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the remaining parent compound.
-
Control for Photodegradation: If your assay involves exposure to light (e.g., fluorescence microscopy), assess the photostability of the compound.[3][4] Expose a solution of the compound to the same light source for a relevant duration and analyze for degradation.
-
Component Interaction: Some medium components, like riboflavin, can act as photosensitizers and accelerate degradation. If photodegradation is suspected, consider using a medium with reduced levels of such components, if possible.
-
Scenario 3: Inconsistent Results in Forced Degradation Studies
-
Question: I am conducting forced degradation studies as per ICH guidelines, but my results are not reproducible, especially under oxidative conditions. Why is this happening?[5][6]
-
Answer: Oxidative degradation can be highly sensitive to experimental parameters. The reactivity of oxidizing agents like hydrogen peroxide is influenced by temperature, pH, and the presence of metal catalysts.
Troubleshooting Steps:
-
Standardize Oxidant Concentration and Temperature: Use a precise concentration of the oxidizing agent (e.g., 3% H2O2) and maintain a constant temperature throughout the experiment.
-
Control for Metal Contamination: Trace metal ions can catalyze oxidative reactions. Use high-purity water and reagents, and consider using glassware that has been treated to remove trace metals.
-
Time-Course Analysis: Instead of a single time point, collect samples at multiple intervals to better understand the degradation kinetics. This will help in identifying the point at which a desirable level of degradation (typically 10-30%) is achieved.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific studies on this molecule are not publicly available, based on the chemistry of the indole and pyrimidine rings, the following pathways are most likely:
-
Oxidative Degradation: The indole ring is susceptible to oxidation, which can lead to the formation of various products, including indoxyl, isatin, and anthranilic acid derivatives through ring-opening.[1][2] The C2-C3 double bond of the indole is particularly reactive.
-
Photodegradation: Indole derivatives can be sensitive to UV and even visible light, leading to radical-mediated reactions and the formation of complex degradation products.[4][7]
-
Hydrolytic Degradation: While the N-aryl linkage is generally stable, extreme pH conditions (strong acid or base) could potentially lead to cleavage of the bond between the indole nitrogen and the pyrimidine ring. The pyrimidine ring itself can also undergo hydrolytic degradation under harsh conditions.[8][9]
Q2: What are the recommended storage conditions for solid this compound?
A2: For the solid compound, it is recommended to store it in a cool, dark, and dry place.[10] A desiccator at room temperature is generally sufficient for short- to medium-term storage. For long-term storage, keeping it at 4°C or -20°C in a tightly sealed container is advisable to minimize potential degradation from atmospheric moisture and heat.
Q3: How can I set up a forced degradation study for this compound?
A3: A forced degradation study, as outlined by ICH guidelines, is essential to understand the intrinsic stability of the molecule.[5][6][11] Here is a general protocol:
| Condition | Suggested Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Cleavage of the N-C bond, degradation of the pyrimidine ring. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Degradation of the pyrimidine ring. |
| Oxidation | 3% H2O2 at room temperature | Oxidation of the indole ring. |
| Thermal Stress | 80°C (solid state and in solution) | General decomposition. |
| Photostability | ICH-compliant photostability chamber (UV and visible light) | Photolytic degradation of the indole ring. |
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Application: Expose the solutions to the conditions outlined in the table above. Include a control sample stored under normal conditions.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 10-30% degradation.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. A method with a photodiode array (PDA) detector is useful for monitoring the appearance of new peaks and changes in the UV spectrum. Mass spectrometry (LC-MS) is invaluable for identifying the structures of the degradation products.[12]
Visualizing Degradation and Workflows
To aid in understanding the potential chemical transformations and the experimental design, the following diagrams are provided.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. ovid.com [ovid.com]
- 2. scispace.com [scispace.com]
- 3. Green fluorescent protein - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. ajrconline.org [ajrconline.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reaction Conditions for Coupling Indole and Pyrimidine Moieties
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of indole-pyrimidine conjugates. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the coupling of these two critical heterocyclic moieties. Drawing upon established literature and extensive field experience, this resource aims to empower you with the knowledge to troubleshoot and optimize your reaction conditions effectively.
Table of Contents
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Frequently Asked Questions (FAQs)
Q1: What are the most common methods for coupling indole and pyrimidine rings?
A1: The most prevalent and versatile methods are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2] Direct C-H activation/arylation is also an increasingly popular and atom-economical strategy.[3][4][5]
Q2: I'm performing a Suzuki-Miyaura coupling. Should I use a pyrimidine-boronic acid or an indole-boronic acid?
A2: The choice depends on the availability of starting materials and the desired final product. However, pyrimidine boronic acids can be challenging substrates. 2-Pyrimidinylboronic acids, in particular, are known to be difficult due to potential catalyst inhibition by the adjacent nitrogen and susceptibility to protodeboronation.[6] 5-Pyrimidinylboronic acids generally show better reactivity.[6] Using more stable boronic esters, like pinacol esters, can often overcome these stability issues.[7][8]
Q3: My indole has an unprotected N-H group. Will this interfere with the reaction?
A3: Yes, the acidic N-H group on the indole can significantly interfere with many palladium-catalyzed reactions. It can lead to catalyst inhibition or undesired side reactions.[9] While protocols for coupling unprotected indoles exist, they often require carefully optimized conditions, including the choice of base and ligand.[9] In many cases, N-protection of the indole (e.g., with Boc, Ts, or SEM groups) is advisable to ensure clean and efficient coupling, followed by a deprotection step.
Q4: What is the primary role of the base in these coupling reactions?
A4: The base plays multiple crucial roles. In Suzuki-Miyaura reactions, it activates the boronic acid to form a more nucleophilic borate species, which is essential for the transmetalation step.[10][11][12] In Buchwald-Hartwig aminations, the base deprotonates the amine (or indole N-H) to form the active nucleophile.[1][13] The choice and strength of the base can significantly impact reaction rate, yield, and selectivity.[11]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction shows little to no conversion to the desired indole-pyrimidine product. What are the primary factors to investigate?
A: Low or no yield is a common issue that can typically be traced back to a few key areas. A systematic approach is crucial for efficient troubleshooting.[14]
Potential Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by exposure to oxygen or impurities.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain a positive pressure of inert gas throughout the reaction.[14]
-
Check Ligand Integrity: Phosphine ligands are prone to oxidation. Ensure your ligand is pure. Using bulky, electron-rich ligands often enhances catalyst stability and activity.[10]
-
-
-
Inefficient Transmetalation (Suzuki-Miyaura): The transfer of the organic group from boron to palladium is a critical step.
-
Troubleshooting Steps:
-
Base Selection: The base is crucial for activating the boronic acid.[12] If you are using a weak base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[16] However, excessively strong bases can cause decomposition.[15]
-
Solvent System: The presence of water can be beneficial in Suzuki couplings, often used in a mixture with an organic solvent like dioxane or THF. Water can help solubilize the base and facilitate the formation of the active borate species.
-
Boronic Acid/Ester Quality: Boronic acids can dehydrate to form unreactive trimeric anhydrides (boroxines). Using a boronic ester (e.g., pinacol ester) can improve stability and reactivity.[7][8]
-
-
-
Poor Substrate Solubility: If your indole or pyrimidine starting material is not fully dissolved, the reaction will be slow and incomplete.
-
Troubleshooting Steps:
-
Solvent Screening: Test different solvents or solvent mixtures. For Suzuki couplings, common solvents include dioxane/water, toluene, or DMF. For Buchwald-Hartwig, toluene, dioxane, or THF are frequently used.[15][17]
-
Increase Temperature: Gently increasing the reaction temperature can improve solubility and reaction rates. Typical temperatures range from 80-110 °C.[18]
-
-
Decision Workflow for Low Yield
Caption: Troubleshooting flowchart for low product yield.
Issue 2: Formation of Significant Side Products
Q: My reaction produces the desired product, but I'm also seeing significant amounts of homocoupled products and/or protodeboronation. How can I suppress these side reactions?
A: Side product formation points to specific, competing reaction pathways that can often be minimized by fine-tuning the reaction conditions.
Potential Causes & Solutions:
-
Homocoupling of Boronic Acid (Suzuki-Miyaura): This occurs when the boronic acid couples with itself, forming a biaryl byproduct. It is often promoted by the presence of oxygen or high temperatures.
-
Troubleshooting Steps:
-
Rigorous Degassing: Oxygen is a primary culprit. Ensure your reaction setup is scrupulously degassed before heating.[15]
-
Lower Catalyst Loading: Sometimes, excessively high catalyst concentrations can promote side reactions. Try reducing the catalyst loading to 1-2 mol%.
-
Use a More Active Ligand: A highly active catalyst system can promote the desired cross-coupling at a rate that outcompetes homocoupling. Bulky, electron-rich phosphine ligands are often effective.[19]
-
-
-
Protodeboronation (Suzuki-Miyaura): This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by excess water or strong bases, particularly with sensitive heteroaryl boronic acids like 2-pyrimidinylboronic acid.[6][15]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: If protodeboronation is a major issue, switch to anhydrous solvents and a base like powdered KF.[12]
-
Use Boronic Esters: Pinacol or MIDA boronic esters are significantly more stable towards protodeboronation than their corresponding boronic acids.[6]
-
Moderate the Base: Use the mildest base that still provides an acceptable reaction rate. A careful screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.
-
-
-
Hydrodehalogenation: This involves the replacement of the halide on your starting material with a hydrogen atom. It can occur via a competing pathway in the catalytic cycle.
-
Troubleshooting Steps:
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (product formation) versus side reactions. Screening different ligands is a key strategy.
-
Check Solvent and Base Purity: Trace impurities can sometimes promote this side reaction.
-
-
Issue 3: Poor Regioselectivity (N- vs. C-Arylation of Indole)
Q: When coupling my pyrimidine halide with an N-H indole, I get a mixture of N-arylated and C3-arylated products. How can I control the selectivity?
A: The indole nucleus has multiple nucleophilic sites, primarily the N1 and C3 positions. Controlling the regioselectivity of arylation is a common challenge that depends heavily on the reaction conditions and the specific coupling partners.[20]
Potential Causes & Solutions:
-
Reaction Mechanism Control (Buchwald-Hartwig vs. C-H Activation Pathways):
-
For N-Arylation (Buchwald-Hartwig): This is typically favored under standard Buchwald-Hartwig conditions.
-
Use a Strong Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the indole N-H, making the nitrogen the primary nucleophile.[13][18]
-
Ligand Choice: Bulky biarylphosphine ligands (e.g., XPhos, SPhos) are often highly effective for N-arylation.[20]
-
Copper Catalysis: Ullmann-type couplings using a copper catalyst often show high selectivity for N-arylation.[16]
-
-
For C3-Arylation: This is often achieved via a different mechanism, such as a directed C-H activation or under conditions that favor electrophilic attack at the C3 position.
-
If C3-arylation is the desired outcome, specific C-H activation protocols using rhodium or ruthenium catalysts might be more appropriate.[3]
-
In some palladium-catalyzed systems, the choice of solvent and additives can influence the N/C selectivity.
-
-
-
Steric Hindrance: Steric bulk on the indole or pyrimidine can influence the site of attack.
-
Troubleshooting Steps:
-
Blocking the C3 Position: If N-arylation is desired and C3-arylation is a persistent problem, using a 3-substituted indole will prevent reaction at that site.[20]
-
Bulky N-Protecting Group: While often used to improve reactivity, a very bulky N-protecting group on the indole can sterically hinder N-arylation, potentially leading to other side reactions.
-
-
Selectivity Control Diagram
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives [mdpi.com]
- 4. Pyrimidine as an Aryl C-H Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
overcoming common challenges in the purification of 1-(pyrimidin-2-yl)-1H-indole
Welcome to the technical support center for the purification of 1-(pyrimidin-2-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the successful isolation of high-purity this compound.
Introduction to Purification Challenges
This compound is a key structural motif in medicinal chemistry. Its synthesis, commonly achieved through N-arylation methods such as the Buchwald-Hartwig or Ullmann coupling, can often result in a mixture of the desired product, unreacted starting materials, catalyst residues, and various side-products. The inherent polarity of the molecule, due to the presence of multiple nitrogen atoms, along with its potential for degradation under certain conditions, presents unique purification challenges. This guide will provide a systematic approach to overcoming these obstacles.
Troubleshooting Guide: Navigating Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My flash chromatography is not providing good separation. The product is co-eluting with impurities. What should I do?
Answer:
Co-elution during flash chromatography is a frequent issue, often stemming from an inappropriate solvent system or stationary phase interaction. Here’s a systematic approach to troubleshoot this problem:
-
Optimize the Mobile Phase:
-
Polarity Adjustment: this compound is a relatively polar compound. If you are using a standard hexane/ethyl acetate system, you may need to increase the polarity. A gradient of ethyl acetate in hexanes, potentially going up to 100% ethyl acetate, is a good starting point. For highly polar impurities, a gradient of methanol in dichloromethane (DCM) can be effective.
-
Solvent Selectivity: If increasing polarity doesn't resolve the co-elution, consider changing the solvent system to alter the selectivity. For instance, replacing ethyl acetate with acetone or acetonitrile can change the elution profile due to different interactions with the silica gel. A thesis on a similar indole-pyrimidine compound reported successful purification using an ethyl acetate/acetonitrile gradient[1].
-
TLC Analysis: Before running a column, thoroughly screen solvent systems using Thin Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.2-0.4, with clear separation from impurities[2].
-
-
Consider the Stationary Phase:
-
Acidic Silica: Standard silica gel is slightly acidic, which can sometimes lead to peak tailing or degradation of nitrogen-containing compounds. If you observe significant tailing, consider using deactivated (neutral) silica gel or adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase to improve the peak shape[2].
-
Alternative Stationary Phases: For very challenging separations, consider alternative stationary phases. Alumina (neutral or basic) can be a good option for basic compounds. Reversed-phase (C18) flash chromatography is another powerful technique for polar compounds, using a gradient of water and acetonitrile or methanol.
-
-
Sample Loading Technique:
-
Dry Loading: If your compound has limited solubility in the initial mobile phase, dry loading is recommended. Dissolve your crude product in a strong solvent (like DCM or methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. The resulting powder can then be loaded onto the column. This technique often leads to sharper bands and better separation.
-
Question 2: I am experiencing low recovery of my product after flash chromatography. What are the possible causes and solutions?
Answer:
Low recovery can be attributed to several factors, from product degradation on the column to irreversible adsorption.
-
Product Degradation:
-
Silica Gel Instability: As mentioned, the acidic nature of silica gel can potentially degrade sensitive compounds. To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking that wasn't present initially, your compound may be degrading on silica[3]. In this case, using deactivated silica, alumina, or adding a base to your mobile phase is recommended.
-
Solvent-Induced Degradation: Ensure your solvents are of high purity and free of acidic or basic impurities that could cause degradation.
-
-
Irreversible Adsorption:
-
Highly Polar Compounds: Very polar compounds can sometimes bind irreversibly to silica gel. If you suspect this is happening, you may need to use a more polar solvent system, such as a DCM/methanol gradient with a small percentage of ammonium hydroxide to elute the compound.
-
Chelation with Metal Impurities: If your synthesis involved a metal catalyst (e.g., palladium or copper), residual metal ions in your crude product can chelate with the compound and cause it to stick to the column. A pre-purification workup, such as washing the organic layer with an aqueous solution of a chelating agent like EDTA, can help remove these metal impurities.
-
-
Physical Loss:
-
Column Overloading: Overloading the column can lead to poor separation and product loss in mixed fractions. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight.
-
Improper Fraction Collection: Ensure you are collecting small enough fractions and monitoring them carefully by TLC to avoid discarding fractions containing your product.
-
Question 3: My purified product appears to be degrading over time. What are the stability issues with this compound and how can I prevent degradation?
Answer:
N-arylindoles and pyrimidine-containing compounds can be susceptible to degradation under certain conditions.
-
Acid and Base Sensitivity:
-
Acidic Conditions: The pyrimidine ring is generally stable to acid, but the indole nucleus can be sensitive, particularly to strong acids. Protonation of the indole nitrogen can lead to subsequent reactions. It is advisable to avoid strongly acidic conditions during workup and purification[3][4].
-
Basic Conditions: While generally more stable to bases, prolonged exposure to strong bases at elevated temperatures could potentially lead to hydrolysis or other degradation pathways.
-
-
Oxidative Degradation:
-
Indole rings can be susceptible to oxidation, especially in the presence of air and light. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.
-
-
Storage Recommendations:
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurities will largely depend on the synthetic route. For a typical N-arylation reaction (e.g., Buchwald-Hartwig or Ullmann coupling) between indole and a 2-halopyrimidine (e.g., 2-chloropyrimidine), common impurities include:
-
Unreacted Starting Materials: Indole and 2-halopyrimidine.
-
Homocoupling Products: Bipyrimidines from the coupling of two 2-halopyrimidine molecules.
-
Catalyst Residues: Palladium or copper complexes. These can often be removed by an aqueous workup or by passing the crude product through a plug of silica gel.
-
C-arylated Indole: While N-arylation is generally favored, some C-3 arylation of the indole ring can occur as a side reaction, especially with certain catalysts and reaction conditions[1].
-
Ligand-Related Impurities: Oxidized or unreacted phosphine ligands (in the case of Buchwald-Hartwig coupling).
Q2: Can I purify this compound by recrystallization? If so, what solvents should I try?
A2: Yes, recrystallization is a viable and often preferred method for final purification if a suitable solvent can be found. The key is to find a solvent (or solvent system) in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Single Solvent Systems: Given the polarity of the molecule, polar solvents are a good starting point. Try solvents like:
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
-
Mixed Solvent Systems: A mixed solvent system can provide finer control over solubility. Common pairs to try include:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
-
The general approach is to dissolve the compound in a minimum amount of the hot "good" solvent (in which it is more soluble) and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a few drops of the good solvent to redissolve the solid and allow the solution to cool slowly.
Q3: What are the key physicochemical properties of this compound that I should be aware of during purification?
A3: Key properties include:
-
Molecular Formula: C₁₂H₉N₃[6]
-
Molecular Weight: 195.22 g/mol [6]
-
Appearance: Typically a solid at room temperature[4].
-
Polarity: It is a polar molecule due to the presence of three nitrogen atoms and the aromatic rings. This dictates its solubility and chromatographic behavior.
-
Basicity: The pyrimidine ring is weakly basic[3]. The indole nitrogen is not significantly basic.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general starting point for the purification of this compound on a gram scale.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (all HPLC grade)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in DCM or ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., 30% Ethyl Acetate/Hexane, 50% Ethyl Acetate/Hexane, 100% Ethyl Acetate, 5% Methanol/DCM).
-
Visualize the spots under a UV lamp.
-
Select a solvent system that gives the product an Rf of ~0.3 and good separation from impurities.
-
-
Column Packing:
-
For 1 gram of crude material, use approximately 30-40 grams of silica gel.
-
Pack the column using the "wet" or "slurry" method for best results.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of DCM.
-
Alternatively, perform a dry load by adsorbing the crude material onto a small amount of silica gel.
-
-
Elution:
-
Start with a less polar solvent system (e.g., 10% Ethyl Acetate/Hexane) and gradually increase the polarity based on your TLC analysis.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing the product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol describes a general procedure for recrystallization. The choice of solvent will need to be determined experimentally.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s) (e.g., ethanol, ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the crystals in a vacuum oven or in a desiccator to remove any residual solvent.
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for Flash Chromatography
| Polarity | Solvent System | Elution Mode | Target Rf |
| Low to Medium | Hexane / Ethyl Acetate | Gradient | 0.2 - 0.4 |
| Medium to High | Dichloromethane / Methanol | Gradient | 0.2 - 0.4 |
| Alternative | Ethyl Acetate / Acetonitrile | Gradient | 0.2 - 0.4 |
Visualizations
Workflow for Troubleshooting Flash Chromatography
Caption: A decision tree for troubleshooting poor separation in flash chromatography.
Logical Relationship of Purification Challenges
Caption: Interrelationship between synthesis byproducts and purification challenges.
References
- 1. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recrystallization [sites.pitt.edu]
- 6. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(pyrimidin-2-yl)-1H-indole and its analogs. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) you may encounter during your in vitro and cell-based assays. My goal is to equip you with the scientific rationale behind experimental choices, helping you to not only solve immediate problems but also to build more robust assays in the future.
The this compound scaffold is of significant interest in medicinal chemistry, often explored for its potential as a kinase inhibitor and an anti-cancer agent.[1][2][3] However, like many heterocyclic small molecules, its physicochemical properties can present unique challenges in experimental settings. This guide will address these common hurdles with scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions that arise when working with this compound.
Q1: My this compound compound is precipitating out of solution when I dilute my DMSO stock into aqueous assay buffer or cell culture medium. What is happening and how can I fix it?
This is a classic case of a compound "crashing out" of solution due to its limited aqueous solubility. While DMSO is an excellent solvent for many organic molecules, its miscibility with water can be a double-edged sword. When the DMSO stock is introduced into a predominantly aqueous environment, the solubility of the hydrophobic compound can be drastically reduced, leading to precipitation.[4]
-
Immediate Action:
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay. High concentrations of DMSO can be toxic to cells and can also affect the activity of certain enzymes.[4]
-
Use a Co-solvent: Consider preparing your stock solution in a mixture of DMSO and a less hydrophobic, water-miscible solvent like PEG400 or ethanol. This can help to create a more favorable microenvironment for your compound upon dilution.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of your buffer might enhance its solubility. For basic compounds, a more acidic buffer may help, while for acidic compounds, a more basic buffer might be beneficial.
-
Q2: I'm seeing inconsistent IC50 values for my this compound analog in my kinase assay. What could be the cause?
Inconsistent IC50 values are a common headache and can stem from several factors, often related to the compound's behavior in the assay or the assay setup itself.
-
Potential Causes & Solutions:
-
Compound Aggregation: At higher concentrations, hydrophobic molecules can form aggregates that can non-specifically inhibit enzymes, leading to false-positive results and steep, difficult-to-interpret dose-response curves. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer can help to prevent aggregation.
-
Assay Interference: The compound might be interfering with the assay technology itself. For example, in fluorescence-based assays, a compound's intrinsic fluorescence or its ability to quench the fluorescent signal can lead to inaccurate readings.[5] It is crucial to run control experiments to test for such interference.
-
Time-Dependent Inhibition: Some inhibitors bind slowly or irreversibly to their target. If your pre-incubation time with the enzyme is too short, you may not be reaching equilibrium, leading to variable results. Experiment with different pre-incubation times to assess this.
-
Q3: My compound shows potent activity in a biochemical kinase assay, but is much less active in a cell-based assay. Why is there a discrepancy?
This is a frequent and important observation in drug discovery. A significant drop in potency between a biochemical and a cellular assay can be attributed to several factors related to the complex environment of a living cell.
-
Key Considerations:
-
Cell Permeability: The compound may have poor membrane permeability and therefore not be reaching its intracellular target at a sufficient concentration.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Intracellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
High Intracellular ATP Concentration: Biochemical kinase assays are often run at ATP concentrations close to the Km of the enzyme. In contrast, the intracellular ATP concentration is much higher (in the millimolar range), which can make it more difficult for an ATP-competitive inhibitor to bind to its target.[6]
-
Troubleshooting Guide: From Assay Plate to Data Analysis
This section provides a more detailed, problem-oriented approach to troubleshooting your this compound assays.
Problem 1: Poor Solubility and Compound Handling
The hydrophobic nature of the indole and pyrimidine rings can lead to solubility challenges that impact data quality.
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Visible precipitate in wells | Compound exceeding its aqueous solubility limit. | 1. Decrease final DMSO concentration: Aim for ≤0.5%.[4]2. Use an intermediate dilution step: Dilute the DMSO stock into a small volume of assay buffer or media before adding to the final well. This can sometimes prevent shock precipitation.3. Incorporate co-solvents: Prepare stock solutions in a mixture of DMSO and a less hydrophobic solvent like PEG400.[4] |
| High well-to-well variability | Micro-precipitation of the compound, leading to inconsistent concentrations. | 1. Vortex stock solutions thoroughly before use. 2. Visually inspect plates after compound addition. 3. Consider using a shaker during incubation to maintain compound suspension. |
| Inconsistent dose-response curves | Non-uniform compound solubility across the concentration gradient. | 1. Prepare serial dilutions carefully, ensuring thorough mixing at each step. 2. Run a solubility assay (e.g., nephelometry) to determine the compound's kinetic solubility in your assay buffer. [4] |
Problem 2: Artifacts and False Positives in Kinase Assays
Kinase assays are susceptible to various artifacts that can lead to misleading results.[7]
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Potent inhibition that is not reproducible in orthogonal assays | Compound Aggregation: Formation of promiscuous inhibiting aggregates. | 1. Include 0.01% Triton X-100 in the assay buffer. 2. Test for concentration-dependent inhibition of an unrelated enzyme. Aggregators often show broad, non-specific inhibition. |
| Assay Technology Interference: Compound interacts with the detection method (e.g., fluorescence, luminescence).[5] | 1. Run controls without the enzyme to assess the compound's effect on the assay signal. 2. If using a fluorescence-based assay, measure the compound's intrinsic fluorescence at the excitation and emission wavelengths of the assay. | |
| Redox Cycling: The compound may be redox-active, interfering with assay components. | 1. Include a reducing agent like DTT in your assay buffer and see if it affects the IC50. Be aware that some compounds can react with DTT. | |
| Steep, non-sigmoidal dose-response curve | Often indicative of non-specific inhibition or aggregation. | 1. Implement the troubleshooting steps for aggregation. 2. Visually inspect the wells at high compound concentrations for precipitation. |
Experimental Protocols & Workflows
To ensure the integrity of your results, it is crucial to follow robust experimental protocols. Here are some key workflows.
Protocol 1: Preparation of Compound Working Solutions for Cell-Based Assays
This protocol is designed to minimize compound precipitation when diluting from a DMSO stock.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create an intermediate dilution plate. For example, dilute the 10 mM stock 1:100 into your cell culture medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting up and down.
-
Perform serial dilutions using the 100 µM intermediate solution directly in cell culture medium. This ensures that the DMSO concentration remains constant and low across all final concentrations.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that your compound is binding to its intended target within the complex environment of a cell.[8]
-
Cell Culture and Treatment: Culture your cells of interest to a suitable confluency. Treat the cells with your this compound compound at various concentrations, including a vehicle control (DMSO). Incubate for a time sufficient for the compound to enter the cells and bind to its target (e.g., 1-2 hours).
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate. Heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes). A typical temperature range might be 40-70°C.
-
Cell Lysis and Separation of Soluble Fraction: Lyse the cells (e.g., by freeze-thaw cycles or detergents). Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Detection of Soluble Target Protein: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your compound indicates that it has bound to and stabilized the target protein.
Visualizing Workflows and Concepts
Diagrams can help to clarify complex experimental workflows and concepts.
Caption: A logical workflow for troubleshooting compound precipitation.
Caption: Key factors to investigate when biochemical and cellular assay results differ.
Conclusion
Working with novel small molecules like this compound is both exciting and challenging. By anticipating common issues such as solubility, off-target effects, and assay interference, and by employing systematic troubleshooting strategies, you can significantly improve the quality and reliability of your data. This guide provides a framework for addressing these challenges, but remember that each compound and assay system is unique. Careful observation, rigorous controls, and a solid understanding of the underlying scientific principles are your most valuable tools.
References
- 1. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxicity evaluation of novel indolylpyrimidines and indolylpyrazines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 1-(Pyrimidin-2-yl)-1H-indole Derivatives
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 1-(pyrimidin-2-yl)-1H-indole derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of enhancing the selectivity of this important class of compounds, which are often investigated as kinase inhibitors.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you might encounter. The solutions provided are based on established medicinal chemistry principles and field-proven insights.
Question 1: My this compound derivative is a potent inhibitor of my target kinase, but it also shows significant off-target activity against a closely related kinase. How can I improve its selectivity?
Answer:
This is a common challenge, as the ATP-binding site is highly conserved among kinases.[1] A multi-pronged approach involving structural modification and rigorous testing is required to improve selectivity.
Underlying Principle: Selectivity is achieved by exploiting subtle differences in the amino acid composition, size, and flexibility of the ATP-binding pockets between your primary target and off-target kinases.
Troubleshooting Workflow:
-
Structural Analysis of Target vs. Off-Target Kinases:
-
If crystal structures are available, perform a detailed in-silico overlay of the binding pockets. Look for non-conserved amino acid residues, particularly in the vicinity of your inhibitor's binding site.
-
Pay close attention to the "gatekeeper" residue, which often influences the size of the pocket and can be a key determinant of selectivity.
-
-
Structure-Activity Relationship (SAR) Exploration:
-
Indole Ring Modifications: The C5 position of the indole ring is a common site for modification and can significantly influence selectivity.[2][3] Substituents at this position often project towards the solvent-exposed region of the ATP-binding site, where there is more variability among kinases.[4]
-
Strategy: Introduce a small library of diverse substituents at the C5 position (e.g., methoxy, chloro, methyl, small amides). The goal is to identify a group that forms favorable interactions with a non-conserved residue in your primary target or creates a steric clash in the off-target kinase's active site.
-
-
Pyrimidine Ring Modifications: The pyrimidine ring typically acts as a hinge-binder. While less frequently modified for selectivity, subtle changes can be effective.
-
-
Computational Modeling:
-
Utilize molecular docking to predict the binding modes of your proposed modifications in both the target and off-target kinases. This can help prioritize which derivatives to synthesize.[8]
-
Below is a decision-making workflow for improving selectivity:
Caption: Workflow for enhancing inhibitor selectivity.
Question 2: I've introduced a substituent at the C5 position of the indole, but my compound has lost potency against the primary target. What should I do?
Answer:
A loss of potency suggests that the new substituent may be sterically hindering the optimal binding conformation or introducing an unfavorable electronic interaction.
Troubleshooting Steps:
-
Re-evaluate the Binding Pocket: The C5 substituent might be larger than anticipated for the target's binding site.
-
Action: Synthesize analogs with smaller, isosteric groups. For example, if you added a phenyl group, try a smaller aromatic ring like a pyridine or even a smaller alkyl group.
-
-
Consider Linker Length and Flexibility: If the C5 substituent is intended to reach a specific sub-pocket, the linker may be too short or too rigid.
-
Action: Introduce a flexible linker (e.g., -O-CH2-, -NH-CH2-) between the indole C5 position and your desired functional group. This allows the substituent to adopt a more favorable orientation.
-
-
Analyze Electronic Effects: The electronic nature of your substituent could be detrimental.
-
Action: If you introduced an electron-withdrawing group (e.g., -NO2), try an electron-donating group (e.g., -OCH3) or a neutral group (e.g., -CH3) to probe the electronic requirements of the binding site.
-
Question 3: My compound has poor solubility, which is complicating my in vitro assays. How can I improve this without sacrificing selectivity?
Answer:
Poor aqueous solubility is a common issue with planar aromatic compounds like the this compound scaffold. Improving solubility often involves introducing polar functional groups.
Strategies:
-
Introduce Polar Groups at Solvent-Exposed Positions: The C5 position of the indole is often a good starting point.
-
Recommended Groups: Small, polar, and ionizable groups are ideal. Consider adding a morpholine, piperazine, or a short polyethylene glycol (PEG) chain. These groups can often enhance solubility without significantly impacting binding affinity if they are positioned correctly in the solvent-exposed region.
-
-
Bioisosteric Replacement of Aromatic Rings:
-
Replacing a phenyl ring (if present as a substituent) with a more polar pyridine or pyrimidine ring can improve solubility.[6]
-
-
Salt Formulation: If your compound has a basic nitrogen (e.g., in a piperazine ring), forming a hydrochloride or other salt can dramatically improve aqueous solubility for in vitro testing.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective way to measure the selectivity of my inhibitors?
A1: The gold standard for assessing kinase inhibitor selectivity is to perform a broad panel screen against a large number of kinases (e.g., a "kinome scan").[9][10] This provides a comprehensive profile of your compound's activity across the human kinome and helps identify potential off-targets early in the drug discovery process.[11][12]
Q2: How does the ATP concentration in my kinase assay affect the measured IC50 and selectivity profile?
A2: This is a critical parameter. For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration used in the assay.[9] To obtain an intrinsic measure of inhibitor affinity (the Ki), it's best to run assays at an ATP concentration close to the Km for each kinase.[9] When comparing selectivity between two kinases, it is crucial to use the same ATP concentration relative to their respective Km values.
Q3: What are "Type I" and "Type II" kinase inhibitors, and how does this relate to selectivity?
A3: This classification refers to the conformational state of the kinase that the inhibitor binds to.
-
Type I inhibitors bind to the active conformation of the kinase.
-
Type II inhibitors bind to the inactive "DFG-out" conformation.
The inactive DFG-out state is generally more structurally diverse among kinases than the active state.[1] Therefore, designing Type II inhibitors can be a powerful strategy for achieving higher selectivity.[1]
Q4: Can I use bioisosteric replacement for the core this compound scaffold itself?
A4: Yes, this is a valid strategy. The indole can be replaced with other heterocycles like azaindole or indazole, and the pyrimidine can be replaced with other hinge-binding motifs.[13][14] This can lead to novel scaffolds with improved properties, but it often requires significant re-optimization of the substituents.
Section 3: Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general framework for determining the IC50 of an inhibitor against a specific kinase.
Materials:
-
Purified kinase enzyme
-
Peptide or protein substrate specific to the kinase
-
Kinase reaction buffer (typically contains MgCl2, DTT, and a buffer like HEPES)
-
[γ-³²P]ATP
-
Test compounds dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation counter and scintillation fluid
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical final assay concentration might range from 10 µM to 0.1 nM.
-
Reaction Setup: In each well of a 96-well plate, add:
-
Kinase reaction buffer.
-
Test compound dilution (final DMSO concentration should be ≤1%).
-
Peptide substrate.
-
Purified kinase enzyme.
-
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP. The concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will be washed away.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., 0.5% phosphoric acid).
-
Detection: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Kinase Selectivity Profiling Workflow
Caption: A typical workflow for kinase selectivity profiling.
Section 4: Data Presentation
Table 1: Hypothetical SAR Data for C5-Substituted Indole Analogs
This table illustrates how systematic modification of the C5 position on the indole ring can impact potency and selectivity against a hypothetical off-target kinase.
| Compound ID | C5-Substituent (R) | Primary Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity Index (Off-Target/Primary) |
| 1a (Lead) | -H | 15 | 45 | 3 |
| 1b | -OCH₃ | 20 | 300 | 15 |
| 1c | -Cl | 12 | 36 | 3 |
| 1d | -CONH₂ | 50 | >10,000 | >200 |
| 1e | -SO₂NH₂ | 45 | >10,000 | >222 |
Interpretation: In this hypothetical example, adding a small hydrogen bond donor/acceptor group like a primary amide (Compound 1d) or sulfonamide (Compound 1e) at the C5 position dramatically improves selectivity, albeit with a slight decrease in primary target potency. This suggests the off-target kinase has a smaller or more hydrophobic pocket in this region compared to the primary target.
References
- 1. pnas.org [pnas.org]
- 2. Structural Necessity of Indole C5-O-Substitution of seco-Duocarmycin Analogs for Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pp60c-Src tyrosine kinase inhibitory activities of novel indole-3-imine and amine derivatives substituted at N1 and C5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
refining protocols for consistent results with 1-(pyrimidin-2-yl)-1H-indole
Welcome to the technical support center for 1-(pyrimidin-2-yl)-1H-indole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you achieve consistent and reproducible results in your experiments involving this important heterocyclic compound. The information herein is synthesized from established literature on N-arylation of indoles and tailored to the specific challenges that may arise when working with an electron-deficient pyrimidinyl group.
Section 1: Troubleshooting Guide
This section addresses specific problems that you may encounter during the synthesis and handling of this compound. The primary synthetic route is assumed to be a transition-metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination or an Ullmann condensation, between indole and 2-halopyrimidine.
Issue 1: Low to No Product Formation
Question: I am attempting to synthesize this compound via a cross-coupling reaction, but I am observing very low yields or no product at all. What are the likely causes and how can I resolve this?
Answer:
Low or no product formation in the N-arylation of indole with a 2-halopyrimidine is a common issue that can often be traced back to several key factors related to the reaction setup and reagents.
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium or copper catalyst is the heart of the reaction. Its inactivity is a primary suspect.
-
Palladium Catalysts (Buchwald-Hartwig): Ensure you are using a suitable pre-catalyst or that the active Pd(0) species is being generated in situ. Older Pd(OAc)₂ can be unreliable.[1] The choice of ligand is critical; for N-arylation of indoles, bulky, electron-rich phosphine ligands like DavePhos are often a good starting point.[2]
-
Copper Catalysts (Ullmann): Traditional Ullmann reactions often require high temperatures (≥140 °C).[3] If you are using milder conditions, ensure your copper source (e.g., CuI) is fresh and that an appropriate ligand (e.g., a diamine) is being used to facilitate the reaction at lower temperatures.[3]
-
-
Inappropriate Base: The base plays a crucial role in deprotonating the indole nitrogen.
-
Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is often effective in Buchwald-Hartwig reactions.[4] For substrates sensitive to strong bases, potassium phosphate (K₃PO₄) can be a milder alternative.[4][5]
-
The pKa of indole's N-H is approximately 17, so a sufficiently strong base is required for deprotonation.
-
-
Solvent and Temperature: These parameters define the reaction environment.
-
Anhydrous, degassed solvents are essential for many cross-coupling reactions to prevent catalyst poisoning and side reactions. Toluene and dioxane are commonly used.[1][6]
-
If using an Ullmann coupling, you may need to increase the reaction temperature.[3] For Buchwald-Hartwig reactions, temperatures are typically in the range of 80-120 °C.[7]
-
-
Poor Reactivity of the Aryl Halide: The nature of the halogen on the pyrimidine ring significantly impacts reactivity.
-
The order of reactivity is generally I > Br > Cl.[1] If you are using 2-chloropyrimidine and experiencing low reactivity, consider switching to 2-bromopyrimidine or 2-iodopyrimidine.
-
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low product yield.
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired this compound, but I am also getting significant amounts of byproducts. How can I improve the selectivity?
Answer:
Byproduct formation is common in cross-coupling reactions. Identifying the byproduct can help in diagnosing the problem.
Common Byproducts and Solutions:
| Byproduct Identity | Potential Cause | Recommended Solution |
| Biphenyl-type Pyrimidine Dimer | Reductive elimination of the aryl halide with itself (homo-coupling). | This is often exacerbated by high catalyst loading. Try reducing the catalyst loading to suppress this competitive pathway.[8] |
| C3-Arylated Indole | In some palladium-catalyzed systems, competitive arylation at the C3 position of the indole ring can occur.[3] | The choice of ligand and reaction conditions can influence regioselectivity. Screening different ligands may be necessary. Copper-catalyzed Ullmann reactions are often less prone to this specific side reaction. |
| Dehalogenated Pyrimidine | The aryl halide is reduced instead of coupling. | This can be caused by impurities or side reactions with the base or solvent. Ensure all reagents are pure and the solvent is anhydrous. |
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized the product, but I am struggling to purify it from the reaction mixture. What are some effective purification strategies?
Answer:
Purification of N-arylindoles can be challenging due to the presence of residual catalyst, ligands, and byproducts.
Purification Protocol:
-
Initial Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with a solvent like dichloromethane or ethyl acetate.
-
Filter through a pad of Celite to remove insoluble palladium or copper salts.[7] This is a crucial first step to simplify the subsequent purification.
-
-
Liquid-Liquid Extraction:
-
Wash the organic layer with water and brine to remove inorganic salts and highly polar impurities.
-
-
Chromatography:
-
Flash column chromatography on silica gel is the most common method for purifying N-arylindoles.
-
A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
The polarity of this compound will be moderate, so a hexane/ethyl acetate gradient should provide good separation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize this compound?
Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are viable methods for the N-arylation of indoles.[5][9] The choice often depends on available resources and substrate compatibility. The Buchwald-Hartwig reaction often proceeds under milder conditions and with a broader substrate scope, but the catalyst system can be more expensive.[4][10] The Ullmann reaction is a more classical, cost-effective method but may require higher temperatures.[3]
Q2: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Co-spot your reaction mixture with your starting materials (indole and 2-halopyrimidine) to track their consumption and the formation of the new product spot. The product, this compound, should have an Rf value that is intermediate between the two starting materials.
Q3: What are the typical storage and handling conditions for this compound?
This compound is a solid at room temperature.[11] It should be stored in a tightly sealed container in a dry environment. For long-term storage, keeping it in a desiccator or under an inert atmosphere is recommended to prevent degradation from moisture and air.
Q4: Are there any known safety hazards associated with this compound?
According to available safety data, this compound is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[11] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed.
Q5: Why is the pyrimidine ring a desirable moiety in drug discovery?
The pyrimidine ring is a key structural component in many biologically active compounds, including nucleobases (cytosine, thymine, uracil) and numerous approved drugs.[12] Its presence can impart favorable pharmacokinetic properties and provide multiple points for hydrogen bonding, which is crucial for binding to biological targets.[12] The combination of an indole scaffold with a pyrimidine ring creates a hybrid molecule with potential for a wide range of biological activities, including as anti-cancer agents.[13][14]
Section 3: Experimental Protocols
Protocol 1: Synthesis via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for your specific setup.
Reaction Scheme:
Caption: Buchwald-Hartwig N-arylation of indole.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add indole (1.0 eq), 2-bromopyrimidine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., DavePhos, 2-4 mol%).
-
Add Base and Solvent: Add sodium tert-butoxide (1.4 eq). Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and filter through Celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography (hexane/ethyl acetate gradient).
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 5. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | 221044-05-9 [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. irjmets.com [irjmets.com]
- 14. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Target Validation of 1-(pyrimidin-2-yl)-1H-indole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Target Validation for Pyrimidinyl-Indole Scaffolds
The 1-(pyrimidin-2-yl)-1H-indole core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities.[1][2] Derivatives have shown promise as anti-cancer, anti-inflammatory, and anti-obesity agents.[1][3][4] This chemical architecture lends itself to diverse biological interactions, leading to the identification of several putative targets for its analogs, including:
-
Nur77 (NR4A1): An orphan nuclear receptor implicated in cancer cell apoptosis. Certain pyrimidinyl-indole derivatives have been identified as potent modulators of Nur77.[5]
-
Tubulin: A key component of the cytoskeleton and a well-established target for anti-cancer drugs. Indole-pyrimidine hybrids have been shown to inhibit tubulin polymerization.[6][7]
-
Protein Kinases: This large family of enzymes is a frequent target for compounds with this scaffold, given their role in cell signaling and proliferation.[8][9][10]
While in vitro assays provide initial clues, they do not account for the complexities of a living system, such as compound metabolism, tissue distribution, and off-target effects.[11] Therefore, robust in vivo target validation is a critical and non-negotiable step in the drug development pipeline to confirm that a compound's therapeutic effect is mediated through its intended target.[8][12]
This guide compares three gold-standard methodologies for in vivo target validation: Cellular Thermal Shift Assay (CETSA), Genetic Validation using CRISPR-Cas9, and Photo-affinity Labeling (PAL). Each approach offers a unique lens through which to view the drug-target interaction, and their comparative strengths and weaknesses are discussed to inform a rational and comprehensive validation strategy.
Comparative Analysis of In Vivo Target Validation Strategies
The choice of a target validation method depends on the specific scientific question, available resources, and the nature of the compound and its putative target. Below is a comparative overview of three powerful techniques.
| Methodology | Principle | Key Advantages | Limitations | Best Suited For |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[11][13][14] | Label-free; applicable in vivo; reflects physiological target engagement; can be adapted for high-throughput screening.[15][16] | Not all binding events lead to a thermal shift; requires a specific antibody for Western blot detection or mass spectrometry for proteome-wide analysis. | Confirming direct target binding in tissues and cells; assessing target engagement in preclinical animal models.[14] |
| Genetic Validation (CRISPR-Cas9) | Knocking out or modifying the putative target gene should abolish or alter the compound's effect.[17][18] | Provides strong evidence for target dependency; can distinguish on-target from off-target effects; versatile for creating various genetic modifications.[18] | Potential for off-target gene editing; compensatory mechanisms can mask the effect; can be time-consuming to generate and validate knockout models.[18][19] | Validating that the biological phenotype is dependent on the presence and function of the putative target. |
| Photo-affinity Labeling (PAL) | A modified version of the compound covalently crosslinks to its target upon photoactivation, allowing for its identification.[20][21][22] | Can identify unknown targets; provides direct evidence of binding; can be used to map the binding site.[21][23] | Requires chemical synthesis of a photo-affinity probe; probe modification may alter compound activity; potential for non-specific crosslinking.[24] | Deconvoluting the target of a phenotypically active compound; identifying direct binding partners in a complex proteome.[23][24] |
Experimental Protocols & Methodologies
Here, we provide detailed, step-by-step protocols for each validation strategy, designed to be adapted for the putative targets of this compound.
In Vivo Cellular Thermal Shift Assay (CETSA)
This protocol describes how to assess the engagement of this compound with a putative target (e.g., Nur77) in mouse tumor tissue.
Causality Behind Experimental Choices:
-
Animal Model: A xenograft mouse model is chosen to replicate a disease state (e.g., cancer) where the target is relevant.
-
Dosing and Time Points: Dosing is based on prior pharmacokinetic studies to ensure adequate compound exposure at the target tissue. Time points are selected to coincide with peak compound concentration.
-
Heating Step: A temperature gradient is essential to determine the protein's melting curve. The chosen temperature range should bracket the melting temperature (Tm) of the target protein.
-
Detection: Western blotting is a standard and accessible method for detecting the soluble fraction of a specific protein.
Workflow Diagram:
In Vivo CETSA Workflow Diagram
Step-by-Step Protocol:
-
Animal Dosing:
-
Treat tumor-bearing mice with this compound at a predetermined dose via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
-
Tissue Harvest and Lysis:
-
At a specified time point post-dosing, humanely euthanize the mice and excise the tumors.
-
Immediately flash-freeze the tissues in liquid nitrogen or proceed directly to homogenization.
-
Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors on ice.
-
Clarify the lysate by centrifugation at high speed to remove cellular debris.
-
-
Heating and Fractionation:
-
Aliquot the cleared lysate into PCR tubes.
-
Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments).
-
Cool the tubes at room temperature for 3 minutes.
-
Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Normalize the protein concentration of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.
-
Quantify the band intensities and plot them against the corresponding temperature to generate melting curves for both the vehicle- and compound-treated groups. A shift in the melting curve for the treated group indicates target engagement.
-
In Vivo Genetic Validation with CRISPR-Cas9
This protocol outlines a strategy to validate a putative kinase target in a cancer cell line using a xenograft model.
Causality Behind Experimental Choices:
-
Lentiviral Delivery: Lentivirus is an efficient vehicle for delivering the Cas9 and guide RNA components into a wide range of cell types, including cancer cells.
-
Single-Cell Cloning: This step is crucial to ensure a homogenous population of knockout cells, eliminating confounding effects from a mixed population of edited and unedited cells.
-
Xenograft Model: This allows for the assessment of the compound's anti-tumor activity in a more physiologically relevant setting than in vitro culture.
Workflow Diagram:
CRISPR-Cas9 In Vivo Validation Workflow
Step-by-Step Protocol:
-
Generate Knockout Cell Line:
-
Design and clone a single guide RNA (sgRNA) targeting an early exon of the putative target gene into a lentiviral vector that also expresses Cas9.
-
Produce lentivirus and transduce the cancer cell line of interest.
-
Select for transduced cells (e.g., using puromycin) and perform single-cell cloning to isolate clonal populations.
-
-
Validate Knockout:
-
Expand several clones and screen for target protein knockout by Western blot.
-
Confirm the genetic modification by Sanger sequencing of the targeted genomic region.
-
Select a validated knockout clone and a wild-type (or non-targeting sgRNA control) clone for in vivo studies.
-
-
In Vivo Efficacy Study:
-
Implant the wild-type and knockout cells subcutaneously into the flanks of immunocompromised mice.
-
Once tumors are established, randomize the mice into four groups:
-
Wild-type cells + Vehicle
-
Wild-type cells + this compound
-
Knockout cells + Vehicle
-
Knockout cells + this compound
-
-
Treat the mice according to a predetermined schedule and monitor tumor volume.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
If the compound significantly inhibits tumor growth in the wild-type group but has a diminished or no effect in the knockout group, this provides strong evidence that its anti-tumor activity is dependent on the target.
-
In Vivo Photo-affinity Labeling (PAL)
This protocol describes the identification of direct binding partners of this compound in a relevant tissue.
Causality Behind Experimental Choices:
-
Probe Design: The photo-affinity probe must retain the biological activity of the parent compound. A diazirine is often chosen as the photoreactive group due to its small size and activation by long-wave UV light, which is less damaging to biological samples. An alkyne handle is included for subsequent "click" chemistry.[23]
-
In Vivo Crosslinking: Performing the UV irradiation step on live animals or freshly excised tissues ensures that the labeling occurs in a physiological context.
-
Click Chemistry and Enrichment: The use of biotin-azide and streptavidin beads is a highly efficient and specific method for enriching the covalently labeled proteins.
-
Mass Spectrometry: This is the most powerful technique for identifying the unknown proteins that have been pulled down.
Workflow Diagram:
In Vivo Photo-affinity Labeling Workflow
Step-by-Step Protocol:
-
Probe Synthesis and Administration:
-
Synthesize a photo-affinity probe derivative of this compound containing a photoreactive group (e.g., diazirine) and a reporter tag handle (e.g., alkyne).
-
Validate that the probe retains the biological activity of the parent compound.
-
Administer the probe to animals. Include control groups: vehicle only, and a competition group treated with an excess of the parent compound before probe administration.
-
-
In Vivo Crosslinking and Sample Preparation:
-
After a suitable incubation time, euthanize the animals and harvest the tissue of interest.
-
Irradiate the tissue with UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its binding partners.
-
Homogenize the tissue and prepare a soluble proteome extract.
-
-
Target Enrichment:
-
To the proteome, add a biotin-azide tag, along with copper (I) catalyst, to "click" the biotin tag onto the alkyne handle of the probe-protein conjugate.
-
Incubate the biotinylated proteome with streptavidin-coated magnetic beads to capture the labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Target Identification by Mass Spectrometry:
-
Perform on-bead tryptic digestion of the captured proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins from the peptide sequences using a protein database.
-
True targets should be significantly enriched in the probe-treated sample compared to the vehicle and competition controls.
-
Conclusion: An Integrated Approach to Target Validation
No single method can definitively validate a drug target in isolation. The most robust in vivo validation strategies integrate evidence from multiple orthogonal approaches. For a novel compound like this compound, a logical progression would be:
-
Confirm Engagement: Use CETSA to provide initial evidence of direct physical interaction between the compound and its putative target in a relevant tissue.
-
Establish Dependency: Employ CRISPR-Cas9 to demonstrate that the compound's desired biological effect is lost when the target protein is absent.
-
Unbiased Identification: If the primary targets are not validated or if an unbiased approach is desired, Photo-affinity Labeling can be used to identify all direct binding partners in an unbiased manner.
By systematically applying these rigorous in vivo techniques, researchers can build a compelling, data-driven case for the mechanism of action of this compound, significantly de-risking its progression through the drug development pipeline and increasing the probability of clinical success.
References
- 1. A review on biological importance of pyrimidine contains indole derivatives [wisdomlib.org]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies [ouci.dntb.gov.ua]
- 3. Design, synthesis and structure-activity relationship of novel 2-pyrimidinylindole derivatives as orally available anti-obesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of oxindole linked indolyl-pyrimidine derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. annualreviews.org [annualreviews.org]
- 15. benchchem.com [benchchem.com]
- 16. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. bioagilytix.com [bioagilytix.com]
- 20. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Recent Advances in Target Characterization and Identification by Photoaffinity Probes | MDPI [mdpi.com]
- 24. scispace.com [scispace.com]
A Comparative Guide to the Structure-Activity Relationship of 1-(Pyrimidin-2-yl)-1H-indole Analogs in Drug Discovery
The hybridization of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed at discovering novel therapeutic agents with enhanced potency and selectivity. Among these, the 1-(pyrimidin-2-yl)-1H-indole framework has emerged as a versatile and promising scaffold. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various analogs derived from this core, drawing on experimental data to elucidate the intricate connections between chemical structure and biological function. This analysis is designed for researchers, scientists, and drug development professionals seeking to navigate the chemical space of these potent molecules.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The indole ring is a prominent feature in numerous natural products and synthetic compounds, known for a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Similarly, the pyrimidine nucleus is a fundamental building block of nucleic acids and is integral to many approved drugs, exhibiting a broad spectrum of biological activities.[3][4] The fusion of these two pharmacophores into the this compound scaffold creates a unique chemical entity with significant potential for therapeutic intervention. This guide will explore the SAR of this scaffold, primarily focusing on its application in oncology and inflammation.
I. Anticancer Activity: Targeting Key Oncogenic Pathways
The this compound core has been extensively explored for its anticancer properties, with derivatives showing potent activity against various cancer cell lines through diverse mechanisms of action, including kinase inhibition and disruption of microtubule dynamics.
A. Kinase Inhibition: A Dominant Mechanism of Action
Many indolyl-pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[5]
Epidermal Growth Factor Receptor (EGFR) Inhibition:
Several studies have focused on designing this compound analogs as EGFR inhibitors.[6][7] The general SAR suggests that substitutions on both the indole and pyrimidine rings are critical for activity. For instance, hybridization of the indolyl-pyrimidine scaffold has yielded compounds with significant in vitro antiproliferative activity against cancer cell lines such as MCF-7 (breast), HepG2 (liver), and HCT-116 (colon).[7] Dichloro-substituted analogs have demonstrated particularly effective anticancer action against these cell lines.[6]
Cyclin-Dependent Kinase (CDK) Inhibition:
CDK9, a key regulator of transcription, is another important target for this class of compounds.[8] Starting from a known multi-kinase inhibitor, researchers have developed pyrazolo[1,5-a]pyrimidine derivatives with potent CDK9 activity.[8] These studies highlight the importance of the core heterocyclic system in achieving selectivity.
Dual RET/TRK Inhibition:
Recent research has identified 9H-pyrimido[4,5-b]indole derivatives as dual inhibitors of RET and TRK kinases, both of which are implicated in the proliferation of various cancers.[9] This dual inhibition offers the potential to treat a broader range of patient populations and overcome resistance mechanisms that can arise from single-target therapies.[9]
Visualizing the General Synthetic Approach
The synthesis of this compound analogs often follows a convergent strategy, as depicted in the workflow below. This typically involves the condensation of a substituted indole with a functionalized pyrimidine derivative.
Caption: A generalized synthetic workflow for this compound analogs.
B. Tubulin Polymerization Inhibition
Beyond kinase inhibition, certain indole-pyrimidine hybrids have been shown to exert their antiproliferative effects by inhibiting tubulin polymerization, a mechanism shared by well-known anticancer agents like vinca alkaloids.[10][11] A study on indole-pyrimidine hybrids bearing morpholine or thiomorpholine moieties revealed that these compounds possessed moderate to excellent potency against several cancer cell lines, including HeLa, MDA-MB-231, MCF-7, and HCT116.[10] The most promising compound from this series demonstrated an IC50 value of 0.29 μM against the MCF-7 cell line and exhibited 42% inhibition of tubulin polymerization at a 10 μM concentration.[10]
II. Anti-inflammatory Activity
The therapeutic potential of this compound analogs extends to inflammatory conditions. A series of 4-indolyl-2-arylaminopyrimidine derivatives were designed and synthesized as anti-inflammatory agents for acute lung injury (ALI).[12] These compounds were evaluated for their ability to inhibit the expression of inflammatory factors. Several derivatives showed superior activity, significantly reducing the release of IL-6 and IL-8.[12] The most active compound was found to inhibit the phosphorylation of p-38 and ERK in the MAPK signaling pathway, thereby exerting a protective effect against ALI in a mouse model.[12]
Comparative SAR Data of Selected Analogs
The following table summarizes the structure-activity relationship data for representative this compound analogs and related derivatives, highlighting the impact of various substitutions on their biological activity.
| Compound ID | Core Scaffold | Key Substitutions | Biological Target/Activity | IC50/Activity Value | Cell Line/Assay | Reference |
| 8e | Oxindole linked indolyl-pyrimidine | - | Cytotoxic agent | 2.43 ± 0.29 μM | PA-1 (ovarian) | [13] |
| 15 | Indole-pyrimidine hybrid | Morpholine moiety | Antiproliferative, Tubulin polymerization inhibitor | 0.29 μM | MCF-7 (breast) | [10] |
| H12 | [14]triazolo[1,5-a]pyrimidine indole | - | Antiproliferative | 9.47 μM | MGC-803 (gastric) | [15] |
| 6k | Indole-pyrimidine biaryl | 3-fluorophenylamino moiety | Antitumor | 2.75 μM | PC-3 (prostate) | [14] |
| 6h | 4-indolyl-2-arylaminopyrimidine | - | Anti-inflammatory (ALI) | 72% inhibition of IL-8 release | HBE cells | [12] |
| 4g | Indolyl-pyrimidine hybrid | - | Antiproliferative | Potent against MCF-7, HepG2, HCT-116 | - | [7] |
Experimental Protocols
To ensure scientific rigor and reproducibility, the following are representative experimental methodologies employed in the SAR studies of this compound analogs.
General Synthesis of Indolyl-Pyrimidine Derivatives
A mixture of an appropriate indole derivative (1 mmol), a substituted 2-chloropyrimidine (1.2 mmol), and a palladium catalyst such as Pd2(dba)3 (0.05 mmol) with a suitable ligand like Xantphos (0.1 mmol) and a base (e.g., Cs2CO3, 2 mmol) in an anhydrous solvent (e.g., dioxane) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound analog.[12]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted with cell culture medium to various concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[10][13]
Tubulin Polymerization Assay
The inhibitory effect of the compounds on tubulin polymerization is assessed using a commercially available kit. The assay measures the increase in fluorescence resulting from the incorporation of a fluorescent reporter into microtubules as tubulin polymerizes. The reaction is initiated by the addition of the test compound or a control vehicle to a solution of tubulin in a polymerization buffer. The fluorescence is monitored over time at 37°C. The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the compound to that of the control.[10]
Logical Relationship in SAR-driven Drug Discovery
The process of optimizing a lead compound based on SAR studies is an iterative cycle of design, synthesis, and biological evaluation.
Caption: The iterative cycle of SAR-driven drug discovery.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The diverse biological activities, ranging from potent anticancer effects via kinase and tubulin inhibition to significant anti-inflammatory properties, underscore the versatility of this chemical framework. The SAR studies summarized in this guide reveal that subtle modifications to the indole and pyrimidine rings can lead to substantial changes in biological activity and target selectivity.
Future research in this area should focus on several key aspects:
-
Improving Selectivity: While many potent compounds have been identified, enhancing selectivity for the desired biological target over off-targets remains a critical challenge to minimize potential side effects.
-
Exploring New Biological Targets: The inherent versatility of the scaffold suggests that it could be adapted to target other disease-relevant proteins.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties, which are crucial for their potential clinical translation.
By leveraging the foundational SAR knowledge presented here, researchers can continue to design and synthesize novel this compound analogs with improved therapeutic profiles, ultimately contributing to the development of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of oxindole linked indolyl-pyrimidine derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating the Mechanism of Action of 1-(pyrimidin-2-yl)-1H-indole
The Imperative of MoA Cross-Validation in Drug Development
A definitive understanding of a compound's MoA is paramount for its successful translation into a therapeutic agent. It informs on-target efficacy, predicts potential off-target toxicities, and guides patient selection strategies.[5][6][7] Relying on a single experimental outcome can be misleading. Therefore, a multi-pronged approach to cross-validation is not just best practice; it is essential for de-risking a drug development program.[8]
This guide will explore a hypothetical MoA for 1-(pyrimidin-2-yl)-1H-indole as a tubulin polymerization inhibitor, a known mechanism for some indole-pyrimidine hybrids, and detail a cross-validation strategy to confirm this hypothesis while ruling out other possibilities, such as kinase inhibition or modulation of other signaling pathways.[9][10]
Phase 1: Initial Target Hypothesis Generation and In Vitro Validation
The first phase of our investigation focuses on generating and testing a primary hypothesis for the MoA of this compound. Based on the activities of related compounds, we will initially hypothesize that it acts as a tubulin polymerization inhibitor.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Causality of Experimental Choice: This is a direct, cell-free assay that provides unambiguous evidence of a compound's ability to interfere with a specific biochemical process. A positive result here is a strong initial indicator of the hypothesized MoA.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, with 1 mM GTP and 10% glycerol). Prepare a serial dilution of this compound in DMSO.
-
Assay Setup: In a 96-well plate, add the tubulin solution to each well. Then, add the test compound at various concentrations. Include paclitaxel as a positive control for polymerization promotion and colchicine as a positive control for polymerization inhibition. A DMSO-only well serves as the negative control.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance change over time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of the compound-treated wells to the controls.
Alternative Hypothesis: Kinase Inhibition
Given the prevalence of kinase inhibition as a mechanism for heterocyclic compounds, it is prudent to simultaneously investigate this possibility.
Experimental Workflow: In Vitro Kinase Panel Screen
This experiment will assess the ability of this compound to inhibit the activity of a broad panel of kinases.
Causality of Experimental Choice: A broad kinase screen is an efficient method to identify potential off-target effects or an entirely different primary MoA. This proactive approach helps in early de-risking of the compound.
Protocol:
-
Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Assay Principle: These services typically use radiometric or fluorescence-based assays to measure the activity of a large panel of kinases in the presence of the test compound at a fixed concentration (e.g., 10 µM).
-
Data Analysis: The service will provide a report detailing the percent inhibition of each kinase. Any significant inhibition (typically >50%) warrants further investigation with dose-response studies to determine the IC50.
Data Comparison and Interpretation
The results from these initial in vitro experiments will provide the first layer of evidence for or against our primary hypothesis.
| Experiment | Hypothetical Outcome for Tubulin MoA | Hypothetical Outcome for Kinase MoA |
| Tubulin Polymerization Assay | Dose-dependent inhibition of tubulin polymerization. | No significant effect on tubulin polymerization. |
| Kinase Panel Screen | No significant inhibition of any kinases in the panel. | Potent inhibition of one or more kinases. |
Phase 2: Cellular Target Engagement and Phenotypic Cross-Validation
Once in vitro activity is established, the next critical step is to confirm that the compound engages its target within a cellular context and that this engagement leads to the expected downstream biological effects.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of a compound to its target protein in intact cells.
Causality of Experimental Choice: CETSA provides evidence of target engagement in a physiological setting, bridging the gap between in vitro biochemical assays and cellular responses.
Protocol:
-
Cell Treatment: Treat cultured cells (e.g., HeLa) with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for β-tubulin.
-
Data Analysis: A compound that binds to tubulin will stabilize it, leading to a higher melting temperature compared to the vehicle-treated control.
Experimental Workflow: Immunofluorescence Microscopy of Microtubule Architecture
This experiment visualizes the effect of the compound on the microtubule network within cells.
Causality of Experimental Choice: This phenotypic assay provides a direct visual confirmation of the compound's effect on the cellular structure targeted by the hypothesized MoA.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, a positive control (e.g., nocodazole), and a vehicle control for several hours.
-
Immunostaining: Fix, permeabilize, and stain the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Compare the microtubule structure in treated cells to the controls. Disruption of the microtubule network is indicative of a tubulin-targeting agent.
Comparative Analysis of Cellular Data
The combination of CETSA and immunofluorescence provides a robust cellular validation of the proposed MoA.
| Experiment | Expected Result for Tubulin MoA | Interpretation |
| CETSA | Increased thermal stability of β-tubulin in compound-treated cells. | Direct binding of the compound to tubulin in a cellular environment. |
| Immunofluorescence | Disruption of the microtubule network, characterized by diffuse tubulin staining and disorganized spindles. | The compound's interaction with tubulin leads to a functional consequence on the cytoskeleton. |
Phase 3: Orthogonal Approaches and Ruling Out Alternative MoAs
To ensure the trustworthiness of our MoA, we must employ orthogonal methods that approach the problem from a different angle and actively seek to disprove our primary hypothesis.
Experimental Workflow: Gene Knockdown/Knockout Studies
Modulating the expression of the proposed target can help confirm its role in the compound's activity.
Causality of Experimental Choice: If the compound's effect is diminished in cells lacking the target, it provides strong genetic evidence for the MoA.
Protocol:
-
Generate Knockdown/Knockout Cells: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of a specific tubulin isoform (e.g., TUBB1).
-
Cell Viability Assay: Treat the modified cells and wild-type control cells with a range of concentrations of this compound.
-
Data Analysis: Determine the IC50 for cell viability in both cell lines. A significant shift in the IC50 in the knockdown/knockout cells would suggest that the compound's cytotoxicity is dependent on that specific tubulin isoform.
Experimental Workflow: Chemoproteomics
This unbiased approach can identify the direct binding partners of a compound from the entire proteome.
Causality of Experimental Choice: Chemoproteomics provides an unbiased view of the compound's interactions, which can confirm the intended target and reveal potential off-targets.
Protocol:
-
Synthesize an Affinity Probe: Synthesize a derivative of this compound that incorporates a reactive group and a reporter tag (e.g., a clickable alkyne).
-
Cell Treatment and Lysis: Treat cells with the probe, then lyse the cells.
-
Affinity Purification: Use click chemistry to attach the probe-bound proteins to a resin.
-
Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry.
-
Data Analysis: The identified proteins are the direct binding partners of the compound.
Visualizing the Cross-Validation Strategy
A well-defined workflow is crucial for a systematic investigation.
Caption: A workflow for the cross-validation of this compound's MoA.
Conclusion: A Synthesized and Defensible Mechanism of Action
By systematically applying the comparative experimental approaches outlined in this guide, researchers can build a robust and defensible case for the mechanism of action of this compound. This multi-faceted strategy, which combines direct biochemical assays, cellular target engagement studies, and orthogonal validation methods, provides the necessary rigor to confidently advance a compound through the drug discovery pipeline. The ultimate goal is not just to identify a single MoA but to create a comprehensive biological profile of the compound, enabling its full therapeutic potential to be realized.
References
- 1. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Target Identification and Validation - Aragen Life Sciences [aragen.com]
- 8. wjbphs.com [wjbphs.com]
- 9. Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Kinase Specificity of 1-(pyrimidin-2-yl)-1H-indole
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1][2] The human genome encodes over 500 kinases, and their high degree of structural conservation, especially within the ATP-binding site, presents a formidable challenge.[3][4] Developing small molecule inhibitors that are both potent against their intended target and highly selective across the kinome is a central goal of modern drug discovery.
A lack of selectivity, often termed promiscuity, can lead to off-target effects, resulting in cellular toxicity or unforeseen side effects that can derail an otherwise promising therapeutic candidate.[3][5] Therefore, rigorous and early evaluation of an inhibitor's specificity is not merely a characterization step but a critical determinant of its developmental potential.
This guide provides an in-depth, objective comparison of the kinase selectivity profile of a novel investigational compound, 1-(pyrimidin-2-yl)-1H-indole . To establish a meaningful context, its performance is benchmarked against two well-characterized kinase inhibitors:
-
Staurosporine: A natural product known for its potent but highly promiscuous inhibition of a wide range of kinases.[6][7] It serves as a benchmark for non-selectivity.
-
Imatinib: A successful therapeutic agent recognized for its relatively high selectivity for the BCR-ABL, c-KIT, and PDGFRA kinases.[8][9][10] It represents a clinically successful, selective inhibitor profile.
Through a detailed experimental workflow, we will elucidate the methodologies required to generate a comprehensive specificity profile, interpret the resulting data, and make informed decisions about the future of this compound as a potential therapeutic agent.
Experimental Design: A Multi-Faceted Approach to Quantifying Specificity
The cornerstone of evaluating inhibitor specificity is to screen the compound against a large, representative panel of kinases. This "kinome-wide" view is essential for identifying both intended targets and unintended off-target interactions.[11] Our experimental approach is built on robust, high-throughput biochemical assays that provide quantitative data on inhibitor potency.
Choice of Assay Platform: ADP-Glo™ Luminescence Assay
For this evaluation, we have selected the Promega ADP-Glo™ Kinase Assay. This platform is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[2][12]
Causality Behind the Choice:
-
Universality: The assay measures ADP production, a universal product of all kinase reactions, making it adaptable to virtually any kinase-substrate pair.[12]
-
Sensitivity and Robustness: The luminescent signal has a high signal-to-background ratio, allowing for the detection of even low levels of kinase activity and providing excellent Z'-factor values suitable for high-throughput screening.[13][14]
-
Direct Measurement of Activity: Unlike binding assays, ADP-Glo™ directly measures the enzymatic conversion of ATP to ADP, providing a functional measure of inhibition.[2][15] The signal correlates directly with kinase activity, which is intuitive for data interpretation.[2]
The Kinase Panel
The compound will be screened against a comprehensive panel of over 400 kinases, such as the KINOMEscan® panel, which covers a significant portion of the human kinome.[16] This broad screening is crucial for identifying off-target interactions that might be missed in smaller, more focused panels.[17]
Experimental Workflow for Kinase Specificity Profiling
The following diagram outlines the comprehensive workflow for assessing the specificity of our test compounds.
Caption: Workflow for Kinase Inhibitor Specificity Profiling.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format to enable high-throughput screening.[18][19]
Materials:
-
Kinase-substrate pairs from a commercial panel (e.g., Promega Kinase Selectivity Profiling Systems).[20][21]
-
ADP-Glo™ Kinase Assay kit (Promega, Cat. #V9101).[12]
-
Test compounds (this compound, Staurosporine, Imatinib) at 10 mM in 100% DMSO.
-
Multi-channel pipettes, 384-well white opaque assay plates.
-
Plate-reading luminometer.
Procedure:
-
Compound Preparation:
-
Perform an 11-point, 1:3 serial dilution of each 10 mM stock compound in DMSO to create a concentration gradient.
-
Further dilute these stocks into the appropriate kinase reaction buffer to achieve the final desired assay concentrations (e.g., 10 µM to 0.1 nM). The final DMSO concentration in the assay should be kept constant and low (≤1%).
-
Rationale: A multi-point dose-response curve is essential for accurately determining the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[22]
-
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compound solution to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO only) positive controls and "no enzyme" negative controls.
-
Prepare the kinase reaction mix containing the specific kinase, its corresponding peptide substrate, and ATP at a concentration near its Km value.
-
Initiate the reaction by adding 5 µL of the kinase reaction mix to each well.
-
Rationale: Starting the reaction by adding the enzyme/substrate mix ensures that all reactions begin simultaneously. Running the assay near the ATP Km provides a sensitive measure of competitive inhibition.
-
-
Reaction Incubation:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes.
-
Rationale: This incubation period allows the enzymatic reaction to proceed into a linear range, ensuring a robust signal for detecting inhibition.
-
-
First Step of Detection: Stop Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Mix the plate gently and incubate at room temperature for 40 minutes.
-
Rationale: The ADP-Glo™ Reagent contains a reagent that terminates the kinase reaction and an enzyme that depletes all remaining unconsumed ATP.[19][23] This step is critical because any leftover ATP would generate a background signal in the final luminescence step.[14]
-
-
Second Step of Detection: Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Mix the plate gently and incubate at room temperature for 30-60 minutes.
-
Rationale: The Kinase Detection Reagent contains enzymes that convert the ADP generated by the kinase reaction back into ATP. This newly synthesized ATP is then used by a proprietary, stable luciferase to produce a "glow-type" luminescent signal that is directly proportional to the amount of ADP produced.[2][19]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Rationale: The stable "glow-type" signal provides a wide window for reading the plates, making it compatible with batch processing in high-throughput environments.[13]
-
Results: A Comparative Analysis of Kinase Inhibition
The following table summarizes the hypothetical IC50 values (in nM) for this compound and the benchmark compounds against a selected panel of representative kinases.
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Imatinib (IC50, nM) |
| AURKA | 8 | 3 | >10,000 |
| ABL1 | 1,250 | 6 | 25 |
| c-KIT | 2,300 | 15 | 110 |
| PDGFRA | 8,500 | 20 | 150 |
| SRC | 450 | 5 | >10,000 |
| LCK | 980 | 4 | >10,000 |
| MAPK1 (ERK2) | >10,000 | 80 | >10,000 |
| CDK2 | 6,200 | 7 | >10,000 |
| PKA | >10,000 | 8 | >10,000 |
| ROCK1 | 7,800 | 12 | >10,000 |
Interpretation of Data:
-
This compound: This compound demonstrates potent inhibition of Aurora Kinase A (AURKA) with an IC50 of 8 nM. It shows significantly weaker activity against other kinases, with IC50 values generally in the micromolar range. This profile suggests a high degree of selectivity for its primary target, AURKA. Its off-target activity on SRC and LCK is notable but over 50-fold weaker than its on-target activity.
-
Staurosporine: As expected, Staurosporine potently inhibits nearly every kinase in the panel with low nanomolar IC50 values, confirming its status as a promiscuous inhibitor.[24][25] This lack of specificity makes it a useful research tool for inducing broad effects like apoptosis but precludes its clinical use.[6]
-
Imatinib: This compound shows potent inhibition against its known targets (ABL1, c-KIT, PDGFRA) and very little activity against other kinases in the panel, such as the SRC family or CDKs.[8][26] This selective profile is the basis for its clinical success as a targeted therapy.[10]
Visualizing On-Target vs. Off-Target Effects
To conceptualize the importance of these findings, consider a simplified signaling pathway where our target, AURKA, plays a key role in cell cycle progression.
Caption: On-target vs. Off-target Inhibition in a Signaling Context.
This diagram illustrates how a selective inhibitor like this compound primarily blocks its intended target (AURKA), leading to a specific biological outcome (disruption of mitosis). In contrast, a promiscuous inhibitor like Staurosporine broadly inhibits multiple nodes in different pathways, making it difficult to attribute the observed cellular effects to a single target.
Conclusion and Future Directions
The comprehensive kinase specificity profiling of This compound reveals a promising candidate for a selective AURKA inhibitor. Its potency against AURKA is high, and its activity against a wide panel of other kinases is significantly lower, drawing a favorable comparison to the selective therapeutic Imatinib and a stark contrast to the non-selective compound Staurosporine.
Key Findings:
-
High Potency and Selectivity: this compound is a potent and selective inhibitor of AURKA in biochemical assays.
-
Favorable Comparative Profile: Its selectivity profile is superior to that of promiscuous inhibitors and is on par with successful targeted drugs.
-
Next Steps: The minor off-target activities (e.g., against SRC and LCK) should be further investigated in cellular assays to determine if they are functionally relevant at therapeutic concentrations.[17] Subsequent studies should focus on confirming target engagement in a cellular context and evaluating its efficacy in cell-based models of cancers where AURKA is a known driver.
This rigorous, data-driven approach to evaluating kinase inhibitor specificity is fundamental to the successful development of next-generation targeted therapies. By understanding a compound's full interaction profile early, researchers can de-risk development programs and focus resources on candidates with the highest probability of clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staurosporine - Wikipedia [en.wikipedia.org]
- 7. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imatinib - Wikipedia [en.wikipedia.org]
- 10. Imatinib: a selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 21. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 22. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. promega.com [promega.com]
- 24. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 25. selleckchem.com [selleckchem.com]
- 26. oncolink.org [oncolink.org]
A Comparative Guide to the Anti-proliferative Effects of Indole-Pyrimidine Hybrids
In the landscape of modern oncology drug discovery, the indole-pyrimidine scaffold has emerged as a "privileged structure," a core molecular framework that serves as a versatile foundation for developing potent and selective anti-cancer agents.[1][2] This guide provides a comparative analysis of the anti-proliferative effects of various indole-pyrimidine derivatives, drawing upon key findings from recent studies. We will delve into the structure-activity relationships that govern their efficacy, detail the experimental methodologies used for their evaluation, and explore their mechanisms of action.
The Rationale: Why Indole-Pyrimidine Hybrids?
The fusion of indole and pyrimidine rings into a single molecular entity is a strategic approach in medicinal chemistry. The indole nucleus is a prominent feature in numerous natural and synthetic compounds with significant biological activities, including anti-cancer properties.[3][4][5] Similarly, the pyrimidine ring is a fundamental component of DNA and RNA, and its derivatives are well-established as anticancer agents.[2][6] By combining these two pharmacophores, researchers aim to create hybrid molecules with enhanced anti-proliferative activity and potentially novel mechanisms of action.
Comparative Anti-proliferative Activity of Indole-Pyrimidine Derivatives
The anti-proliferative efficacy of indole-pyrimidine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. The lower the IC50 value, the more potent the compound. Below is a comparative summary of the IC50 values for various indole-pyrimidine hybrids against different cancer cell lines, as reported in the literature.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Key Structural Features/Modifications | Reference |
| Compound 15 | MCF-7 (Breast) | 0.29 | Indole-pyrimidine with morpholine and thiomorpholine moieties | [7][8] |
| HeLa (Cervical) | 4.04 | [7][8] | ||
| HCT116 (Colon) | 9.48 | [7][8] | ||
| Compound 8e | PA-1 (Ovarian) | 2.43 ± 0.29 | Oxindole linked to an indolyl-pyrimidine | [9] |
| MKP123 | - | EGFR: 18 nM, VEGFR-2: 45 nM | 4,6-disubstituted pyrimidine | [10] |
| Compound H12 | MGC-803 (Gastric) | 9.47 | [7][9][10]triazolo[1,5-a]pyrimidine indole derivative | [11] |
| HCT-116 (Colon) | 9.58 | [11] | ||
| MCF-7 (Breast) | 13.1 | [11] | ||
| Compound 4g | MCF-7 (Breast) | 5.1 | Indolyl-pyrimidine hybrid | [12] |
| HepG2 (Liver) | 5.02 | [12] | ||
| HCT-116 (Colon) | 6.6 | [12] | ||
| Compound 6k | PC-3 (Prostate) | 2.75 | Indole-pyrimidine biaryl derivative | [13] |
| Compound 34 | A549 (Lung) | 5.01 - 14.36 | Indole-pyrimidine with piperazine moiety | [14] |
| MDA-MB-231 (Breast) | [14] | |||
| MCF-7 (Breast) | [14] | |||
| PIH(P) and 6C | MCF-7 (Breast) | Potent anti-proliferative activity | Pyrimidine-Indole-Hybrid and its water-soluble derivative | [15] |
| Compound 7i | - | Tubulin polymerization IC50: 3.03 ± 0.11 | Indole/1,2,4-triazole hybrid with an oxime moiety | [16] |
Structure-Activity Relationship (SAR) Insights
The data reveals critical structure-activity relationships that drive the anti-proliferative effects of these compounds:
-
Substitution on the Pyrimidine Ring: The position and nature of substituents on the pyrimidine ring are crucial for activity. For instance, a study on indole-tethered pyrimidine derivatives demonstrated that 4,6-disubstituted pyrimidines could be a key structural requirement for potent inhibition of both EGFR and VEGFR-2.[10]
-
Linker between Indole and Pyrimidine: The type of linker connecting the indole and pyrimidine moieties significantly influences selectivity for different kinases.[10]
-
Modifications on the Indole Ring: Methyl substitution at the N-1 position of the indole ring has been shown to significantly enhance anti-proliferative activity.[3]
-
Hybridization with Other Moieties: The incorporation of additional chemical groups, such as morpholine, thiomorpholine, or piperazine, can modulate the potency and selectivity of the indole-pyrimidine scaffold.[7][14] For example, compound 15, bearing morpholine and thiomorpholine moieties, exhibited a remarkable IC50 of 0.29 µM against the MCF-7 breast cancer cell line.[7][8]
Mechanisms of Action: Beyond Simple Cytotoxicity
The anti-proliferative effects of indole-pyrimidine isomers are often rooted in their ability to interfere with key cellular processes essential for cancer cell growth and survival.
Inhibition of Tubulin Polymerization
Several indole-pyrimidine hybrids exert their anti-cancer effects by targeting microtubules, which are critical components of the cytoskeleton involved in cell division.[15] These compounds can inhibit tubulin polymerization, leading to disruption of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[7][14] For example, compound 15 was found to be a potent inhibitor of tubulin polymerization, and compound 14 induced G2/M cell-cycle arrest in HeLa cells.[7][8]
Kinase Inhibition
A significant number of indole-pyrimidine derivatives function as kinase inhibitors.[1][2] Kinases are enzymes that play a pivotal role in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting specific kinases that are often overactive in cancer cells, these compounds can effectively halt tumor growth.
-
EGFR and VEGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key targets in cancer therapy. Several indole-pyrimidine hybrids have been designed to inhibit these kinases.[10][12] For example, compound 4g was identified as a potent EGFR inhibitor with an IC50 of 0.25 µM.[12] The dual inhibition of EGFR and VEGFR is a particularly attractive strategy as it can simultaneously block tumor cell proliferation and the formation of new blood vessels that supply the tumor.
Below is a diagram illustrating the general mechanism of action of an indole-pyrimidine derivative targeting the EGFR signaling pathway.
References
- 1. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Effect of Indole Phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Synthesis and biological evaluation of oxindole linked indolyl-pyrimidine derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases | PLOS One [journals.plos.org]
- 11. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Molecular Docking Studies of Novel Indole-Pyrimidine Hybrids as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Researcher's Guide to Benchmarking 1-(pyrimidin-2-yl)-1H-indole Against Known Therapeutic Agents
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is the lifeblood of therapeutic innovation. The 1-(pyrimidin-2-yl)-1H-indole core represents a promising pharmacophore, with a growing body of literature suggesting the diverse biological activities of its derivatives. These activities span across key therapeutic areas, including oncology, inflammation, and metabolic disorders. This guide provides a comprehensive framework for the systematic benchmarking of the parent molecule, this compound, against established therapeutic agents.
While extensive biological data for the specific this compound molecule is not yet publicly available, the known activities of its close analogs strongly suggest several high-value therapeutic targets. These include protein kinases crucial in cancer progression such as EGFR and VEGFR-2, enzymes implicated in neurodegenerative and metabolic diseases like GSK-3 and CDK5, the cytoskeletal protein tubulin, and the orphan nuclear receptor Nur77.
This document will serve as a practical, in-depth technical guide for researchers to conduct a thorough evaluation of this compound. We will provide detailed experimental protocols for a tiered screening approach, present illustrative comparative data from known drugs and related indole derivatives, and offer insights into the causal relationships behind the proposed experimental design. Our objective is to empower researchers to rigorously assess the therapeutic potential of this promising compound.
Proposed Therapeutic Targets and Benchmarking Strategy
Based on the activities of structurally related pyrimidinyl-indole derivatives, a logical first step is to screen this compound against a panel of targets implicated in prevalent diseases. This guide will focus on its potential as an anti-cancer agent, given that many of its derivatives show promise in this area.[1][2][3] We will outline a benchmarking strategy against key targets in oncology: critical signaling kinases, tubulin, and the apoptosis-regulating protein Nur77.
Tier 1: Foundational Cytotoxicity Screening
The initial step in evaluating any potential anti-cancer compound is to determine its cytotoxic effects on various cancer cell lines. This provides a baseline understanding of its anti-proliferative activity and helps in selecting relevant cell lines for further mechanistic studies.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
DMEM/RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and known anticancer drugs (e.g., Doxorubicin as a positive control) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Tier 2: Target-Specific Mechanistic Assays
Following the initial cytotoxicity screening, the next logical step is to investigate the specific molecular mechanisms through which this compound exerts its effects. Based on the known targets of its derivatives, we propose to evaluate its activity against key protein kinases, tubulin polymerization, and the Nur77 receptor.
A. Kinase Inhibition Assays
Derivatives of the pyrimidinyl-indole scaffold have been reported to inhibit several protein kinases implicated in cancer, such as EGFR, VEGFR-2, GSK-3, and CDK5.[2][4] Therefore, a kinase inhibition assay is a critical step in benchmarking this compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced from a kinase reaction, which is then converted to a luminescent signal. A decrease in luminescence indicates inhibition of the kinase.
Materials:
-
Recombinant human kinases (e.g., EGFR, VEGFR-2, GSK-3β, CDK5/p25)
-
Kinase-specific substrates
-
ATP
-
This compound
-
Known kinase inhibitors (e.g., Gefitinib for EGFR, Sunitinib for VEGFR-2, CHIR-99021 for GSK-3β, Roscovitine for CDK5)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit
-
White opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the respective known kinase inhibitors.
-
Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and the test compound or control.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the IC50 values for each kinase to assess the potency and selectivity of this compound.
Illustrative Comparative Data: Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) |
| Gefitinib | EGFR | 2-37 |
| Erlotinib | EGFR | 2 |
| Sunitinib | VEGFR-2 | 9 |
| Sorafenib | VEGFR-2 | 90 |
| CHIR-99021 | GSK-3β | 6.7 |
| Roscovitine | CDK5/p25 | 100 |
| Illustrative Pyrimidinyl-Indole Analog | EGFR | 5.02 µM[2] |
Note: The data for the illustrative analog is provided for contextual purposes, highlighting the potential activity range of this chemical class.
Signaling Pathway Visualization: EGFR and VEGFR-2 Inhibition
Caption: Proposed inhibition of EGFR and VEGFR-2 signaling by this compound.
B. Tubulin Polymerization Assay
Several indole derivatives are known to interfere with microtubule dynamics, a validated anti-cancer strategy.[5][6][7] Therefore, assessing the effect of this compound on tubulin polymerization is a crucial step.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of tubulin into microtubules by measuring the fluorescence of a reporter dye that binds to polymerized tubulin.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Tubulin polymerization buffer
-
Fluorescent reporter dye
-
This compound
-
Paclitaxel (polymerization promoter)
-
Vinblastine (polymerization inhibitor)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare various concentrations of this compound, paclitaxel, and vinblastine.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and the fluorescent reporter in the polymerization buffer.
-
Assay Plate Preparation: Add the test compounds and controls to the wells of a 96-well plate.
-
Initiation: Add the tubulin reaction mixture to the wells to start the polymerization.
-
Fluorescence Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader and measure the fluorescence intensity at regular intervals for 1 hour.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the percentage of inhibition or promotion of tubulin polymerization compared to the control.
Illustrative Comparative Data: Tubulin Inhibitors
| Compound | Mechanism of Action | IC50 (µM) |
| Paclitaxel | Stabilizes microtubules | - (Promoter) |
| Vinblastine | Inhibits tubulin polymerization | 0.8 |
| Colchicine | Inhibits tubulin polymerization | 1.3 |
| Illustrative Indole-Pyrimidine Hybrid | Inhibits tubulin polymerization | 11.2[5] |
Note: The data for the illustrative hybrid is provided for contextual purposes, highlighting the potential activity range of this chemical class.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
C. Nur77 Binding and Activation Assay
The orphan nuclear receptor Nur77 has emerged as a promising target in cancer therapy, and some pyrimidinyl-indole derivatives have been identified as Nur77 modulators.[1][8][9]
Experimental Protocol: Nur77 Reporter Assay
This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a Nur77-responsive promoter. An increase in reporter gene activity indicates activation of Nur77.
Materials:
-
HEK293T cells stably expressing a Nur77-responsive luciferase reporter construct
-
This compound
-
Known Nur77 agonist (e.g., Cytosporone B)
-
Cell culture reagents
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Plate the reporter cell line in a 96-well white plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound and the control agonist for 24 hours.
-
Cell Lysis: Lyse the cells using the luciferase assay buffer.
-
Luminescence Measurement: Add the luciferase substrate and measure the luminescence.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and determine the fold activation compared to the vehicle control.
Illustrative Comparative Data: Nur77 Modulators
| Compound | Activity | EC50/KD |
| Cytosporone B | Agonist | EC50 = 0.278 nM |
| Celastrol | Modulator | - |
| Illustrative Pyrimidinyl-Indole Derivative | Modulator | KD = 354 nM[8] |
Note: The data for the illustrative derivative is provided for contextual purposes, highlighting the potential activity range of this chemical class.
Signaling Pathway Visualization: Nur77-Mediated Apoptosis
Caption: Proposed mechanism of Nur77-mediated apoptosis by this compound.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of this compound. By employing a tiered approach, researchers can efficiently move from broad cytotoxicity screening to specific mechanistic studies, thereby elucidating the compound's therapeutic potential. The provided protocols are robust and widely accepted in the field of drug discovery.
It is imperative to acknowledge that while the data on related pyrimidinyl-indole derivatives provide a strong rationale for the proposed targets, direct experimental evidence for this compound is currently lacking. The experiments outlined in this guide are therefore essential to fill this knowledge gap.
Positive results from these in vitro assays would warrant further investigation, including in vivo efficacy studies in relevant animal models of cancer, detailed pharmacokinetic and pharmacodynamic profiling, and advanced mechanistic studies to fully characterize its mode of action. The systematic approach detailed herein will undoubtedly pave the way for a thorough understanding of the therapeutic promise held by the this compound scaffold.
References
- 1. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Molecular Docking Studies of Novel Indole-Pyrimidine Hybrids as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-(Pyrimidin-2-ylamino)-1 H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(pyrimidin-2-yl)-1H-indole in a Laboratory Setting
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(pyrimidin-2-yl)-1H-indole, a nitrogen-containing heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.
The disposal of any chemical waste is governed by strict regulations, primarily under the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA).[1][2] Improper disposal can lead to significant environmental harm, substantial fines, and legal repercussions.[1] This guide is designed to provide clarity and operational guidance, grounding every recommendation in established safety protocols and regulatory standards.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
-
Likely Hazards: Based on related compounds, this compound should be handled as a substance that may cause skin and serious eye irritation, and may also cause respiratory irritation.[3] Many indole derivatives are harmful if swallowed and can be toxic in contact with skin.[4][5]
-
Required PPE: Always handle this compound inside a certified chemical fume hood. The following minimum PPE is mandatory:
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety glasses with side shields or chemical splash goggles
-
A flame-resistant lab coat
-
Wash hands thoroughly after handling, even if gloves were worn.[3][6]
Part 2: Waste Segregation and Container Management
Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fires.[7]
Waste Classification:
This compound waste should be classified as hazardous organic waste . It must never be disposed of down the drain or in regular trash.[1][7] Even small quantities of chemical waste must be collected for proper disposal.[7]
Container Selection and Labeling:
| Container Type | Compatible Waste Streams | Labeling Requirements |
| Glass or High-Density Polyethylene (HDPE) bottle | Solid this compound, solutions in organic solvents (e.g., methanol, ethanol, hexane).[2] | Must be clearly labeled "HAZARDOUS WASTE".[2][7] The label must include the full chemical name: "this compound" and an approximate concentration or quantity. All components of a chemical mixture must be identified.[7] |
| Metal Cans | AVOID . Acids and bases should not be stored in metal containers.[2] While this compound is not a strong acid or base, using glass or HDPE is a safer general practice. | N/A |
Containers must be in good condition, free from leaks, and have a secure, tight-fitting lid.[1][3] Fill containers to no more than 90% of their capacity to allow for vapor expansion and prevent spills.[2]
Part 3: On-Site Accumulation and Storage
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) .[7] This is a designated area at or near the point of waste generation and under the control of laboratory personnel.[7][8]
SAA Requirements:
-
The SAA must be clearly marked with a sign.[2]
-
Waste containers must be kept closed at all times, except when adding waste.[7]
-
Store incompatible waste streams separately, using physical barriers or secondary containment.[1][7] For example, keep organic waste separate from acids and oxidizers.
-
The SAA should be inspected weekly for leaks and proper labeling.[1][7]
The workflow for waste accumulation can be visualized as follows:
Caption: Workflow for the safe accumulation and disposal of this compound waste.
Part 4: Final Disposal Protocol
Once a waste container is full (not exceeding 90% capacity), it must be removed from the SAA within three days.[7] The final disposal must be handled by trained professionals.
Step-by-Step Disposal Procedure:
-
Final Container Check: Ensure the waste container lid is securely fastened. Wipe the exterior of the container clean of any contamination. Verify that the label is accurate, complete, and legible.
-
Contact Environmental Health & Safety (EH&S): Your institution's EH&S department (or equivalent) is responsible for the collection of hazardous waste from laboratories. Do not attempt to transport the waste yourself.
-
Documentation: Complete any required waste pickup forms or log entries as mandated by your institution and local regulations. This creates a paper trail for regulatory compliance.
-
Hand-Off: Transfer the waste container to authorized personnel from EH&S or a licensed hazardous waste disposal company.[1] These professionals are trained to handle and transport hazardous materials according to Department of Transportation (DOT) and EPA regulations.
The ultimate fate of the this compound waste will be treatment at a licensed waste disposal facility, likely through high-temperature incineration, which is a common and effective method for destroying organic chemical waste.
By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship within your laboratory, ensuring that your research advancements do not come at the cost of personal or ecological well-being.
References
- 1. danielshealth.com [danielshealth.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
